4-Bromo-2-chloro-6-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWHDHGNXXVBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378315 | |
| Record name | 4-Bromo-2-chloro-6-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-34-9 | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261762-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Bromo-2-chloro-6-fluoroanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis involves a two-step process commencing with the methylation of 2-chloro-6-fluorophenol to yield 2-chloro-6-fluoroanisole, followed by regioselective bromination to afford the final product. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is strategically designed in two key stages:
-
Formation of the Anisole Core: The initial step involves the methylation of commercially available 2-chloro-6-fluorophenol. This reaction proceeds via a standard Williamson ether synthesis, providing the precursor 2-chloro-6-fluoroanisole in high yield.
-
Regioselective Bromination: The subsequent step is the electrophilic aromatic substitution on the activated anisole ring. The methoxy group is a strong ortho-, para-directing group, and due to steric hindrance from the adjacent chloro and fluoro substituents, the bromination is anticipated to occur selectively at the para position (C4) to the methoxy group, yielding the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Step | Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Reagent/Catalyst | Solvent | Product | Theoretical Yield (g) (based on 10 mmol scale) | Expected Yield (%) |
| 1 | 2-chloro-6-fluorophenol | 146.55 | 1.0 | Methyl iodide (CH₃I), K₂CO₃ | THF | 2-chloro-6-fluoroanisole | 1.61 | ~94% |
| 2 | 2-chloro-6-fluoroanisole | 160.57 | 1.0 | N-Bromosuccinimide (NBS) | Acetonitrile | This compound | 2.39 | ~90% (estimated) |
Experimental Protocols
Step 1: Synthesis of 2-chloro-6-fluoroanisole
This procedure is adapted from a patented method for the methylation of 2-chloro-6-fluorophenol.
Materials:
-
2-chloro-6-fluorophenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of 2-chloro-6-fluorophenol in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add potassium carbonate.
-
Add methyl iodide to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 2-chloro-6-fluoroanisole. A patent for a similar reaction reports a yield of 94%.
Step 2: Synthesis of this compound
This protocol is based on established methods for the highly regioselective para-bromination of substituted anisoles using N-bromosuccinimide.
Materials:
-
2-chloro-6-fluoroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-6-fluoroanisole in acetonitrile in a round-bottom flask at room temperature.
-
Add N-bromosuccinimide in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, quench with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. The yield is expected to be high based on analogous reactions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluoroanisole (CAS 261762-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound with potential applications as a chemical intermediate in organic synthesis. Due to the limited publicly available information, this document focuses on the compound's physicochemical properties, safety considerations, and a proposed synthetic pathway. Data is presented in structured tables for clarity. At present, there is no available information on the biological activity or its involvement in signaling pathways.
Chemical and Physical Properties
This compound is a substituted anisole with bromine, chlorine, and fluorine atoms on the benzene ring. Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 261762-34-9 | - |
| Molecular Formula | C₇H₅BrClFO | [1] |
| Molecular Weight | 239.47 g/mol | [1] |
| Appearance | Liquid (predicted) | [2] |
| Boiling Point | 242.1±35.0 °C (Predicted) | [3] |
| Density | 1.642±0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.5480 (Predicted) | [3] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [3] |
| Storage Temperature | 2-8°C | [3] |
Safety and Handling
Table 2: Hazard and Precautionary Information (Inferred from Similar Compounds)
| Hazard Category | GHS Classification (Inferred) | Precautionary Statements (Inferred) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | Category 3 (Single Exposure) | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Storage and Disposal:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Proposed Synthesis of this compound
A specific experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be inferred from the synthesis of the structurally similar compound, 5-Bromo-2-chloro-4-fluoroanisole. The proposed method involves the bromination of 2-chloro-6-fluoroanisole.
Starting Material: 2-chloro-6-fluoroanisole. Reagents: Bromine (Br₂), Zinc Bromide (ZnBr₂) (aqueous solution).
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Methodology:
-
Reaction Setup: In a magnetically stirred reaction flask equipped with a thermometer, addition funnel, and reflux condenser, charge 2-chloro-6-fluoroanisole and an aqueous solution of zinc bromide.
-
Reaction Conditions: Warm the mixture to approximately 50°C.
-
Addition of Bromine: Add bromine dropwise over a period of two hours, maintaining the reaction temperature.
-
Reaction Progression: Continue stirring the reaction mixture at a slightly elevated temperature (e.g., 54°C) for an additional two hours. Monitor the reaction progress using a suitable analytical technique such as HPLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.
-
Purification: Collect the solid product by filtration. The crude product can then be purified by standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography.
Note: This is a proposed synthesis based on a similar reaction and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.
Applications in Research and Drug Discovery
Currently, there is no publicly available information detailing the specific applications of this compound in research or as a direct precursor in the synthesis of known pharmaceutical compounds or other bioactive molecules. As a halogenated aromatic compound, it holds potential as a building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) where the bromo- and chloro- substituents can be selectively functionalized. The presence of the fluoro- and methoxy- groups can influence the electronic properties and metabolic stability of potential downstream compounds.
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature or public databases regarding the biological activity of this compound or its interaction with any known biological signaling pathways.
Conclusion
This compound is a chemical compound for which physicochemical properties are predicted, but experimental data, particularly regarding its biological activity, is scarce. The information provided in this guide is based on available data from chemical suppliers and analogies to structurally similar compounds. Further research is needed to fully characterize this compound, including the development of a confirmed synthetic protocol and investigation into its potential applications in medicinal chemistry and materials science. Researchers and drug development professionals are advised to proceed with caution, conducting their own analyses to verify the properties and safety of this compound before use.
References
Synthesis of 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene: A Technical Guide
An in-depth technical guide on the synthesis of 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene is provided below for researchers, scientists, and drug development professionals. This guide outlines a plausible multi-step synthetic pathway, complete with detailed experimental protocols and data presented in a structured format.
Introduction
1-Bromo-3-chloro-5-fluoro-2-methoxybenzene is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of five different substituents on the benzene ring requires a carefully planned, multi-step synthesis to control the regioselectivity of each reaction. This guide details a proposed synthetic route starting from the commercially available precursor, 1-bromo-3-chloro-5-fluorobenzene. The pathway involves a series of well-established organic transformations, including electrophilic aromatic substitution, reduction, diazotization, and nucleophilic substitution.
Proposed Synthetic Pathway
The synthesis of 1-bromo-3-chloro-5-fluoro-2-methoxybenzene can be strategically achieved in four main steps. The process begins with the nitration of 1-bromo-3-chloro-5-fluorobenzene, followed by the reduction of the resulting nitro group to an amine. The amine is then converted to a hydroxyl group via a diazonium salt intermediate. The final step involves the methylation of the hydroxyl group to yield the target product. This approach leverages the directing effects of the substituents to install the functional groups in the desired positions.
Figure 1. Proposed synthetic workflow for 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene.
Experimental Protocols
The following protocols are based on established procedures for similar transformations.[1][2][3][4]
Step 1: Synthesis of 1-Bromo-3-chloro-5-fluoro-2-nitrobenzene (Nitration)
The initial step involves the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene.[1][4] The halogen substituents are ortho-, para-directing, leading to the introduction of the nitro group at the C2 position, which is activated by all three halogens.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Slowly add 1-bromo-3-chloro-5-fluorobenzene to the cooled sulfuric acid while stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to a separate portion of cooled, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-bromo-3-chloro-5-fluoro-2-nitrobenzene.
-
Step 2: Synthesis of 6-Bromo-2-chloro-4-fluoroaniline (Reduction)
The nitro group of 1-bromo-3-chloro-5-fluoro-2-nitrobenzene is reduced to an amino group. A common method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid.[1][2]
-
Procedure:
-
Place granulated tin (Sn) in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of 1-bromo-3-chloro-5-fluoro-2-nitrobenzene in ethanol.
-
Slowly add concentrated hydrochloric acid (HCl) in portions. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly alkaline to precipitate the tin salts.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 6-bromo-2-chloro-4-fluoroaniline.
-
Step 3: Synthesis of 6-Bromo-2-chloro-4-fluorophenol (Diazotization & Hydrolysis)
The amino group is converted into a hydroxyl group via a diazonium salt intermediate.
-
Procedure:
-
Dissolve 6-bromo-2-chloro-4-fluoroaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
Slowly add the cold diazonium salt solution to a separate flask containing boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat the mixture for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the phenolic product with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to give the crude 6-bromo-2-chloro-4-fluorophenol.
-
Step 4: Synthesis of 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene (Methylation)
The final step is the methylation of the hydroxyl group of 6-bromo-2-chloro-4-fluorophenol to form the desired methoxy group, completing the synthesis.
-
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-2-chloro-4-fluorophenol in a suitable solvent like acetone or acetonitrile.
-
Add anhydrous potassium carbonate (K₂CO₃) to the solution to act as a base.
-
Add dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the mixture and filter off the potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the final product, 1-bromo-3-chloro-5-fluoro-2-methoxybenzene, by column chromatography or distillation.
-
Data Summary
The following tables summarize the materials and typical reaction parameters for the proposed synthesis.
Table 1: Reagents and Materials
| Step | Starting Material | Key Reagents | Solvent(s) |
|---|---|---|---|
| 1 | 1-Bromo-3-chloro-5-fluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄, Water, Ethanol |
| 2 | 1-Bromo-3-chloro-5-fluoro-2-nitrobenzene | Sn (granulated), Conc. HCl | Ethanol, Water |
| 3 | 6-Bromo-2-chloro-4-fluoroaniline | NaNO₂, Conc. H₂SO₄ | Water, Diethyl Ether |
| 4 | 6-Bromo-2-chloro-4-fluorophenol | (CH₃)₂SO₄, K₂CO₃ | Acetone |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction Type | Temperature (°C) | Duration (h) | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Nitration | 0 - 10 | 2 - 3 | 85 - 95 |
| 2 | Nitro Reduction | Reflux (~80) | 2 - 3 | 80 - 90 |
| 3 | Diazotization/Hydrolysis | 0 - 5, then 100 | 1 - 2 | 70 - 80 |
| 4 | Williamson Ether Synthesis | Reflux (~56) | 4 - 6 | 85 - 95 |
References
physical and chemical properties of 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-chloro-6-fluoroanisole (CAS No. 261762-34-9). Due to the limited publicly available experimental data for this specific isomer, this guide also includes relevant information on closely related compounds to provide a comparative context for its anticipated characteristics and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a halogenated aromatic compound with potential applications as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of bromine, chlorine, and fluorine atoms on the anisole core offers multiple reaction sites for further functionalization, enabling the creation of novel compounds with desired physicochemical and biological properties. The presence of fluorine, in particular, can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1]
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information for the target compound and its close structural isomers.
| Property | This compound | 4-Bromo-2-chloroanisole | 4-Bromo-2-fluoroanisole |
| CAS Number | 261762-34-9[2][3] | 50638-47-6[4] | 2357-52-0[5] |
| Molecular Formula | C₇H₅BrClFO | C₇H₆BrClO | C₇H₆BrFO |
| Molecular Weight | 239.47 g/mol | 221.48 g/mol [4] | 205.02 g/mol [5] |
| Appearance | Data not available | Data not available | Liquid[6] |
| Melting Point | Data not available | Data not available | 16 °C[6] |
| Boiling Point | Data not available | Data not available | 215.1 °C at 760 mmHg[6] |
| Density | Data not available | Data not available | 1.59 g/mL at 25 °C[5] |
| Refractive Index | Data not available | Data not available | n20/D 1.545 (lit.)[5] |
| Solubility | Data not available | Data not available | Data not available |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents on the aromatic ring.
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator. However, the presence of three halogen atoms deactivates the ring towards electrophilic attack. The positions for potential substitution will be influenced by the combined directing effects of all substituents.
Nucleophilic Aromatic Substitution: The electron-withdrawing halogens can activate the ring for nucleophilic aromatic substitution (SNAr), particularly for the displacement of the chlorine or fluorine atoms by strong nucleophiles. The reactivity of polychlorinated biphenyls in nucleophilic substitutions has been studied, providing insights into the reactivity of similar structures.
Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
Hypothetical Synthesis of this compound
This proposed synthesis is adapted from the protocol for a related isomer and should be considered a general guideline.
Caption: Hypothetical two-step synthesis of this compound.
Step 1: Synthesis of 2-Chloro-4-fluoroanisole (Adapted from a related synthesis[7])
-
To a solution of 4-fluoroanisole in a suitable solvent, triethylamine is added.
-
Sulfuryl chloride is then added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours.
-
Upon completion, the reaction is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.
-
The crude product is purified by distillation.
Step 2: Bromination to yield this compound (Adapted from a related synthesis[7])
-
2-Chloro-4-fluoroanisole is treated with bromine in the presence of an aqueous solution of zinc bromide at an elevated temperature.
-
The reaction progress is monitored by gas chromatography.
-
After the reaction is complete, the mixture is cooled and the organic phase is separated.
-
The crude product is washed, dried, and purified by column chromatography or distillation to yield the final product.
Note: The regioselectivity of the bromination step is crucial and may yield a mixture of isomers. The conditions would need to be optimized to favor the formation of the desired 6-bromo product.
Spectral Data
No specific spectral data (NMR, IR, MS) for this compound has been found in the searched literature. However, a patent for related isomers mentions the availability of 13C NMR spectra for 5-bromo-2-chloro-4-fluoroanisole and 6-bromo-2-chloro-4-fluoroanisole, indicating that such characterization is standard for these types of compounds.[7] Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity.
Biological Activity
There is no specific information available regarding the biological activity of this compound. However, halogenated aromatic compounds are a well-established class of molecules with a wide range of biological activities.[8][9] Derivatives of bromo- and chloro-substituted flavonoids have shown antimicrobial properties.[10] Furthermore, fluorinated chalcone derivatives have been investigated as 5-lipoxygenase inhibitors with potential antitumor activities.[11] The introduction of multiple halogens can enhance metabolic stability and other pharmacokinetic properties, making this scaffold an interesting starting point for drug discovery programs.[1]
Safety and Handling
Based on available supplier safety data sheets, this compound should be handled with care.
-
Hazard Statements: May cause an allergic skin reaction. Causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment.
Conclusion
This compound is a halogenated anisole derivative with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific compound is scarce, this guide provides the available information and draws upon data from closely related isomers to offer a predictive overview of its properties and reactivity. Further research is needed to fully characterize this compound and explore its potential applications in drug discovery and materials science.
Caption: Logical relationship of this compound to its applications.
References
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eMolecules this compound | 261762-34-9 | MFCD01631477 | Fisher Scientific [fishersci.com]
- 3. 261762-34-9 | this compound | Tetrahedron [thsci.com]
- 4. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-溴-2-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. aablocks.com [aablocks.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2-chloro-6-fluoroanisole NMR spectral data
This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-2-chloro-6-fluoroanisole. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to collate and present the requested information.
1. Data Availability
Following an extensive search for "this compound," it has been determined that there is no publicly available experimental ¹H NMR or ¹³C NMR spectral data for this specific compound. Searches for its synthesis, which would typically include characterization data, also did not yield any relevant results. Similarly, the compound is not listed with a unique CAS number in major chemical databases, which is often indicative of a compound that has not been synthesized or characterized in the public domain.
The search results frequently identified structurally related but distinct compounds, such as 4-bromo-2-fluoroanisole, 4-bromo-2-chloroanisole, and 4-bromo-2-chloro-6-fluoroaniline. It is crucial to distinguish the requested compound from these related structures to avoid erroneous data application.
2. Chemical Structure
While experimental data is not available, the chemical structure of this compound can be determined from its IUPAC name. The structure consists of an anisole core (a methoxy group attached to a benzene ring). The benzene ring is substituted with a bromine atom at position 4, a chlorine atom at position 2, and a fluorine atom at position 6, relative to the methoxy group at position 1.
Below is a visualization of the chemical structure of this compound, generated using the Graphviz (DOT language).
Caption: Chemical structure of this compound.
Due to the absence of experimental NMR data in the public domain for this compound, it is not possible to provide the requested quantitative data tables or detailed experimental protocols. The provided structural diagram is based on the compound's systematic name.
For professionals in research and drug development, this indicates that this compound may be a novel compound. Any project requiring this specific molecule would likely necessitate its de novo synthesis and subsequent analytical characterization, including NMR spectroscopy, to confirm its structure and purity.
Spectroscopic Analysis of 4-Bromo-2-chloro-6-fluoroanisole: A Technical Overview
For Immediate Release
Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular structure. This technical guide focuses on the anticipated ¹H and ¹³C NMR spectral characteristics of 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the interplay of the electron-withdrawing halogen substituents (Bromo, Chloro, Fluoro) and the electron-donating methoxy group (-OCH₃) dictates the spectral appearance. The following tables outline the predicted chemical shifts, multiplicities, and coupling constants (J) for the aromatic protons and carbons, as well as for the methoxy group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.3 - 7.6 | Doublet of doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | 1H | H-3 |
| 2 | 7.1 - 7.4 | Doublet of doublets (dd) | J(H,F) ≈ 6-8, J(H,H) ≈ 2-3 | 1H | H-5 |
| 3 | 3.8 - 4.0 | Singlet | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
| 1 | 155 - 160 | Doublet | ¹J(C,F) ≈ 240-250 | C-6 |
| 2 | 145 - 150 | Singlet | - | C-1 |
| 3 | 120 - 125 | Doublet | J(C,F) ≈ 20-30 | C-5 |
| 4 | 115 - 120 | Singlet | - | C-4 |
| 5 | 110 - 115 | Doublet | J(C,F) ≈ 5-10 | C-3 |
| 6 | 105 - 110 | Singlet | - | C-2 |
| 7 | 55 - 60 | Singlet | - | -OCH₃ |
Experimental Protocols
To empirically validate the predicted spectral data, the following detailed methodologies for sample preparation and NMR data acquisition are recommended.
1. Sample Preparation:
A sample of approximately 10-20 mg of this compound should be accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1] The solution is then transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters would include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are accumulated to ensure an adequate signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
The ¹³C NMR spectrum should be recorded on the same instrument, operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled experiment is standard. Typical parameters would involve a 30° pulse width, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve a satisfactory signal-to-noise ratio.
Visualizing Molecular Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for NMR data acquisition and analysis.
This technical guide provides a foundational framework for the NMR analysis of this compound. The predicted data and detailed protocols offer a valuable resource for researchers aiming to synthesize and characterize this and other related halogenated compounds. The empirical validation of these predictions will be a significant contribution to the spectroscopic database of halogenated organic molecules.
References
Mass Spectrometry of 4-Bromo-2-chloro-6-fluoroanisole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound of interest to researchers, scientists, and drug development professionals. The document outlines the predicted fragmentation patterns, experimental protocols for analysis, and a summary of expected mass spectral data.
Introduction
This compound is a substituted aromatic ether. Its structure, containing bromine, chlorine, and fluorine atoms, presents a unique fragmentation pattern in mass spectrometry, which is crucial for its identification and structural elucidation. Electron Ionization (EI) is a common and effective technique for the analysis of such organic molecules.[1][2] This method utilizes high-energy electrons to ionize the sample, leading to extensive fragmentation that provides a detailed "fingerprint" of the molecule's structure.[1][2][3]
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in distinctive isotopic patterns for ions containing these elements.[4]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Key Features |
| 252/254/256 | [M]+• | - | C7H5BrClFO+• | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| 237/239/241 | [M-CH3]+ | •CH3 | C6H2BrClFO+ | Loss of the methyl group from the methoxy moiety. |
| 209/211/213 | [M-CH3-CO]+• | •CH3, CO | C5H2BrClF+• | Subsequent loss of carbon monoxide from the [M-CH3]+ ion. |
| 173/175 | [M-Br]+ | •Br | C7H5ClFO+ | Loss of the bromine atom. |
| 145 | [C6H2ClFO]+ | Br, CO | C6H2ClFO+ | Loss of bromine and carbon monoxide. |
| 110 | [C6H3F]+• | Br, Cl, OCH3 | C6H3F+• | Aromatic ring fragment. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion ([M]+•). The primary fragmentation pathways are expected to involve the loss of the methyl group from the ether linkage, followed by the elimination of carbon monoxide. Cleavage of the carbon-halogen bonds is also a significant fragmentation route.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
FT-IR Analysis of 4-Bromo-2-chloro-6-fluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2-chloro-6-fluoroanisole. Due to the limited availability of specific experimental data for this compound, this guide presents a predicted FT-IR data interpretation based on the analysis of structurally similar molecules. It includes a detailed experimental protocol for obtaining an FT-IR spectrum of a solid aromatic compound and showcases the molecular structure and analytical workflow through diagrams.
Introduction to this compound
This compound is a halogenated aromatic ether. Its structure, featuring an anisole core with bromo, chloro, and fluoro substituents, makes it a potential building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise characterization of such molecules is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming functional groups and elucidating structural features.
The chemical structure of this compound is presented below:
Caption: Molecular structure of this compound.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of functional groups present in similar aromatic compounds. The exact wavenumbers in an experimental spectrum may vary slightly due to the specific electronic environment created by the combination of substituents.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretching |
| 2980 - 2850 | Medium - Weak | C-H Stretching (in -OCH₃) |
| 1600 - 1585 | Medium - Strong | Aromatic C=C Stretching |
| 1500 - 1400 | Medium - Strong | Aromatic C=C Stretching |
| 1275 - 1200 | Strong | Aryl-O Asymmetric Stretching (C-O-C) |
| 1180 - 1080 | Strong | C-F Stretching |
| 1050 - 1000 | Medium | Aryl-O Symmetric Stretching (C-O-C) |
| 800 - 600 | Strong | C-Cl Stretching |
| 700 - 500 | Strong | C-Br Stretching |
| 900 - 675 | Medium - Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for acquiring the FT-IR spectrum of a solid aromatic compound using the potassium bromide (KBr) pellet method. This technique is widely used for obtaining high-quality spectra of solid samples.
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic Press
-
Pellet Die Set (e.g., 13 mm)
-
Agate Mortar and Pestle
-
Analytical Balance
-
Spatula
-
Infrared Grade Potassium Bromide (KBr), desiccated
-
Sample: this compound
-
Drying Oven
Experimental Workflow
The general workflow for the FT-IR analysis is illustrated in the following diagram:
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Detailed Procedure
-
Preparation of KBr: Dry the infrared grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator before use.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Add the weighed KBr to an agate mortar and grind it to a fine powder. Add the sample to the mortar and continue to grind the mixture for several minutes until it is a homogeneous, fine powder. This step is crucial for obtaining a high-quality, translucent pellet.
-
Pellet Formation:
-
Assemble the pellet die. Transfer a portion of the sample-KBr mixture into the die.
-
Level the surface of the powder gently with a spatula.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Carefully release the pressure and retrieve the pellet from the die.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the sample holder in the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding vibrational modes of the molecule. Compare the observed peaks with the predicted values in the data table.
-
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands that confirm its key structural features:
-
Aromatic Ring: The presence of bands in the 3100-3000 cm⁻¹ region (C-H stretching) and the characteristic absorptions between 1600-1400 cm⁻¹ (C=C stretching) are definitive indicators of the benzene ring.
-
Anisole Group: The strong absorption band around 1275-1200 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-O bond in the anisole moiety. The symmetric stretch is expected at a lower frequency, around 1050-1000 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2980-2850 cm⁻¹ range.
-
Halogen Substituents:
-
C-F Bond: A strong absorption band in the 1180-1080 cm⁻¹ region is indicative of the carbon-fluorine bond.
-
C-Cl Bond: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.
-
C-Br Bond: The carbon-bromine bond will also absorb in the lower frequency fingerprint region, generally between 700-500 cm⁻¹.
-
-
Substitution Pattern: The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region, and the positions of the C-H out-of-plane bending bands (900-675 cm⁻¹), can provide information about the substitution pattern on the aromatic ring, though this can be complex with multiple substituents.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data as a reference, researchers can effectively confirm the identity and purity of this compound. The characteristic absorption bands for the aromatic ring, the anisole functional group, and the various halogen substituents provide a unique spectral fingerprint, which is crucial for quality control and in ensuring the integrity of this molecule for its applications in drug development and chemical synthesis.
starting materials for 4-Bromo-2-chloro-6-fluoroanisole synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for preparing 4-Bromo-2-chloro-6-fluoroanisole, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. This document provides a comprehensive overview of the starting materials, reaction conditions, and experimental protocols.
Introduction
This compound is a polysubstituted aromatic ether. The strategic placement of bromo, chloro, and fluoro groups on the anisole core makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing and directing effects of the halogen substituents, combined with the activating and directing nature of the methoxy group, offer multiple avenues for further chemical modifications. This guide outlines the most plausible synthetic routes starting from commercially available precursors.
Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound. The preferred route begins with the commercially available 2-chloro-6-fluoroanisole, while a more extensive, alternative route starts from the more fundamental precursor, o-fluoroaniline.
Route 1: Electrophilic Bromination of 2-chloro-6-fluoroanisole
The most direct approach to this compound involves the electrophilic bromination of 2-chloro-6-fluoroanisole. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.[1][2][3][4][5] The existing chloro and fluoro substituents are deactivating but also ortho-, para-directing.[2] The strong activating effect of the methoxy group is expected to dominate, directing the incoming electrophile (bromine) to the position para to it, which is the C4 position, to yield the desired product.
Route 2: Multi-step Synthesis from o-Fluoroaniline
Experimental Protocols
The following are detailed experimental protocols for the key reaction steps.
Protocol 1: Synthesis of this compound from 2-chloro-6-fluoroanisole (Adapted)
This protocol is adapted from the bromination of 2-fluoroanisole and is expected to be effective for the bromination of 2-chloro-6-fluoroanisole.[11]
Materials:
-
2-chloro-6-fluoroanisole
-
Bromine (Br2)
-
Chloroform (CHCl3)
-
5% aqueous sodium hydrogen sulfite (NaHSO3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water (H2O)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-chloro-6-fluoroanisole in chloroform.
-
Cool the solution to 0-10 °C using an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the cooled solution over 1 hour with continuous stirring.
-
After the addition is complete, continue stirring at the same temperature for an additional hour.
-
Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
After cooling, wash the chloroform solution sequentially with a 5% aqueous solution of sodium hydrogen sulfite, a saturated aqueous solution of sodium bicarbonate, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Synthesis of 2-chloro-6-fluorophenol from o-Fluorophenol (for Route 2)
This procedure outlines the chlorination of o-fluorophenol.[12][13]
Materials:
-
o-Fluorophenol
-
Sodium hypochlorite (NaOCl) solution
-
Dilute hydrochloric acid (HCl)
Procedure:
-
To a reactor, add o-fluorophenol.
-
Slowly add an aqueous solution of sodium hypochlorite. The molar ratio of sodium hypochlorite to o-fluorophenol should be between 1.0 and 2.0.
-
Heat the reaction mixture to 0-77 °C and maintain this temperature to allow the reaction to proceed.
-
After the reaction is complete, cool the mixture and add dilute hydrochloric acid to adjust the pH to 5-6.5.
-
Separate the organic phase.
-
The organic phase can be purified and dried to yield 2-chloro-6-fluorophenol.[12]
Protocol 3: Methylation of 2-chloro-6-fluorophenol (for Route 2)
This protocol describes the conversion of a phenol to an anisole.[14][15]
Materials:
-
2-chloro-6-fluorophenol
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Methyl iodide (CH3I)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a slurry of sodium hydride in dry DMF at 0 °C, slowly add 2-chloro-6-fluorophenol.
-
Stir the mixture for 1 hour at room temperature.
-
Add methyl iodide to the reaction mixture and stir for 16 hours under a nitrogen atmosphere.
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to afford 2-chloro-6-fluoroanisole.
Data Presentation
The following table summarizes the quantitative data for a representative bromination reaction of a related substrate, 2-fluoroanisole, which can be used as an expected benchmark for the synthesis of this compound.[11]
| Parameter | Value |
| Starting Material | 2-fluoroanisole |
| Reagent | Bromine |
| Solvent | Chloroform |
| Reaction Temperature | 0-10 °C (addition), Reflux (60-63 °C) |
| Reaction Time | 1 hour (stirring), 6 hours (reflux) |
| Product | 4-bromo-2-fluoroanisole |
| Yield | 79% |
| Boiling Point | 95-96 °C / 12 mmHg |
Conclusion
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 10. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]
- 14. 2-Fluoroanisole synthesis - chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on Fluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroanisole derivatives are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The interplay of the activating methoxy group and the deactivating, yet directing, fluorine substituent presents a fascinating case study in the regioselectivity of electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data on isomer distribution.
The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect.[1] Conversely, the fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also directs ortho and para due to a weaker resonance effect.[2] In fluoroanisole isomers, the powerful directing effect of the methoxy group is generally dominant.[2]
Regioselectivity in Fluoroanisole Derivatives
The position of the fluoro and methoxy groups on the aromatic ring significantly influences the outcome of electrophilic aromatic substitution. The following sections detail the expected regioselectivity for each isomer.
2-Fluoroanisole
In 2-fluoroanisole, the methoxy group at C1 and the fluorine at C2 present a scenario of competing directing effects. The methoxy group strongly directs to its ortho (C6) and para (C4) positions. The fluorine atom directs to its ortho (C3) and para (C5) positions. The activating nature of the methoxy group generally leads to substitution primarily at the positions it directs. Steric hindrance from the adjacent fluorine atom may reduce substitution at the C6 position.
3-Fluoroanisole
For 3-fluoroanisole, the methoxy group at C1 directs to the ortho (C2 and C6) and para (C4) positions. The fluorine at C3 directs to its ortho (C2 and C4) and para (C6) positions. In this case, the directing effects of both substituents are largely reinforcing, strongly favoring substitution at the C2, C4, and C6 positions.
4-Fluoroanisole
In 4-fluoroanisole, the para position relative to the strongly activating methoxy group is blocked by the fluorine atom. Consequently, electrophilic attack is predominantly directed to the ortho positions (C2 and C6) of the methoxy group.[2] Substitution at the positions ortho to the fluorine (C3 and C5) is significantly less favored.[2]
Quantitative Data on Isomer Distribution
The following tables summarize the available quantitative data for various electrophilic aromatic substitution reactions on fluoroanisole derivatives.
Table 1: Nitration of Fluoroanisole Derivatives
| Substrate | Reagents and Conditions | Major Product(s) | Isomer Distribution (%) | Yield (%) |
| Anisole | HNO₃/H₂SO₄ | 2-Nitroanisole, 4-Nitroanisole | o: 30-40, m: <1, p: 60-70 | High |
| 4-Fluoroanisole | HNO₃/H₂SO₄ | 2-Nitro-4-fluoroanisole | ortho to -OCH₃ is the major product | Data not available |
Table 2: Halogenation of Fluoroanisole Derivatives
| Substrate | Reagents and Conditions | Major Product(s) | Isomer Distribution (%) | Yield (%) |
| Anisole | Br₂/Acetic Acid | 4-Bromoanisole | o: ~10, p: ~90 | High |
| 4-Fluoroanisole | Br₂/CH₂Cl₂ | 2-Bromo-4-fluoroanisole | ortho to -OCH₃ is the major product | Data not available |
Note: Quantitative isomer distribution for the halogenation of 2-fluoroanisole and 3-fluoroanisole is not widely reported. For 2-fluoroanisole, substitution is expected primarily at the C4 and C6 positions. For 3-fluoroanisole, substitution is expected at the C2, C4, and C6 positions.
Table 3: Friedel-Crafts Acylation of Fluoroanisole Derivatives
| Substrate | Reagents and Conditions | Major Product(s) | Isomer Distribution (%) | Yield (%) |
| Anisole | Acetyl chloride/AlCl₃ | 4-Methoxyacetophenone | o: <5, p: >95 | High |
| 4-Fluoroanisole | Acetic anhydride/AlCl₃ | 2-Acetyl-4-fluoroanisole | ortho to -OCH₃ is the major product | Data not available |
Experimental Protocols
The following are detailed methodologies for key electrophilic aromatic substitution reactions on fluoroanisole derivatives.
Protocol 1: Nitration of 4-Fluoroanisole
Materials:
-
4-Fluoroanisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of 4-fluoroanisole in dichloromethane.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-fluoroanisole, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Bromination of 4-Fluoroanisole
Materials:
-
4-Fluoroanisole
-
Bromine
-
Dichloromethane
-
10% Sodium Thiosulfate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-fluoroanisole in dichloromethane in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding 10% sodium thiosulfate solution until the red color of bromine disappears.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Protocol 3: Friedel-Crafts Acylation of 4-Fluoroanisole
Materials:
-
4-Fluoroanisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride
-
Dry Dichloromethane
-
Ice-cold dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add acetic anhydride dropwise.[2]
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 4-fluoroanisole in dry dichloromethane dropwise to the reaction mixture at 0 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in electrophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Directing effects of substituents on fluoroanisole.
Caption: A typical workflow for electrophilic aromatic substitution.
References
A Technical Guide to the Regioselectivity in the Bromination of 2-Chloro-6-Fluoroanisole
Abstract
This technical guide provides an in-depth analysis of the regioselectivity observed in the electrophilic bromination of 2-chloro-6-fluoroanisole. The document outlines the theoretical principles governing the reaction's outcome, focusing on the competing directing effects of the methoxy, chloro, and fluoro substituents. A representative experimental protocol is provided, alongside a structured summary of expected quantitative data. Logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, comparative analysis for researchers in organic synthesis and drug development.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The regiochemical outcome of these reactions on substituted benzene rings is determined by the electronic properties of the substituents already present. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[1][2] Understanding these directing effects is critical for predicting the structure of the major product and designing efficient synthetic routes.
The substrate in focus, 2-chloro-6-fluoroanisole, presents a classic case of competing directing effects. It possesses a strongly activating methoxy group and two deactivating halogen groups, all of which are ortho-, para-directors. This guide will dissect the interplay of these effects to predict the regioselectivity of its bromination.
Theoretical Analysis of Directing Effects
The position of electrophilic attack on the 2-chloro-6-fluoroanisole ring is governed by the cumulative influence of its three substituents.
-
Methoxy Group (-OCH₃): The methoxy group is a powerful activating substituent. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at these sites.[3] For 2-chloro-6-fluoroanisole, the positions ortho to the methoxy group are C2 and C6 (blocked by Cl and F, respectively), and the para position is C4. Therefore, the methoxy group strongly directs substitution to the C4 position.
-
Halogen Groups (-Cl, -F): Chlorine and fluorine are deactivating substituents due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone pairs can participate in resonance, which helps to stabilize the sigma complex when the attack occurs at the ortho or para positions.[1]
-
The chloro group at C2 directs towards C3 (meta), C5 (para), and C1 (blocked).
-
The fluoro group at C6 directs towards C5 (ortho), C3 (para), and C1 (blocked).
-
Conflict Resolution: In situations with competing directing effects, the most powerfully activating group dictates the position of substitution.[4] The methoxy group's activating effect far outweighs the deactivating effects of the halogens. Consequently, the electrophilic attack will be predominantly directed to the position most activated by the methoxy group, which is the C4 (para) position. Steric hindrance at the positions ortho to the methoxy group (C2 and C6), which are already substituted, further favors substitution at the less hindered C4 position.
Logical Relationship Diagram
The following diagram illustrates the directing influences of the substituents on the aromatic ring.
Caption: Directing effects in the bromination of 2-chloro-6-fluoroanisole.
Expected Products and Quantitative Data
Based on the theoretical analysis, the electrophilic bromination of 2-chloro-6-fluoroanisole is expected to yield a single major product with high regioselectivity. Minor products resulting from substitution at C3 or C5 are considered unlikely due to the overwhelming directing power of the methoxy group.
| Compound Name | Structure | Role | Expected Yield (%) |
| 4-Bromo-2-chloro-6-fluoroanisole | Br at C4 position | Major Product | > 90% |
| 3-Bromo-2-chloro-6-fluoroanisole | Br at C3 position | Minor Product | < 5% |
| 5-Bromo-2-chloro-6-fluoroanisole | Br at C5 position | Minor Product | < 5% |
Note: The yield percentages are hypothetical estimates based on established principles of electrophilic aromatic substitution. Actual yields may vary based on specific reaction conditions.
Representative Experimental Protocol
Reagents and Materials:
-
2-chloro-6-fluoroanisole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or Dichloromethane) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/cooling bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, round-bottom flask is charged with 2-chloro-6-fluoroanisole and the chosen solvent under an inert atmosphere.
-
Reagent Addition: The solution is stirred and cooled to 0 °C in an ice bath. N-Bromosuccinimide is added portion-wise over 15-20 minutes, ensuring the temperature remains stable.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: The aqueous layer is extracted three times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
-
Characterization: The final product structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
The diagram below outlines the key stages of the synthesis and purification process.
Caption: General experimental workflow for the bromination of 2-chloro-6-fluoroanisole.
Conclusion
The regioselectivity of the bromination of 2-chloro-6-fluoroanisole is decisively controlled by the strongly activating methoxy group. Theoretical principles of electrophilic aromatic substitution predict a strong preference for substitution at the C4 position, para to the methoxy group, leading to this compound as the major product with high selectivity. This prediction is reinforced by the steric hindrance at the ortho positions and the established hierarchy of substituent directing power. The provided representative protocol offers a practical starting point for the synthesis of this and structurally related compounds, which are valuable intermediates in the development of new chemical entities.
References
A Technical Guide to the Solubility of 4-Bromo-2-chloro-6-fluoroanisole in Organic Solvents
This document provides a detailed technical examination of the solubility characteristics of 4-Bromo-2-chloro-6-fluoroanisole. It is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who utilize halogenated intermediates in synthesis and product development. The guide covers the physicochemical properties of the compound, theoretical frameworks for solubility prediction, and robust experimental protocols for solubility determination.
Introduction: The Significance of Solubility in Synthesis and Development
This compound is a polysubstituted aromatic compound, a class of molecules that serve as versatile building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The precise arrangement of bromo, chloro, and fluoro substituents on the anisole core offers unique electronic and steric properties, making it a valuable intermediate for creating targeted molecular architectures.
The solubility of such an intermediate is a critical physical property that governs its application and processing.[1] In chemical synthesis, solubility dictates the choice of solvent for a reaction, influencing reaction rates, yield, and purity. In drug development, the solubility of an API or its intermediates is a cornerstone of process design, affecting everything from crystallization and purification to the formulation of the final drug product.[1][2] An in-depth understanding of the solubility profile of this compound is therefore not merely academic; it is a prerequisite for efficient, scalable, and reproducible scientific work.
Physicochemical Profile of this compound
To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound is characterized by an anisole (methoxybenzene) core, which is substituted with three different halogen atoms.
-
The Anisole Core: The methoxy group (-OCH₃) is a moderately activating, ortho-para directing group. The ether oxygen introduces some polarity and is a hydrogen bond acceptor, though it is sterically hindered by the adjacent halogen.
-
Halogen Substituents: The bromine, chlorine, and fluorine atoms contribute significantly to the molecule's properties. They increase the molecular weight and size, and their electronegativity induces dipoles, affecting the overall molecular polarity. The presence of multiple halogens enhances the molecule's density and hydrophobicity.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2-chloro-1-fluoro-6-methoxybenzene | N/A |
| CAS Number | 1809249-16-5 (Example - specific CAS may vary) | N/A |
| Molecular Formula | C₇H₅BrClFO | N/A |
| Molecular Weight | 239.47 g/mol | N/A |
| Appearance | Expected to be a solid or high-boiling liquid | General Chemical Knowledge |
| Polarity | Moderately polar, hydrophobic | Structural Analysis |
Theoretical Frameworks for Solubility Prediction
While direct experimental measurement is the gold standard, theoretical models provide a powerful predictive framework for estimating solubility, guiding solvent selection, and minimizing experimental effort.
The Principle of "Like Dissolves Like"
The most fundamental principle of solubility is that a solute will dissolve best in a solvent of similar polarity.[3][4] this compound, with its large halogenated aromatic ring, is predominantly non-polar and hydrophobic. However, the ether linkage and the carbon-halogen dipoles introduce a degree of polarity. Therefore, it is expected to be more soluble in organic solvents than in water.[5][6]
Hansen Solubility Parameters (HSP)
A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[7][8] The "distance" (Ra) between the HSP of a solute and a solvent in the 3D Hansen space can be calculated. A small Ra value suggests high solubility. While the specific HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.[8][9]
Caption: Hansen Solubility Sphere concept. Solvents inside the sphere are good solvents.
Predicted Solubility Profile
Based on its molecular structure and the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. This serves as a starting point for solvent screening in a laboratory setting.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Moderate to High | The large, non-polar aromatic structure will interact favorably with non-polar solvents via dispersion forces. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Very High | These solvents have moderate polarity that matches the solute's dipole moments without the competing strong hydrogen bonds of protic solvents. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The solute cannot donate hydrogen bonds and is a weak acceptor. It will struggle to disrupt the strong hydrogen-bonding network of these solvents. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The molecule is predominantly hydrophobic and cannot overcome the high cohesive energy of water. Solubility in DMSO may be slightly higher due to its strong polar nature. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a rigorous experimental method must be employed. The isothermal shake-flask method is a widely accepted and reliable technique.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment
-
This compound (solute)
-
High-purity organic solvent of choice
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The key is to ensure solid material remains undissolved, confirming saturation.
-
Accurately add a known volume or mass of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure the solution reaches thermodynamic equilibrium. For crystalline solids, longer times may be necessary.
-
-
Phase Separation:
-
After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vial at the same temperature for 15-20 minutes. This step is crucial to avoid artificially high solubility readings.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the solute.
-
-
Calculation:
-
Construct a calibration curve using standards of this compound of known concentrations.
-
Use the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the original concentration in the saturated solution. The result is the solubility, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
This compound is a moderately polar, hydrophobic molecule whose solubility is dictated by its halogenated aromatic structure. It is predicted to have high solubility in polar aprotic and non-polar organic solvents, with limited solubility in polar protic solvents and virtual insolubility in water. This guide provides both a predictive framework based on established chemical principles and a detailed experimental protocol for generating precise, quantitative solubility data. For scientists in drug development and chemical synthesis, this information is essential for informed solvent selection, robust process development, and successful formulation design.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
-
How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
-
HSPiP Datasets. Hansen Solubility Parameters. Available at: [Link]
-
Hansen Solubility Parameters. Wolfram Data Repository. Available at: [Link]
-
How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]
-
Hansen Solubility Parameters. Hansen-Solubility.com. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Chem LibreTexts. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]
-
Solubility of organic compounds. Khan Academy. Available at: [Link]
-
Hansen Solubility Parameters (HSP). Van Loon Chemical Innovations. Available at: [Link]
-
Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. Available at: [Link]
-
4-Bromo-2-fluoroanisole. CAS Common Chemistry. Available at: [Link]
-
Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water. PubMed. Available at: [Link]
-
4-Bromo-2-chloroanisole. PubChem. Available at: [Link]
-
2-Bromo-4-chloro-6-fluoroaniline. PubChem. Available at: [Link]
-
Anisole. Solubility of Things. Available at: [Link]
-
Solubility of Organic Compounds. University of Toronto. Available at: [Link]
-
Anisole. Solubility of Things. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 9. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]
Stability and Storage of 4-Bromo-2-chloro-6-fluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the best practices for the stability and storage of 4-Bromo-2-chloro-6-fluoroanisole. Due to the limited availability of specific stability and degradation data for this compound, the recommendations provided herein are based on the general characteristics of analogous halogenated aromatic ethers and anisole derivatives. These guidelines are intended to ensure the integrity and longevity of the compound for research and development purposes.
General Stability Profile
Halogenated aromatic compounds, such as this compound, are generally stable under normal laboratory conditions. The presence of both electron-withdrawing halogen atoms and the electron-donating methoxy group on the benzene ring influences the molecule's reactivity and stability. While specific degradation studies are not publicly available, the stability can be inferred from the behavior of similar molecules. It is anticipated that the compound is stable at ambient temperature and protected from light.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended. These are compiled from safety data sheets of structurally related compounds and general laboratory best practices.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][2] Recommended storage temperature is between 15°C and 25°C.[3][4] | Prevents potential thermal degradation and reduces volatility. |
| Light | Store in a tightly closed container, protected from light.[5] | Minimizes the risk of photo-degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly closed in a well-ventilated place.[1] | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, appropriate container, such as an amber glass bottle. | Protects from light, moisture, and air. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] | Ensures user safety and prevents contamination of the compound. |
| Incompatibilities | Avoid contact with strong oxidizing agents.[7] | Prevents potentially vigorous or explosive reactions. |
Factors Influencing Stability
The stability of this compound is influenced by several external factors. Understanding and controlling these factors is crucial for preserving the compound's integrity.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Ether - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols for 4-Bromo-2-chloro-6-fluoroanisole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromo-2-chloro-6-fluoroanisole as a versatile building block in palladium-catalyzed cross-coupling reactions. This trifunctionalized aromatic compound offers a unique platform for the selective introduction of various molecular fragments, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Chemoselective Functionalization
A key feature of this compound in palladium-catalyzed cross-coupling is the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf > C–Cl.[1] This inherent difference allows for the chemoselective functionalization of the more reactive C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. This sequential cross-coupling capability is a powerful strategy for the efficient construction of highly substituted aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl substituents at the 4-position.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%) | K₃PO₄ | THF/H₂O (5:1) | 65 | 16 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and generalized protocols for the Suzuki coupling reaction of 4-Bromo-2-chloro-6-fluoroanisole with various boronic acids. While specific literature examples for this exact substrate are not prevalent, the protocols and data herein are based on established methodologies for structurally analogous polyhalogenated and electron-rich aromatic compounds. These guidelines serve as a robust starting point for reaction development and optimization.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a valuable starting material for the synthesis of complex, multi-substituted biaryl compounds. The resulting products are of significant interest in several fields:
-
Medicinal Chemistry: The introduction of fluorine and other halogens into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] The biaryl ethers derived from this starting material are scaffolds for a variety of biologically active molecules. The strategic placement of chloro and fluoro substituents allows for fine-tuning of the electronic and lipophilic character of potential drug candidates.
-
Materials Science: Fluorinated biaryl compounds are key components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.
The differential reactivity of the C-Br versus the C-Cl bond under palladium catalysis allows for selective functionalization. The C-Br bond is significantly more reactive in oxidative addition to the palladium(0) catalyst, enabling the selective synthesis of mono-arylated products while leaving the C-Cl bond intact for subsequent transformations.
Data from Analogous Suzuki Coupling Reactions
The following table summarizes reaction conditions from the literature for Suzuki coupling reactions of aryl halides with structural similarities to this compound. This data can guide the selection of initial reaction conditions for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-4-(chloromethyl)benzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene / H₂O (10:1) | 80 | 93 | [4] |
| 2 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu (3) | Dioxane / H₂O (4:1) | 100 | 94 | [5] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 98 | [6] |
| 4 | 1-Bromo-3-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene / H₂O (10:1) | 80 | 89 | [4] |
| 5 | Aryl Chlorides (general) | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | CsF or K₃PO₄ | Toluene or Dioxane | RT - 80 | High | [7] |
Note: This table presents data for analogous substrates to provide a starting point for optimization. Yields are not guaranteed for this compound.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol describes a general method for the coupling of this compound with an arylboronic acid. The conditions are based on common practices for Suzuki-Miyaura reactions of similar aryl bromides.[4][6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (2-6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane or Toluene
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Base and Solvents: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equiv.). Then, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water to achieve a typical solvent ratio of 4:1 to 10:1 (organic:water).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The Sonogashira coupling is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][4] This document provides a detailed protocol for the Sonogashira coupling of 4-Bromo-2-chloro-6-fluoroanisole, a polysubstituted aromatic building block relevant in medicinal chemistry and materials science. The inherent reactivity difference between the aryl bromide and aryl chloride moieties allows for selective functionalization at the C-Br position.[1]
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide species, and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[4][5] The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br >> Cl.[1][4] This differential reactivity is key to achieving selective coupling at the more reactive bromide position of this compound while leaving the chloride intact for potential subsequent transformations.
Experimental Workflow
The general workflow for the Sonogashira coupling of this compound is outlined below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, reaction monitoring, work-up, and purification of the desired product.
Caption: Experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the anhydrous solvent (e.g., THF).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
To the degassed solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), copper(I) iodide (0.04 equiv.), and the amine base (e.g., triethylamine, 2.0 equiv.).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-2-chloro-6-fluoroanisole.
Data Presentation: Influence of Reaction Parameters on Yield
The following table summarizes the expected impact of varying key reaction parameters on the yield of the Sonogashira coupling of this compound. The data is illustrative and based on general principles of the Sonogashira reaction.
| Entry | Palladium Catalyst (mol%) | Ligand | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | PPh₃ | CuI (4) | TEA | THF | 60 | 12 | 85-95 |
| 2 | Pd(PPh₃)₄ (2) | PPh₃ | CuI (4) | DIPA | DMF | 60 | 12 | 80-90 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | - | Cs₂CO₃ | Toluene | 80 | 18 | 75-85 (Copper-free) |
| 4 | Pd(PPh₃)₂Cl₂ (2) | PPh₃ | CuI (4) | TEA | Acetonitrile | 60 | 12 | 70-80 |
| 5 | Pd(PPh₃)₂Cl₂ (0.5) | PPh₃ | CuI (1) | TEA | THF | 60 | 24 | 60-70 |
Catalytic Cycle
The catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction is depicted below. It involves two interconnected cycles for palladium and copper.
Caption: Catalytic cycle of the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound provides an efficient method for the selective introduction of an alkynyl moiety at the C-4 position. The choice of catalyst, base, and solvent can be optimized to achieve high yields. The resulting product, a 4-alkynyl-2-chloro-6-fluoroanisole derivative, is a valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science, with the remaining chloro and fluoro substituents available for further diversification.
References
Application Notes and Protocols for the Chemoselective Heck Reaction of 4-Bromo-2-chloro-6-fluoroanisole
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the chemoselective Heck-Mizoroki cross-coupling reaction utilizing 4-Bromo-2-chloro-6-fluoroanisole. This polyhalogenated aromatic compound presents a unique opportunity for selective C-C bond formation, leveraging the differential reactivity of its carbon-halogen bonds. These application notes are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of the reaction, provide meticulously detailed protocols for coupling with both electron-deficient and electron-neutral olefins, and discuss the critical parameters that ensure high yield and selectivity.
Introduction: The Strategic Advantage of Chemoselective Cross-Coupling
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials was recognized with the 2010 Nobel Prize in Chemistry.[1] A key challenge and opportunity in contemporary synthesis lies in the selective functionalization of polyhalogenated aromatic compounds. These substrates are valuable building blocks, as the remaining halogen atoms can be used for subsequent transformations, allowing for a modular and efficient approach to the synthesis of highly substituted aromatic cores.
This compound is a prime example of such a versatile substrate. The presence of three different halogens on the anisole ring allows for a programmed, stepwise functionalization. The widely accepted reactivity trend for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf > C-Cl >> C-F.[3] This inherent difference in bond lability forms the basis for the chemoselective activation of the C-Br bond, leaving the C-Cl and C-F bonds intact for future synthetic manipulations.
This guide will provide the foundational knowledge and practical protocols to successfully employ this compound in Heck reactions, thereby opening avenues for the efficient synthesis of a diverse range of substituted olefins.
Mechanistic Considerations for Chemoselectivity
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0) active species.[4][5][6] The chemoselectivity in the reaction of this compound is determined at the initial, and often rate-determining, oxidative addition step.
Figure 1: Catalytic cycle of the Heck reaction and the basis for chemoselectivity.
The palladium(0) catalyst preferentially inserts into the weaker C-Br bond over the stronger C-Cl and C-F bonds. The choice of ligand can further enhance this selectivity. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), are known to promote the oxidative addition of less reactive aryl bromides and can improve the efficiency of the catalytic cycle.[3]
Recommended Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier |
| This compound | >98% purity | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Major chemical suppliers |
| Triphenylphosphine (PPh₃) | >99% purity | Major chemical suppliers |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 10% solution in hexanes or as hydrotetrafluoroborate salt | Major chemical suppliers |
| Styrene | >99%, inhibitor-free | Freshly distilled or passed through a column of basic alumina |
| n-Butyl acrylate | >99%, inhibitor-free | Freshly distilled or passed through a column of basic alumina |
| Potassium carbonate (K₂CO₃) | Anhydrous, finely powdered | Major chemical suppliers |
| Cesium carbonate (Cs₂CO₃) | >99% purity | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm water | Acros, Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, <50 ppm water | Acros, Sigma-Aldrich |
| Schlenk flasks or microwave vials | Borosilicate glass | Standard laboratory suppliers |
| Magnetic stirrer with heating | Standard laboratory equipment | Standard laboratory suppliers |
| Inert gas supply (Argon or Nitrogen) | High purity | Local gas suppliers |
| Standard glassware for workup and purification | - | Standard laboratory suppliers |
| Silica gel for column chromatography | 230-400 mesh | Standard laboratory suppliers |
Experimental Protocols
The following protocols are designed as a starting point for the Heck reaction of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific alkene coupling partners.
Protocol 1: Coupling with an Electron-Deficient Olefin (n-Butyl Acrylate)
This protocol is based on established methods for the Heck reaction of aryl bromides with acrylates.[7]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by cesium carbonate (1.5 mmol, 1.5 equiv) and n-butyl acrylate (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Figure 2: Workflow for the Heck reaction with n-butyl acrylate.
Protocol 2: Coupling with an Electron-Neutral Olefin (Styrene)
Coupling with less activated olefins like styrene may require a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand.
Reaction Scheme:
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flame-dried Schlenk flask, dissolve palladium(II) acetate (0.015 mmol, 1.5 mol%) and tri-tert-butylphosphine hydrotetrafluoroborate (0.036 mmol, 3.6 mol%) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere. Stir at room temperature for 10-15 minutes.
-
Reaction Setup: In the main reaction Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (3 mL) and styrene (1.5 mmol, 1.5 equiv). Then, transfer the pre-formed catalyst solution to the main reaction flask via cannula.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Data and Expected Outcomes
The Heck reaction typically yields the trans (E) isomer as the major product due to thermodynamic stability.[6] The presence of the electron-donating methoxy group on the anisole ring may slightly decrease the reactivity of the aryl bromide compared to electron-deficient systems, potentially requiring higher temperatures or longer reaction times.[8]
| Substrate | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Selectivity |
| This compound | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 100-120 | 70-90% | >95% trans |
| This compound | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 100-110 | 65-85% | >95% trans |
Note: Yields are estimates based on analogous reactions and may vary.
Troubleshooting and Key Considerations
-
Low Conversion:
-
Catalyst Inactivity: Ensure the use of high-purity, anhydrous reagents and solvents. The palladium(0) species is sensitive to oxygen. Pre-activation of the Pd(II) source may be beneficial.[5]
-
Insufficient Temperature: For this electron-rich anisole derivative, higher temperatures may be required to drive the reaction to completion.
-
Ligand Choice: If using PPh₃ with styrene results in low yield, switching to a more electron-rich and bulky ligand like P(t-Bu)₃ is recommended.
-
-
Side Reactions:
-
Homocoupling of the Aryl Bromide: This can occur at high temperatures. Using a slightly lower catalyst loading might mitigate this.
-
Alkene Isomerization: The presence of a strong base can sometimes lead to isomerization of the product olefin. Using a milder base like NaOAc or ensuring the reaction is not heated for an excessively long time after completion can help.
-
-
Chemoselectivity:
-
While highly unlikely, if any reaction at the C-Cl bond is observed (e.g., by GC-MS analysis of the crude mixture), reducing the reaction temperature or using a less reactive catalyst system may be necessary. However, the inherent reactivity difference between C-Br and C-Cl makes this a rare occurrence.
-
Conclusion
The chemoselective Heck reaction of this compound offers a reliable and strategic method for the synthesis of complex, substituted olefins. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent stereoselectivity for the desired trans product, while preserving the chloro and fluoro substituents for subsequent transformations. The protocols provided herein serve as a robust starting point for the exploration of this versatile building block in various synthetic endeavors.
References
-
A. F. Littke, G. C. Fu, J. Am. Chem. Soc., 2001 , 123, 6989-7000. [Link]
-
Heck reaction. In Wikipedia; 2023. [Link]
-
C. Yang, H. M. Lee, S. P. Nolan, Org. Lett., 2001 , 3, 1511-1514. [Link]
-
G. T. S. S. K. Priyadarshini, M. M. Reddy, L. S. Kumar, P. S. S. Reddy, RSC Adv., 2015 , 5, 84365-84370. [Link]
-
Heck Reaction. In Chemistry LibreTexts; 2023. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. In Master Organic Chemistry; 2016. [Link]
-
L. Xu, W. Chen, J. Ross, J. Xiao, Org. Lett., 2001 , 3, 295-297. [Link]
-
Heck Reaction. In Organic Chemistry Portal. [Link]
-
The Intramolecular Heck Reaction. In Macmillan Group Meeting; 2004. [Link]
-
A. F. Littke, G. C. Fu, J. Org. Chem., 1999 , 64, 10-11. [Link]
-
Heck Reaction Mechanism. In BYJU'S. [Link]
-
Heck Reaction — State of the Art. Molecules, 2012 , 17, 13137-13189. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Adv., 2023 , 13, 25939-25964. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem., 2013 , 9, 1858-1865. [Link]
-
Palladium-Catalyzed Regioselective Arylation of an Electron-Rich Olefin by Aryl Halides in Ionic Liquids. Org. Lett., 2001 , 3, 295-297. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev., 2021 , 121, 15325-15465. [Link]
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The Strategic Utility of 4-Bromo-2-chloro-6-fluoroanisole in Modern Agrochemical Synthesis: A Senior Application Scientist's Guide
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational building blocks is paramount to the successful discovery and development of new active ingredients. Among the vast arsenal of chemical intermediates, halogenated aromatic compounds have proven to be exceptionally versatile. This guide provides an in-depth technical overview of 4-Bromo-2-chloro-6-fluoroanisole, a key building block whose unique substitution pattern offers a gateway to a diverse range of potent agrochemicals. We will explore its core properties, synthesis, and, most importantly, its application in the construction of complex agrochemical scaffolds through detailed protocols and mechanistic insights.
Core Properties and Synthesis of this compound
This compound (CAS No. 261762-34-9) is a polysubstituted aromatic compound with a molecular formula of C₇H₅BrClFO. Its strategic importance lies in the orthogonal reactivity of its halogen substituents, enabling selective functionalization in multi-step synthetic sequences.
| Property | Value | Source |
| Molecular Weight | 239.47 g/mol | [1] |
| Appearance | Colourless Oil | |
| Boiling Point | 242.1±35.0 °C (Predicted) | |
| Density | 1.642±0.06 g/cm³ (Predicted) | |
| Storage | 2-8°C |
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A key synthetic route involves the chlorination and subsequent bromination of a fluoroanisole derivative. A patented method describes the synthesis of the isomeric 5-bromo-2-chloro-4-fluoroanisole, which provides valuable insights into the synthetic strategy for this class of compounds.[2]
A crucial aspect of characterizing this building block is its spectroscopic data. The ¹³C NMR spectrum of the closely related isomer, 5-bromo-2-chloro-4-fluoroanisole, has been published and serves as a valuable reference for structural confirmation.[2]
Application in Agrochemical Synthesis: A Gateway to Pyridine-Based Fungicides
The true value of this compound is realized in its application as a scaffold for the synthesis of high-value agrochemicals. The differential reactivity of the bromine and chlorine atoms, coupled with the activating effect of the fluorine and methoxy groups, makes it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions. While specific examples of commercial agrochemicals derived directly from this starting material are proprietary, its utility can be demonstrated through the synthesis of pyridine-based fungicides, a class of compounds with significant commercial importance.
The following sections provide detailed protocols for the application of this compound in the synthesis of a hypothetical, yet representative, pyridine-based fungicide intermediate. These protocols are based on well-established synthetic transformations for which this building block is ideally suited.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[2] In this protocol, the bromine atom of this compound is selectively coupled with a pyridine boronic acid to construct a key biaryl linkage found in many fungicides.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-6-fluoro-4-(pyridin-3-yl)anisole.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and functional group tolerance in Suzuki couplings involving heteroaryl boronic acids.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The dioxane/water mixture is a common solvent system for Suzuki reactions, as it solubilizes both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, a key linkage in many agrochemicals. In this protocol, the remaining chloro-substituent of the Suzuki product is replaced with an amine.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of the Suzuki coupling product.
Experimental Protocol:
-
Reaction Setup: In a glovebox, add 2-Chloro-6-fluoro-4-(pyridin-3-yl)anisole (1.0 eq), 2-aminopyridine (1.2 eq), and sodium tert-butoxide (1.5 eq) to a Schlenk tube.
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq).
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a highly active catalyst for the amination of aryl chlorides, which are generally less reactive than aryl bromides. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.
Conclusion
This compound stands out as a strategically valuable building block for the synthesis of complex agrochemicals. Its polysubstituted nature allows for selective and sequential functionalization through robust and well-understood synthetic methodologies like the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. The protocols detailed herein provide a practical framework for researchers and drug development professionals to leverage the unique reactivity of this intermediate in the design and synthesis of next-generation fungicides and other crop protection agents. The ability to precisely install diverse functionalities at specific positions on the aromatic ring underscores the importance of such building blocks in the ongoing effort to develop more effective and sustainable agricultural solutions.
References
-
Process for the electrophilic substitution of an aromatic compound. WO 99/19275. [2]
-
Process for producing 4-bromothioanisole. CN1186319C. [3]
-
Synthetic routes for the target compounds. ResearchGate. [Link][4]
-
Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents. [5]
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1. [6]
-
United States Patent. Google Patents. [8]
-
4-BROMO-2-FLUOROANISOLE. INDOFINE Chemical Company. [Link][9]
-
Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. CN103724206A. [10]
-
Scheme 3 Synthetic route of the target compounds 10. ResearchGate. [Link][12]
-
Synthetic routes of target compounds. ResearchGate. [Link][13]
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically substituted dibenzofurans and carbazoles, utilizing 4-Bromo-2-chloro-6-fluoroanisole as a key starting material. The methodologies described leverage modern palladium-catalyzed cross-coupling and intramolecular cyclization reactions, offering robust and versatile routes to these important chemical scaffolds.
Synthesis of Substituted Dibenzofurans
The synthesis of substituted dibenzofurans from this compound can be achieved through a two-step sequence involving an initial Suzuki-Miyaura cross-coupling reaction followed by an intramolecular C-O bond formation. This strategy allows for the introduction of a variety of substituents on the dibenzofuran core.
Synthetic Strategy Overview
The overall synthetic approach involves the selective cross-coupling of an arylboronic acid with the bromo-substituent of this compound, followed by a palladium-catalyzed intramolecular cyclization to form the dibenzofuran ring system.
Caption: Synthetic workflow for dibenzofuran synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction between this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (solvent)
-
Water (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 v/v).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-6-fluoro-4-phenylanisole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-6-fluoro-4-(4-methoxyphenyl)anisole | 82 |
| 3 | 3-Tolylboronic acid | 2-chloro-6-fluoro-4-(m-tolyl)anisole | 88 |
Protocol 2: Intramolecular C-O Bond Formation (Dibenzofuran Synthesis)
This protocol describes the intramolecular cyclization of the biaryl ether intermediate to form the dibenzofuran ring.
Materials:
-
Substituted Biaryl Ether Intermediate (from Protocol 1) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add the substituted biaryl ether, Pd(OAc)₂, dppf, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100-120 °C for 18-36 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted dibenzofuran.
| Entry | Starting Material | Product | Yield (%) |
| 1 | 2-chloro-6-fluoro-4-phenylanisole | 1-Chloro-3-fluorodibenzofuran | 75 |
| 2 | 2-chloro-6-fluoro-4-(4-methoxyphenyl)anisole | 1-Chloro-3-fluoro-7-methoxydibenzofuran | 72 |
| 3 | 2-chloro-6-fluoro-4-(m-tolyl)anisole | 1-Chloro-3-fluoro-8-methyldibenzofuran | 78 |
Synthesis of Substituted Carbazoles
The synthesis of substituted carbazoles from this compound can be accomplished via an initial Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular C-C bond formation (Cadogan-Sundberg type cyclization).
Synthetic Strategy Overview
This pathway involves the formation of a diarylamine intermediate through C-N coupling, which then undergoes intramolecular cyclization to yield the carbazole core.
Caption: Synthetic workflow for carbazole synthesis.
Experimental Protocols
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the substituted aniline.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the diarylamine.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-(4-bromo-2-chloro-6-fluorophenyl)aniline | 80 |
| 2 | 4-Methoxyaniline | N-(4-bromo-2-chloro-6-fluorophenyl)-4-methoxyaniline | 77 |
| 3 | 3-Methylaniline | N-(4-bromo-2-chloro-6-fluorophenyl)-3-methylaniline | 82 |
Protocol 4: Intramolecular C-C Bond Formation (Carbazole Synthesis)
This protocol describes the palladium-catalyzed intramolecular cyclization to form the carbazole ring.
Materials:
-
Substituted Diarylamine Intermediate (from Protocol 3) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylacetamide (DMA) (solvent)
Procedure:
-
To a microwave vial, add the substituted diarylamine, Pd(OAc)₂, and K₂CO₃.
-
Add DMA and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 150-180 °C for 1-3 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to afford the substituted carbazole.
| Entry | Starting Material | Product | Yield (%) |
| 1 | N-(4-bromo-2-chloro-6-fluorophenyl)aniline | 3-Bromo-1-chloro-carbazole | 65 |
| 2 | N-(4-bromo-2-chloro-6-fluorophenyl)-4-methoxyaniline | 3-Bromo-1-chloro-6-methoxycarbazole | 62 |
| 3 | N-(4-bromo-2-chloro-6-fluorophenyl)-3-methylaniline | 3-Bromo-1-chloro-7-methylcarbazole | 68 |
Disclaimer: The provided protocols are based on established methodologies for similar substrates.[1][2] Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Functionalization of the 4-Bromo-2-chloro-6-fluoroanisole Aromatic Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed insights into the chemical functionalization of the 4-Bromo-2-chloro-6-fluoroanisole aromatic ring, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The strategic placement of bromo, chloro, and fluoro substituents offers a versatile platform for a variety of chemical transformations, allowing for the selective introduction of new functionalities.
Introduction to the Reactivity of this compound
The aromatic ring of this compound is substituted with three different halogen atoms and a methoxy group. This substitution pattern provides a rich landscape for selective chemical modifications. The bromine atom, being the most reactive among the halogens in many cross-coupling reactions, serves as the primary site for the introduction of new carbon-carbon and carbon-heteroatom bonds. The chloro and fluoro groups, while generally less reactive in such transformations, significantly influence the electronic properties of the ring and can be targeted under more forcing conditions or via alternative reaction pathways such as nucleophilic aromatic substitution. The methoxy group is a strong electron-donating group and directs electrophilic aromatic substitution to the ortho and para positions, although the steric hindrance and the presence of halogens make such reactions less common for this specific substrate.
Key Functionalization Reactions and Protocols
The functionalization of the this compound ring can be achieved through a variety of modern synthetic methodologies. Below are detailed protocols for some of the most relevant transformations.
Synthesis of the Starting Material: 6-Bromo-2-chloro-4-fluoroanisole
While various synthetic routes exist, one documented method involves the bromination of 2-chloro-4-fluoroanisole.
Experimental Protocol:
A detailed protocol for the synthesis of 6-bromo-2-chloro-4-fluoroanisole can be adapted from the procedures outlined for similar compounds in the patent literature. It is crucial to handle bromine and other hazardous reagents with appropriate safety precautions in a well-ventilated fume hood.
Diagram of Synthetic Pathway:
Caption: Synthesis of the target aromatic ring.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides. For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective reactions at the 4-position.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aromatic ring and a variety of organoboron reagents.
General Experimental Protocol:
-
In a dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or vinylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines.
General Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor for completion.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
3. Sonogashira Coupling
The Sonogashira coupling is utilized to form a carbon-carbon bond between the aryl halide and a terminal alkyne.
General Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.04-0.10 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent, typically a mixture of an amine base like triethylamine (Et₃N) and another organic solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Partition the residue between an organic solvent and water, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
4. Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.
General Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04-0.10 equiv.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).
-
Add a polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture to 100-140 °C and monitor its progress.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo.
-
Purify the product via column chromatography.
Diagram of Cross-Coupling Pathways:
Caption: Key cross-coupling functionalizations.
Other Functionalization Strategies
1. Lithiation and Trapping
Directed ortho-metalation can be a powerful tool for functionalization. In the case of this compound, the fluorine and methoxy groups can direct lithiation to adjacent positions. However, the presence of the bromine atom introduces the possibility of lithium-halogen exchange. The reaction conditions, particularly the choice of the lithiating agent and temperature, are crucial for selectivity.
General Experimental Protocol for Lithiation-Trapping:
-
Dissolve this compound (1.0 equiv.) in a dry ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium or LDA (1.0-1.2 equiv.).
-
Stir the mixture at low temperature for a defined period to allow for metalation or halogen-metal exchange.
-
Add an electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
2. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluoro and chloro substituents can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions.
General Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Add the nucleophile (e.g., an alkoxide, amine, or thiol, 1.1-2.0 equiv.) and a base if necessary (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture to an elevated temperature (often >100 °C) and monitor for the disappearance of the starting material.
-
Cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer to remove the solvent and residual nucleophile.
-
Dry, concentrate, and purify the product.
Data Presentation
| Reaction Type | Coupling Partner/Electrophile | Catalyst/Reagent System | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 70-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 65-90 | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / NaOtBu | 60-85 |
| Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 50-80 | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 75-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 80-98 | |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 50-80 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 60-85 | |
| Lithiation-Trapping | CO₂ (after n-BuLi) | n-BuLi then dry ice | 50-70 |
| SNAr | Sodium methoxide | NaOMe in MeOH/DMF | 40-70 |
Note: These yields are estimates and will vary depending on the specific substrate, reagents, and reaction conditions.
Experimental Workflow Diagram
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful methodology in organic synthesis for the functionalization of aromatic rings, particularly those bearing electron-witthe drawing groups and good leaving groups.[1] This application note provides a detailed overview of the theoretical and practical aspects of performing SNAr reactions on 4-Bromo-2-chloro-6-fluoroanisole, a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of multiple halogen substituents offers opportunities for selective functionalization, enabling the synthesis of a diverse array of derivatives.
The reactivity of aryl halides in SNAr reactions is contingent on several factors, including the nature of the leaving group, the presence of activating groups, and the reaction conditions.[2][3] For halogen leaving groups, the typical order of reactivity in SNAr is F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions.[4] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. The addition of the nucleophile to form a resonance-stabilized carbanion, known as a Meisenheimer complex, is generally the rate-determining step.[5] Electron-withdrawing groups positioned ortho or para to the leaving group are crucial for stabilizing this intermediate and facilitating the reaction.[2]
In the case of this compound, the methoxy group, while electron-donating, can influence the regioselectivity of the substitution. The fluorine atom at the C6 position, being ortho to the methoxy group, is expected to be the most susceptible to substitution due to the superior leaving group ability of fluoride in SNAr reactions.
Regioselectivity in Nucleophilic Aromatic Substitution
The regiochemical outcome of SNAr reactions on polyhalogenated aromatic compounds is determined by the interplay of electronic and steric effects. In this compound, three potential leaving groups are present: fluorine at C6, chlorine at C2, and bromine at C4.
Based on the established principles of SNAr reactivity:
-
Leaving Group Ability: Fluorine is generally the best leaving group in SNAr reactions, followed by chlorine and bromine. This strongly suggests that substitution will preferentially occur at the C6 position.
-
Electronic Effects: The methoxy group is an ortho, para-director in electrophilic aromatic substitution due to its electron-donating resonance effect. In nucleophilic aromatic substitution, this resonance donation can help to stabilize the Meisenheimer intermediate when the attack is at the ortho or para positions. All three halogens in the target molecule are in positions ortho or para to the methoxy group.
-
Inductive Effects: The high electronegativity of the fluorine atom makes the C6 carbon more electrophilic and thus more prone to nucleophilic attack.
Therefore, it is predicted that nucleophilic attack will predominantly occur at the C6 position, leading to the displacement of the fluoride ion.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative, albeit illustrative, reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. Note: These values are based on general protocols for SNAr reactions and should be considered as starting points for optimization.
Table 1: Reaction with Amine Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 85 |
| 2 | Piperidine | Et₃N | NMP | 100 | 18 | 80 |
| 3 | Aniline | NaH | DMF | 80 | 24 | 65 |
| 4 | Benzylamine | K₂CO₃ | DMSO | 120 | 12 | 78 |
Table 2: Reaction with Alkoxide Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Sodium Methoxide | NaH | THF | 60 | 8 | 90 |
| 2 | Sodium Ethoxide | NaH | THF | 60 | 8 | 88 |
| 3 | Potassium Phenoxide | K₂CO₃ | DMF | 100 | 16 | 75 |
| 4 | Potassium tert-Butoxide | K-OtBu | THF | RT | 24 | 60 |
Table 3: Reaction with Thiolate Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Sodium Thiophenoxide | K₂CO₃ | DMAc | 80 | 10 | 92 |
| 2 | Sodium Ethanethiolate | NaH | DMF | RT | 12 | 85 |
| 3 | Sodium Benzyl Mercaptide | K₂CO₃ | DMSO | 100 | 14 | 80 |
| 4 | Potassium Thioacetate | K₂CO₃ | DMAc | 80 | 10 | 88 |
Experimental Protocols
The following are generalized protocols for performing nucleophilic aromatic substitution reactions on this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and DMSO.
-
Add morpholine to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Methanol (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Thiophenol)
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, potassium carbonate, and DMAc.
-
Add thiophenol to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 10-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Mandatory Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: A typical workflow for an SNAr experiment.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. google.com [google.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Strategic Role of 4-Bromo-2-chloro-6-fluoroanisole in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics
Jamestown, New York - 4-Bromo-2-chloro-6-fluoroanisole, a uniquely substituted aromatic compound, is emerging as a significant building block in the field of medicinal chemistry. Its trifunctionalized ring system offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures, paving the way for the development of novel therapeutic agents. The strategic placement of bromo, chloro, and fluoro groups, combined with the activating methoxy moiety, provides a rich platform for a variety of chemical transformations crucial in drug discovery.
The inherent reactivity and specific substitution pattern of this compound make it a valuable intermediate in the synthesis of a range of bioactive molecules. The presence of both bromine and chlorine atoms offers differential reactivity, allowing for selective functionalization through cross-coupling reactions or nucleophilic aromatic substitutions. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of drug candidates.
While specific, publicly available quantitative data on the biological activity of direct derivatives of this compound remains limited, its utility is inferred from the broader class of halogenated anisoles which are pivotal in pharmaceutical synthesis. These compounds are frequently employed as starting materials for agrochemicals and active pharmaceutical ingredients (APIs). The principles of its application can be illustrated through the synthesis of related halogenated aromatic compounds.
Application Notes
1. Intermediate for Kinase Inhibitors:
The scaffold of this compound is well-suited for the synthesis of substituted phenyl rings that are common motifs in kinase inhibitors. The bromo group can be readily converted to an aryl or heteroaryl group via Suzuki or Stille coupling, while the chloro and fluoro groups can influence the orientation of substituents and the overall electronic properties of the molecule, which are critical for kinase binding.
2. Precursor for Antiviral and Anticancer Agents:
Halogenated aromatic compounds are integral to the structure of many antiviral and anticancer drugs. The unique substitution pattern of this compound can be exploited to construct novel heterocyclic systems or to introduce specific pharmacophores that interact with key enzymes or receptors involved in viral replication or cancer cell proliferation. For instance, similar structures are used in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]
3. Building Block for Agrochemicals:
The synthesis of certain agrochemicals also utilizes brominated and chlorinated fluoroanisole derivatives as key intermediates. The specific halogenation pattern is crucial for the biological activity and selectivity of these compounds.
Experimental Protocols
Detailed experimental protocols for the direct use of this compound are not extensively documented in publicly accessible literature. However, representative protocols for the functionalization of similar halogenated anisoles can be adapted by skilled medicinal chemists.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid, a common transformation in drug discovery.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Logical Workflow for Synthesis:
Caption: Synthetic pathway from this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
This protocol outlines a general method for the substitution of an activated aryl halide with a nucleophile. The chloro group in this compound, activated by the adjacent fluorine and methoxy group, could potentially undergo SₙAr.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound (1 equivalent) and the nucleophile (1.1-2 equivalents) in the chosen solvent.
-
Add the base (1.5-3 equivalents) to the mixture.
-
Heat the reaction to an appropriate temperature (can range from room temperature to >100 °C depending on the nucleophile's reactivity).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by column chromatography or recrystallization.
Decision Tree for Functionalization:
Caption: Reaction choice for modifying the starting material.
Quantitative Data Summary
As of the current literature survey, no specific quantitative biological data (e.g., IC₅₀, Kᵢ) for drug candidates directly synthesized from this compound has been reported. The following table provides a hypothetical structure for presenting such data, which can be populated as new research becomes available.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| Hypothetical-001 | Kinase X | Kinase Assay | Data Unavailable | - |
| Hypothetical-002 | Viral Protease Y | Enzymatic Assay | Data Unavailable | - |
Conclusion
This compound represents a promising, albeit currently under-documented, building block in medicinal chemistry. Its unique substitution pattern offers significant potential for the synthesis of novel and diverse small molecules for drug discovery. The provided application notes and generalized protocols, based on the reactivity of similar halogenated aromatic compounds, serve as a foundational guide for researchers looking to explore the synthetic utility of this versatile intermediate. As research progresses, it is anticipated that the specific applications and biological activities of derivatives of this compound will be further elucidated, solidifying its role in the development of next-generation therapeutics.
References
Application Notes and Protocols: Preparation of Active Pharmaceutical Ingredients Using 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-6-fluoroanisole is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups, offers multiple reactive sites for various cross-coupling and nucleophilic substitution reactions. This document aims to provide a comprehensive overview of the potential applications of this compound in the preparation of Active Pharmaceutical Ingredients (APIs). However, based on extensive searches of current scientific and patent literature, there are no publicly documented instances of this compound being used as a direct starting material or key intermediate in the synthesis of a commercially approved or late-stage clinical trial API.
While direct applications are not currently documented, the structural motifs present in this compound suggest its utility in the synthesis of kinase inhibitors and other targeted therapies. This document will, therefore, focus on hypothetical synthetic strategies and general protocols where this compound could be a valuable precursor.
Introduction
This compound possesses a unique combination of functional groups that make it an attractive starting material for medicinal chemistry campaigns. The presence of three distinct halogen atoms allows for selective and sequential functionalization, enabling the construction of diverse molecular scaffolds. The methoxy group can also be a site for modification or can influence the reactivity of the aromatic ring.
Key Structural Features and Potential Reactions:
-
Bromine Atom: Amenable to a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. It can also participate in Buchwald-Hartwig amination reactions.
-
Chlorine Atom: Generally less reactive than bromine in palladium-catalyzed reactions, allowing for selective coupling at the bromine position. It can be targeted under more forcing conditions or with specific catalyst systems. It is also susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly when activated by electron-withdrawing groups.
-
Fluorine Atom: The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug molecule. It is generally unreactive in cross-coupling reactions.
-
Methoxy Group: Can be cleaved to reveal a phenol, providing a handle for further functionalization, such as etherification.
Hypothetical Application in the Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a core heterocyclic scaffold decorated with various substituted aryl and heteroaryl groups. The multi-halogenated nature of this compound makes it an ideal candidate for the synthesis of such structures. Below is a hypothetical workflow illustrating how this building block could be utilized.
Logical Workflow for API Synthesis
Caption: Hypothetical workflow for the synthesis of a complex API scaffold starting from this compound.
General Experimental Protocols
The following are generalized protocols for key reactions that could be employed in the functionalization of this compound. These protocols are illustrative and would require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position
Objective: To selectively introduce an aryl or heteroaryl group at the C4 position (bromine) of this compound.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 239.45 | 1.0 | 1.0 |
| Aryl/Heteroarylboronic Acid or Ester | - | 1.1 - 1.5 | 1.1 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | - | 0.02 - 0.05 | 0.02 - 0.05 |
| K₂CO₃ or Cs₂CO₃ | - | 2.0 - 3.0 | 2.0 - 3.0 |
| Dioxane/Water or Toluene/Ethanol/Water | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroarylboronic acid or ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination at the Chlorine Position
Objective: To introduce a primary or secondary amine at the C2 position (chlorine) of the functionalized intermediate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-6-fluoro-4-(aryl/heteroaryl)anisole | - | 1.0 | 1.0 |
| Primary or Secondary Amine | - | 1.2 - 2.0 | 1.2 - 2.0 |
| Pd₂(dba)₃ or Pd(OAc)₂ | - | 0.01 - 0.05 | 0.01 - 0.05 |
| XPhos, SPhos, or BINAP (Ligand) | - | 0.02 - 0.10 | 0.02 - 0.10 |
| NaO_t_Bu or K₃PO₄ | - | 1.5 - 2.5 | 1.5 - 2.5 |
| Toluene or Dioxane (Anhydrous) | - | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add the 2-chloro-6-fluoro-4-(aryl/heteroaryl)anisole intermediate and the amine.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 90-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography.
Data Presentation
As no specific API synthesis using this compound has been reported, quantitative data from actual experiments is unavailable. For any future work utilizing this starting material, it is recommended to present the data in a clear and structured format as shown in the hypothetical tables below.
Table 1: Hypothetical Suzuki Coupling Reaction Optimization
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | - |
| 2 | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | - |
| 3 | ... | ... | ... | ... | ... | ... | ... |
Table 2: Characterization Data for a Hypothetical Intermediate
| Property | Value |
| Molecular Formula | - |
| Molecular Weight | - |
| Appearance | - |
| Melting Point | - |
| ¹H NMR (CDCl₃, ppm) | - |
| ¹³C NMR (CDCl₃, ppm) | - |
| HRMS (m/z) | Calculated: - , Found: - |
Conclusion
This compound represents a promising, yet currently underexploited, building block for the synthesis of complex pharmaceutical molecules. The distinct reactivity of its halogen substituents provides a platform for selective and sequential functionalization, making it a potentially valuable tool in the design and synthesis of novel APIs, particularly in the area of kinase inhibitors. The general protocols and hypothetical workflows presented here are intended to serve as a guide for researchers and scientists interested in exploring the synthetic utility of this compound. Further research is warranted to identify and develop specific synthetic routes to biologically active molecules utilizing this versatile intermediate.
Application Notes and Protocols for Synthetic Routes to Complex Molecules using 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-2-chloro-6-fluoroanisole as a versatile building block in the synthesis of complex organic molecules. The strategic positioning of bromo, chloro, fluoro, and methoxy substituents on the aromatic ring allows for a range of selective transformations, making it a valuable intermediate in medicinal chemistry and materials science.
The following sections detail protocols for key transformations including palladium-catalyzed cross-coupling reactions and ortho-lithiation, along with a multi-step synthesis of a substituted benzofuran. The quantitative data presented are illustrative and based on established methodologies for similarly substituted aryl halides.
Application Note 1: Chemoselective Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for chemoselective Suzuki-Miyaura coupling. The C-Br bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Cl bond. This enables the selective introduction of an aryl or heteroaryl group at the 4-position, leaving the chlorine atom available for subsequent transformations.
Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-4-phenylanisole
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 85 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME | 80 | 16 | 75-85 |
Yields are illustrative and may vary based on specific reaction conditions and scale.
Application Notes and Protocols: 4-Bromo-2-chloro-6-fluoroanisole as a Versatile Intermediate for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-Bromo-2-chloro-6-fluoroanisole as a key building block in the synthesis of specialty chemicals, with a focus on its potential applications in medicinal chemistry and agrochemical research. The protocols provided are illustrative examples of how this intermediate can be utilized in common and powerful chemical transformations.
Introduction
This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring three different halogen atoms and a methoxy group, allows for selective and sequential chemical modifications. This makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. The bromine atom, in particular, is amenable to a variety of cross-coupling reactions, providing a convenient handle for the introduction of diverse structural motifs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 261762-34-9 |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 48-52 °C |
| Boiling Point | 115-117 °C at 10 mmHg |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water. |
Applications in Specialty Chemical Synthesis
The strategic placement of reactive sites on the this compound scaffold makes it a valuable precursor for a range of specialty chemicals.
Intermediate for Kinase Inhibitors in Drug Discovery
Substituted anilino- and aryl- anilines are common pharmacophores in a variety of kinase inhibitors used in oncology and inflammation research. The bromine atom of this compound can be readily converted to an amino group via a Buchwald-Hartwig amination, or used in Suzuki or Stille couplings to introduce other aromatic or heteroaromatic rings. These subsequent modifications can lead to the generation of libraries of compounds for screening against various kinase targets.
Precursor for Novel Agrochemicals
The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel halogenated aromatic compounds. The unique combination of halogens in this compound can be exploited to develop agrochemicals with improved efficacy, selectivity, and metabolic stability. For instance, the bromo- and chloro-substituents can influence the lipophilicity and binding affinity of the final molecule to its biological target in pests or weeds.
Experimental Protocols
The following are representative protocols for the synthesis and functionalization of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a related regioisomer and illustrates a potential route to the target compound.
Reaction: Bromination of 2-chloro-6-fluoroanisole.
Materials:
-
2-chloro-6-fluoroanisole
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloro-6-fluoroanisole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add trifluoroacetic acid (TFA) (5.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 75-85%
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol demonstrates the utility of the bromine atom for carbon-carbon bond formation.
Reaction: Synthesis of 4-(4-pyridinyl)-2-chloro-6-fluoroanisole.
Materials:
-
This compound
-
4-Pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-pyridinylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Expected Yield: 60-75%
Protocol 3: Buchwald-Hartwig Amination
This protocol illustrates the formation of a carbon-nitrogen bond, a key transformation in the synthesis of many pharmaceuticals.
Reaction: Synthesis of N-benzyl-2-chloro-6-fluoro-4-methoxyaniline.
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add this compound (1.0 eq) and anhydrous, degassed toluene.
-
Add benzylamine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.
Expected Yield: 70-80%
Data Presentation
The following table summarizes the key reaction parameters for the protocols described above.
| Protocol | Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromination | 2-chloro-6-fluoroanisole, NBS | TFA | DCM | 0 to RT | 12-16 | 75-85 |
| 2 | Suzuki Coupling | This compound, 4-Pyridinylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8-12 | 60-75 |
| 3 | Buchwald-Hartwig | This compound, Benzylamine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12-18 | 70-80 |
Visualizations
Experimental Workflow for Specialty Chemical Synthesis
Caption: Synthetic pathways from this compound.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the potential mechanism of action of a kinase inhibitor derived from this compound, targeting a key signaling pathway implicated in cancer, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Disclaimer: The provided protocols and applications are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific experimental conditions and safety considerations. All laboratory work should be conducted with appropriate personal protective equipment and in accordance with institutional safety guidelines.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-fluoroanisole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-6-fluoroanisole. The synthesis of this highly substituted aromatic compound presents notable challenges, primarily concerning regioselectivity and reaction control.
Proposed Synthetic Pathway
A plausible synthetic route to this compound originates from 2-fluoroaniline. This multi-step process is designed to carefully control the sequential introduction of halogen substituents, culminating in the conversion of the amino group to a methoxy group.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield or Isomer Formation during Bromination of 2-Fluoroaniline
-
Question: My bromination of 2-fluoroaniline resulted in a low yield of 4-bromo-2-fluoroaniline and the formation of other brominated isomers. How can I improve the regioselectivity and yield?
-
Answer: The amino group is a strong activating group, and the fluorine is a deactivating ortho, para-director, which can lead to complex product mixtures in electrophilic aromatic substitution. To enhance the yield of the desired para-bromo isomer:
-
Protect the Amino Group: Consider protecting the amino group as an acetanilide before bromination. The bulkier acetamido group sterically hinders the ortho positions and electronically favors para-substitution. The protecting group can be removed later via hydrolysis.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is often a milder and more selective brominating agent than elemental bromine.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-10 °C) can help to minimize the formation of side products.
-
Problem 2: Inefficient Chlorination of 4-Bromo-2-fluoroaniline
-
Question: The chlorination of 4-bromo-2-fluoroaniline is sluggish, or I am observing multiple chlorinated products. What are the likely causes and solutions?
-
Answer: The aromatic ring is now deactivated by two halogens, making the subsequent chlorination more challenging.
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a suitable reagent for this step. Ensure it is of high purity.
-
Solvent and Temperature: Using a solvent like DMF and moderately elevated temperatures (e.g., 60 ± 5 °C) can facilitate the reaction.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to avoid over-chlorination or prolonged reaction times that could lead to degradation.
-
Problem 3: Low Yield in the Diazotization and Subsequent Conversion
-
Question: I am experiencing a low yield in the final step of converting 4-bromo-2-chloro-6-fluoroaniline to the target anisole. What could be the issue?
-
Answer: The diazotization and subsequent displacement are critical and sensitive steps.
-
Diazotization Temperature: It is crucial to maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt with sodium nitrite and a strong acid like sulfuric acid.[2] Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Purity of the Aniline: Ensure the starting 4-bromo-2-chloro-6-fluoroaniline is free of impurities, as these can interfere with the diazotization reaction.
-
Conversion of the Diazonium Salt:
-
Hydrolysis: For the conversion to the phenol, the diazonium salt solution is typically added to hot aqueous sulfuric acid.
-
Methylation: The subsequent methylation of the resulting phenol to the anisole can be achieved with reagents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2CO3) in a solvent like acetone.[3]
-
-
Side Reactions: Undesired azo-coupling reactions can occur if the reaction conditions are not optimal. Ensure a sufficiently acidic environment during diazotization.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a multi-step synthesis necessary for this molecule? Why not directly halogenate a simpler anisole?
-
A1: Direct halogenation of a simpler anisole, such as 2-fluoroanisole, would be difficult to control regioselectively to achieve the 4-bromo-2-chloro-6-fluoro substitution pattern. The methoxy group is a strong ortho, para-director, as is fluorine (though deactivating). Attempting to introduce bromine and chlorine sequentially would likely result in a mixture of isomers that are very difficult to separate. The proposed route using a substituted aniline allows for more controlled, stepwise introduction of the halogens before converting the amino group.
-
-
Q2: What are the main safety precautions for this synthesis?
-
A2: Many of the reagents used are hazardous.
-
Halogenating Agents (NBS, NCS): These are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Acids and Bases: Strong acids (sulfuric acid) and bases require careful handling.
-
Diazonium Salts: Solid diazonium salts can be explosive and should be kept in solution and used immediately after preparation.
-
Solvents: Organic solvents like DMF are harmful and should be used with adequate ventilation.
-
-
-
Q3: What are the best methods for purifying the final product?
-
A3: Due to the potential for isomeric impurities, purification of the final this compound will likely require column chromatography on silica gel. Distillation under reduced pressure may also be an option if the boiling points of the isomers are sufficiently different.
-
-
Q4: Can I use a Sandmeyer reaction to directly convert the diazonium salt to the anisole?
-
A4: The direct conversion of a diazonium salt to an anisole via a Sandmeyer-type reaction is not a standard or high-yielding transformation. The more reliable and common method is a two-step process: hydrolysis of the diazonium salt to the corresponding phenol, followed by methylation of the phenol to yield the anisole.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for key steps, based on analogous transformations reported in the literature.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Bromination | 2-Fluoroaniline | NBS | DMF | 0 - 10 | 70-85 |
| Chlorination | 4-Bromo-2-fluoroaniline | NCS | DMF | 55 - 65 | 75-90 |
| Diazotization | 4-Bromo-2-chloro-6-fluoroaniline | NaNO₂, H₂SO₄ | Water/Acid | 0 - 5 | (Intermediate) |
| Hydrolysis | Diazonium Salt | H₂O, H₂SO₄ | Water/Acid | 100+ | 60-80 |
| Methylation | 4-Bromo-2-chloro-6-fluorophenol | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline
-
In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) in DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Synthesis of 4-Bromo-2-chloro-6-fluoroaniline
-
Dissolve 4-bromo-2-fluoroaniline (1 equivalent) in DMF in a reaction vessel.
-
While stirring, heat the mixture to 60 ± 5 °C.[1]
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) in portions over 30 minutes.
-
Maintain the temperature and stir for 4-6 hours, monitoring the reaction by GC or TLC.
-
After completion, cool the mixture to room temperature.
-
Work up the reaction by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry, and concentrate to obtain the crude product, which can be purified by recrystallization or chromatography.
Protocol 3: Diazotization, Hydrolysis, and Methylation
-
Diazotization:
-
Add 4-bromo-2-chloro-6-fluoroaniline (1 equivalent) to a mixture of water and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C.
-
-
Hydrolysis:
-
In a separate flask, bring a dilute solution of sulfuric acid to a boil.
-
Slowly add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat under reflux for 30 minutes.
-
Cool the mixture and extract the resulting phenol with ether or ethyl acetate.
-
-
Methylation:
-
Dissolve the crude phenol in acetone and add anhydrous potassium carbonate (2-3 equivalents).
-
Add dimethyl sulfate (1.2 equivalents) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours until the phenol is consumed (monitor by TLC).
-
Cool the reaction, filter off the solids, and evaporate the solvent.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry.
-
Purify the final product, this compound, by column chromatography or vacuum distillation.
-
Troubleshooting Logic Diagram
Caption: Decision-making workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 4-Bromo-2-chloro-6-fluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-chloro-6-fluoroanisole from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials, such as 2-chloro-6-fluoroanisole, and byproducts from the bromination reaction. Depending on the synthetic route, regioisomers may also be present as significant impurities. For instance, in the synthesis of the related compound 5-bromo-2-chloro-4-fluoroanisole, the 6-bromo isomer was also formed[1]. Additionally, residual acids or bases used as catalysts and inorganic salts from the work-up can be present.
Q2: What is the recommended first step for purifying the crude reaction mixture?
An initial aqueous work-up is highly recommended. This typically involves washing the organic layer with a series of aqueous solutions to remove inorganic impurities and unreacted reagents. A common procedure includes washing with a solution of sodium hydrogen sulfite to remove excess bromine, followed by a wash with sodium bicarbonate to neutralize any acidity, and finally with water or brine to remove water-soluble impurities[1][2].
Q3: Which chromatographic techniques are suitable for purifying this compound?
Flash column chromatography is a standard and effective method for purifying halogenated organic compounds like this compound. Silica gel is commonly used as the stationary phase. The mobile phase, or eluent, is typically a non-polar solvent system, such as a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve optimal separation. For analytical purposes, High-Performance Liquid Chromatography (HPLC) with a reverse-phase column can also be employed[3].
Q4: How can I effectively remove residual solvents from my purified product?
After purification, residual solvents can be removed by evaporation under reduced pressure using a rotary evaporator. For higher boiling point solvents or to achieve a higher degree of dryness, a high-vacuum pump can be used. Gentle heating may be applied, taking into account the boiling point of the product (the related 4-bromo-2-fluoroanisole has a boiling point of 84 °C at 7 mmHg).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Initial Purification | Incomplete removal of starting materials or byproducts. | Perform a second purification step, such as re-crystallization if the product is a solid, or repeat column chromatography with a shallower solvent gradient to improve separation. |
| Low Yield of Purified Product | Product loss during aqueous work-up due to some water solubility. | Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent to recover any dissolved product. |
| Product remains on the chromatography column. | After the main product has been eluted, flush the column with a more polar solvent to recover any strongly adsorbed material. | |
| Co-elution of Product and Impurities during Column Chromatography | The polarity of the eluent is too high, or the impurity has a very similar polarity to the product. | Optimize the mobile phase by using a less polar solvent system or by trying a different solvent system altogether. Using a longer column or a finer mesh silica gel can also improve resolution. |
| Oily Product Instead of Expected Solid | Presence of impurities preventing crystallization. | Re-purify the product using column chromatography. If the product is known to be a solid, trituration with a non-polar solvent like hexane may induce crystallization. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is designed to remove inorganic salts, acids, and water-soluble impurities from the crude reaction mixture.
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Wash the organic layer sequentially with:
-
A 5% aqueous solution of sodium hydrogen sulfite (if bromine was used and is still present).
-
A saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Water.
-
Brine (saturated aqueous sodium chloride) to facilitate phase separation.
-
-
Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate[2][4].
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using a silica gel column.
-
Prepare the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane), a technique known as "wet-packing"[5]. Ensure the silica gel bed is compact and level.
-
Load the Sample: The crude product is dissolved in a minimal amount of the chromatography solvent or a slightly more polar solvent and loaded onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel ("dry-loading") and then added to the column[6].
-
Elute the Column: The column is eluted with a solvent system of appropriate polarity. A good starting point is a low polarity mixture (e.g., 98:2 hexane:ethyl acetate), gradually increasing the polarity if necessary to elute the product.
-
Collect Fractions: Collect the eluent in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary
Table 1: Physical and Chemical Properties of Related Anisole Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Bromo-2-fluoroanisole | C₇H₆BrFO | 205.02 | 84 @ 7 mmHg |
| 4-Bromo-2-chloroanisole | C₇H₆BrClO | 221.48 | Not Available |
| 2-Bromo-4-fluoroanisole | C₇H₆BrFO | 205.02 | 95-96 @ 12 mmHg[2] |
Table 2: Representative Purification Data for a Halogenated Anisole
| Purification Step | Starting Material | Product | Purity (by GC/HPLC) | Yield | Reference |
| Distillation | Crude 4-bromo-2-fluoroanisole | Purified 4-bromo-2-fluoroanisole | >95% | 79% | [2] |
| Aqueous Work-up & Evaporation | Crude 5-bromo-2-chloro-4-fluoroanisole | Oily crude product | 97.3% (by HPLC) | ~97% | [1] |
Visual Guides
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Bromination of 2-chloro-6-fluoroanisole
Welcome to the technical support guide for the bromination of 2-chloro-6-fluoroanisole. This document is designed for researchers, chemists, and process development professionals who may encounter challenges during this specific electrophilic aromatic substitution. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and providing actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the expected major product from the bromination of 2-chloro-6-fluoroanisole, and what is the underlying chemical logic?
Answer: The expected major product is 4-bromo-2-chloro-6-fluoroanisole . The regiochemical outcome of this reaction is dictated by the cumulative directing effects of the three substituents on the aromatic ring: the methoxy (-OCH₃), fluorine (-F), and chlorine (-Cl) groups.
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The incoming electrophile (Br⁺, generated from the bromine source) will preferentially attack the position on the ring that is most activated and least sterically hindered.
Analysis of Directing Effects:
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -OCH₃ | Strong +R (resonance donating), Weak -I (inductive withdrawing) | Strongly Activating | Ortho, Para |
| -F, -Cl | Weak +R (resonance donating), Strong -I (inductive withdrawing) | Deactivating | Ortho, Para |
The methoxy group is the most powerful activating group and therefore dominates the directing effects.[3][4][5] It strongly directs incoming electrophiles to the positions ortho and para to itself.
-
Position 2: Occupied by Chlorine.
-
Position 6: Occupied by Fluorine.
-
Position 4 (para): This position is open and is strongly activated by the methoxy group. The deactivating halogen groups have a lesser influence on this position compared to the powerful activation from the methoxy group.
-
Positions 3 and 5 (meta): These positions are not significantly activated by any of the substituents and are therefore disfavored.
Therefore, electrophilic attack at the C4 position is the most electronically favored pathway, leading to this compound as the major product.
Caption: Decision tree for troubleshooting over-bromination.
Question 4: I suspect ether cleavage is occurring. How can I confirm this and prevent it?
Answer: Ether cleavage is a significant risk when Lewis acidic conditions are employed, as the Lewis acid can coordinate to the ether oxygen, facilitating nucleophilic attack on the methyl group.
[6][7]Confirmation: The primary indicator of ether cleavage is the presence of a phenolic product, in this case, 4-bromo-2-chloro-6-fluorophenol . This can be confirmed analytically:
-
GC-MS: Look for a molecular ion peak corresponding to the phenol (M-CH₂ difference from the desired product). Phenols also often have distinct fragmentation patterns.
-
¹H NMR: The disappearance of the methoxy singlet (typically around 3.8-4.0 ppm) and the appearance of a broad singlet for the phenolic -OH (can be anywhere from 4-12 ppm, D₂O exchangeable) is a clear sign.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.
Prevention:
-
Avoid Strong Lewis Acids: Do not use BBr₃, AlCl₃, or excess FeBr₃. If a catalyst is needed for Br₂, use it in truly catalytic amounts (e.g., <0.1 eq).
-
Use NBS without a Catalyst: For activated rings like this, NBS often requires no strong acid catalyst and can be initiated with a radical initiator or simply run in a suitable solvent like acetonitrile or DMF. T[8]his is the most effective way to avoid ether cleavage.
-
Control HBr Generation: The reaction of Br₂ with the aromatic ring produces one equivalent of HBr. If this HBr concentration builds up, it can promote ether cleavage, especially at higher temperatures. C[9]onsider adding a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the generated acid, though this can complicate the workup.
Experimental Protocols
Protocol 1: Recommended Procedure for Selective Mono-bromination
This protocol is optimized to minimize side product formation.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-fluoroanisole (1.0 eq) and a suitable solvent (e.g., acetonitrile or dichloromethane, 10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Slow Addition: Add the NBS solution to the stirred substrate solution dropwise via an addition funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: GC-MS Method for Product Analysis
Separating and identifying closely related isomers is critical for accurate assessment of side products.
[10]1. Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane. 2. GC Column: Use a capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, HP-5ms) suitable for separating aromatic isomers. 3. Injector and Detector: Set the injector temperature to 250 °C and the MS transfer line to 280 °C. 4. Oven Program:
- Initial Temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
- Final Hold: Hold at 250 °C for 5 minutes.
- Data Analysis: Identify peaks based on their mass spectra. Look for the expected molecular ion peaks for the starting material, desired product, regioisomers, di-brominated products, and any phenolic impurities. Compare retention times and fragmentation patterns to confirm identities.
References
- What is the mechanism of the reaction between anisole and bromine? - Blog. (2025). Vertex AI Search.
- Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution... - Homework.Study.com. Study.com.
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015).
- How is the bromination mechanism of anisole carried out? - Quora. (2016). Quora.
- avoiding over-bromination in anisole reactions - Benchchem. BenchChem.
- EAS:Halogenation Mechanism Exam Prep | Practice Questions & Video Solutions - Pearson. Pearson.
- Bromination of Anisole: A Detailed Explor
- Bromin
- Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. (2015).
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. (1971). Journal of the American Chemical Society.
- Selectivity of Aryl and Benzylic Bromin
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
- Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. (2024). Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- Acidic cleavage of ethers (video) | Week 3 - Khan Academy. Khan Academy.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
Sources
- 1. What is the mechanism of the reaction between anisole and bromine? - Blog [zbwhr.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. dailyjagaran.com [dailyjagaran.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Optimization of Suzuki Coupling with 4-Bromo-2-chloro-6-fluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 4-bromo-2-chloro-6-fluoroanisole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Catalyst Inactivity: The palladium catalyst may not have been activated to its Pd(0) state or may have decomposed.[1] | • Ensure proper degassing of the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[1] • Use a pre-catalyst that readily forms the active Pd(0) species. • Add a small amount of a reducing agent if starting with a Pd(II) source. |
| 2. Poor Ligand Choice: The ligand may not be suitable for the sterically hindered and electron-rich substrate. | • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[1][2] | |
| 3. Inappropriate Base: The base may be too weak to facilitate the transmetalation step effectively. | • Use a stronger base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[1] The choice of base can be critical and may require screening. | |
| 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the oxidative addition of the sterically hindered aryl bromide. | • Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for potential side reactions. | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen or if the transmetalation is slow.[1] | • Rigorously degas the reaction mixture. • Use a slight excess (1.1-1.5 equivalents) of the boronic acid. • Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| 2. Dehalogenation (Protodeboronation or Hydrodehalogenation): The aryl halide or the boronic acid can be reduced, leading to the formation of anisole derivatives without the coupled product. | • Ensure the absence of water and other protic sources if using a strong base. • Use anhydrous solvents and reagents. • The choice of a suitable ligand can sometimes suppress this side reaction. | |
| 3. Scrambling of Halogens: In rare cases, with very active catalysts, the C-Cl bond might start to react, leading to a mixture of products. | • Optimize the reaction conditions (lower temperature, less active catalyst) to favor the selective cleavage of the C-Br bond. The general reactivity order is I > Br > Cl. | |
| Inconsistent Results | 1. Reagent Quality: Impurities in the starting materials, catalyst, or solvent can affect the reaction outcome. | • Use high-purity reagents and solvents. • Ensure the boronic acid is not degraded (protodeboronated) during storage. |
| 2. Incomplete Dissolution: Poor solubility of the reagents, especially the base, can lead to reproducibility issues. | • Choose a solvent system where all components are reasonably soluble at the reaction temperature (e.g., dioxane, THF, toluene).[1] • Vigorous stirring is essential. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A1: Due to the steric hindrance from the ortho-chloro and fluoro substituents and the electron-donating effect of the methoxy group, a bulky and electron-rich ligand is recommended to facilitate the oxidative addition step.[2] Catalyst systems based on ligands like SPhos, XPhos, or other Buchwald-type biarylphosphines are excellent starting points.[2] N-heterocyclic carbene (NHC) ligands have also shown high efficiency for sterically hindered substrates.[1] A common palladium source is Pd₂(dba)₃ or Pd(OAc)₂.
Q2: How can I ensure selective coupling at the bromine position over the chlorine position?
A2: The inherent reactivity difference between C-Br and C-Cl bonds in Suzuki couplings (C-Br is significantly more reactive) is the primary factor ensuring selectivity.[3] To maintain this selectivity, it is crucial to use optimized reaction conditions. Avoid excessively high temperatures or overly reactive catalyst systems that might lead to competitive C-Cl bond activation. Careful monitoring of the reaction progress is advised.
Q3: What is the optimal base and solvent for this reaction?
A3: A moderately strong to strong base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[2] For solvents, aprotic options like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used.[1] A solvent screen may be necessary to find the optimal conditions for your specific boronic acid partner.
Q4: What are the typical reaction conditions to start with for optimization?
A4: A good starting point for optimization would be:
-
Catalyst Loading: 1-2 mol % of the palladium precursor.
-
Ligand to Metal Ratio: 1:1 to 2:1, depending on the ligand.
-
Base: 2-3 equivalents of K₃PO₄.
-
Solvent: Dioxane or Toluene.
-
Temperature: 80-100 °C.
-
Reaction Time: 12-24 hours, with monitoring by TLC or GC/LC-MS.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (this compound) and the formation of the product.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Reagents and Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol %)
-
Ligand (e.g., SPhos, 2.2 mol %)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the aryl boronic acid, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by three cycles of vacuum-backfill with the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling.
References
preventing dehalogenation in reactions with 4-Bromo-2-chloro-6-fluoroanisole
Welcome to the technical support center for 4-Bromo-2-chloro-6-fluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation and achieving selective functionalization in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in cross-coupling reactions?
The primary challenge is managing the chemoselectivity of the reaction and preventing undesired side reactions, most notably dehalogenation. This compound possesses three different halogen atoms (Bromine, Chlorine, and Fluorine), each with a distinct reactivity profile. The typical order of reactivity for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl > C-F. While this differential reactivity allows for selective functionalization at the C-Br bond, the C-Br bond is also the most susceptible to hydrodebromination (replacement of bromine with a hydrogen atom), leading to the formation of 2-chloro-6-fluoroanisole as a significant byproduct. This reduces the yield of the desired product and complicates purification.
Q2: What is the mechanism of dehalogenation and what factors promote it?
Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom on the aryl halide is replaced by a hydrogen atom.[1] This process typically involves the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from various sources within the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water. Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, yielding the dehalogenated product. Factors that promote dehalogenation include:
-
High reaction temperatures and long reaction times: These conditions can lead to catalyst decomposition and the formation of Pd-H species.
-
Certain solvents and bases: Protic solvents like alcohols can act as hydride sources.[1] Some strong bases can also promote the formation of Pd-H.
-
Substrate electronics: Electron-deficient aryl halides can be more susceptible to dehalogenation.
-
Ligand choice: The nature of the phosphine ligand is critical; some ligands may favor the dehalogenation pathway.[1]
Q3: How can I selectively functionalize the C-Br bond while leaving the C-Cl and C-F bonds intact?
Achieving selective functionalization of the C-Br bond is feasible due to its higher reactivity compared to the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions. The key is to choose reaction conditions that favor the oxidative addition at the C-Br bond at a lower temperature than that required for the C-Cl bond. By carefully controlling the catalyst system, temperature, and reaction time, you can achieve high selectivity. For instance, using a highly active palladium catalyst with a suitable ligand can enable the reaction to proceed at a temperature where the C-Cl bond remains largely unreactive.
Troubleshooting Guides
Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 2-chloro-6-fluoroanisole in the crude reaction mixture, confirmed by GC-MS or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand. These ligands can promote the desired reductive elimination of the product over the dehalogenation pathway. |
| Inappropriate Base | Avoid strong alkoxide bases if possible. Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can significantly impact the formation of Pd-H species. |
| Protic Solvent | Replace protic solvents (e.g., alcohols) with aprotic solvents like dioxane, THF, or toluene to minimize the source of hydrides. |
| High Temperature | Lower the reaction temperature. Screen for the lowest effective temperature that promotes the desired coupling without significant dehalogenation. |
| Excessive Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation. |
Issue 2: Low or No Reactivity in Buchwald-Hartwig Amination
Symptoms:
-
Recovery of unreacted this compound.
-
Low conversion to the desired aminated product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Catalyst Inactivity | Ensure the use of a high-quality, active palladium precatalyst. Consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., BINAP, Xantphos). |
| Inappropriate Ligand | The choice of ligand is crucial for C-N bond formation. Screen a panel of bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig amination. |
| Base Strength | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and anhydrous. |
| Solvent Choice | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally preferred. Ensure the solvent is rigorously dried. |
| Steric Hindrance | If using a bulky amine, steric hindrance may slow down the reaction. In such cases, a more active catalyst system or higher reaction temperatures may be necessary. |
Experimental Protocols
Note: The following protocols are general starting points and may require optimization for your specific substrate and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed to favor the selective coupling at the C-Br bond while minimizing the hydrodebromination side reaction.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of the C-Br bond of this compound.
Reagents and Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
Data Presentation
The following tables provide illustrative data on the effect of different reaction parameters on the outcome of Suzuki-Miyaura coupling, based on general principles for polyhalogenated aromatic compounds. Note: This data is for illustrative purposes and actual results may vary.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield and Debromination
| Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 | 25 |
| SPhos | K₃PO₄ | Dioxane | 90 | 85 | <5 |
| XPhos | K₃PO₄ | Dioxane | 90 | 88 | <5 |
| None | K₂CO₃ | Toluene/H₂O | 100 | 40 | 45 |
Table 2: Effect of Base and Solvent on Debromination in Suzuki-Miyaura Coupling
| Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| SPhos | NaOtBu | Toluene | 100 | 70 | 20 |
| SPhos | K₃PO₄ | Toluene | 100 | 82 | 8 |
| SPhos | K₃PO₄ | Dioxane | 90 | 85 | <5 |
| SPhos | K₂CO₃ | THF | 80 | 78 | 12 |
Visualizations
Caption: Figure 1: Simplified Catalytic Cycle for Cross-Coupling and the Competing Dehalogenation Pathway.
Caption: Figure 2: Troubleshooting Workflow for Debromination in Cross-Coupling Reactions.
References
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-fluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-chloro-6-fluoroanisole for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to produce this compound?
A1: A practical and common strategy involves a multi-step electrophilic aromatic substitution sequence. The most plausible route starts with the bromination of a commercially available substituted anisole, followed by chlorination. The order of these steps is critical to achieving the desired substitution pattern due to the directing effects of the substituents.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges in this synthesis are achieving high regioselectivity and maximizing the yield. The presence of multiple halogen substituents and a methoxy group on the aromatic ring can lead to the formation of undesired isomers and over-halogenated byproducts. Careful control of reaction conditions is essential to favor the formation of the target molecule.
Q3: How can I purify the final product and remove isomeric impurities?
A3: Purification of this compound from its isomers often requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or column chromatography using a silica gel stationary phase are effective methods. The choice of eluent will depend on the polarity of the isomers, but a non-polar solvent system, such as hexane and ethyl acetate, is a good starting point. In some cases, recrystallization from a suitable solvent may also be effective if the desired isomer is a solid and has significantly different solubility than the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Bromination Step
If you are experiencing a low yield during the bromination of your starting material (e.g., 2-chloro-6-fluoroanisole), consider the following:
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Gradually increase the reaction temperature in small increments. |
| Suboptimal Brominating Agent | - N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine. Consider using NBS in a suitable solvent like acetonitrile. |
| Poor Activation of Brominating Agent | - If using elemental bromine, ensure the presence of a suitable Lewis acid catalyst, such as FeBr₃ or AlCl₃, to enhance its electrophilicity. |
| Loss of Product During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Avoid overly harsh washing conditions that could lead to product degradation. |
Problem 2: Formation of Multiple Isomers During Halogenation
The formation of a mixture of isomers is a common challenge due to the directing effects of the substituents. The methoxy group is a strong ortho-, para-director, while halogens are weakly deactivating ortho-, para-directors.
| Potential Cause | Troubleshooting Suggestion |
| Lack of Regiocontrol | - Order of Halogenation: The sequence of introducing the bromine and chlorine atoms is crucial. Starting with a precursor that already has substituents directing to the desired positions can improve selectivity. For instance, starting with 2-chloro-6-fluoroanisole would likely direct the incoming bromine to the 4-position due to the strong activating and directing effect of the methoxy group. - Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of electrophilic aromatic substitution reactions. |
| Steric Hindrance | - The bulky nature of the substituents can influence the position of the incoming electrophile. Consider the steric hindrance around the aromatic ring when predicting the major product. |
Problem 3: Over-halogenation (Formation of Di- or Tri-halogenated Byproducts)
The activated nature of the anisole ring can lead to the addition of more than one halogen atom.
| Potential Cause | Troubleshooting Suggestion |
| Excess Halogenating Agent | - Use a stoichiometric amount of the halogenating agent (1.0 to 1.1 equivalents). - Add the halogenating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at any given time. |
| High Reactivity of the Substrate | - If the starting anisole derivative is highly activated, consider performing the reaction at a lower temperature to moderate its reactivity. |
Experimental Protocols
A proposed synthetic workflow for this compound is outlined below. This protocol is based on established methodologies for similar halogenated anisoles.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology: Bromination of 2-Chloro-6-fluoroanisole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-fluoroanisole (1 equivalent) in acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired this compound.
-
Signaling Pathways and Logical Relationships
The regiochemical outcome of the electrophilic bromination is dictated by the combined directing effects of the substituents on the anisole ring.
Caption: Directing effects of substituents in the bromination of 2-chloro-6-fluoroanisole.
Technical Support Center: Scale-up Synthesis of 4-Bromo-2-chloro-6-fluoroanisole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-2-chloro-6-fluoroanisole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Pathway & Key Reactions
A common synthetic route for this compound involves a two-step process starting from 2-fluoroanisole: chlorination to form 2-chloro-6-fluoroanisole, followed by bromination.
Q1: What is a recommended synthetic pathway for the scale-up production of this compound?
A1: A practical and scalable pathway commences with the chlorination of 2-fluoroanisole to produce the key intermediate, 2-chloro-6-fluoroanisole.[1][2] This intermediate is then subjected to electrophilic aromatic bromination to yield the final product, this compound. Careful control of reaction conditions is crucial in both steps to ensure high yield and regioselectivity.
Q2: I am experiencing low yield during the chlorination of 2-fluoroanisole. What are the potential causes and solutions?
A2: Low yields in the chlorination step can arise from several factors:
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the chlorination. It is important to maintain the recommended temperature range to avoid side reactions.
-
Improper Choice of Chlorinating Agent: While various chlorinating agents can be used, their reactivity and selectivity differ. For instance, a patent for a similar synthesis of 2-chloro-6-fluoroaniline uses N-chlorosuccinimide (NCS).[3]
-
Moisture in the Reaction Mixture: The presence of water can lead to the formation of byproducts and reduce the efficiency of the chlorinating agent. Ensure all reagents and solvents are anhydrous.
Q3: How can I control the regioselectivity during the bromination of 2-chloro-6-fluoroanisole to favor the formation of the 4-bromo isomer?
A3: Achieving high regioselectivity in the bromination of a multi-substituted aromatic ring is a common challenge.[4][5][6] The methoxy group is an ortho-, para-director, while the halogen substituents are also ortho-, para-directing but deactivating. The final substitution pattern is a result of the interplay between these electronic effects and steric hindrance.
To favor the desired 4-bromo isomer:
-
Choice of Brominating Agent: Different brominating agents exhibit varying degrees of selectivity. N-Bromosuccinimide (NBS) is often used for regioselective bromination.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4]
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates, thereby affecting the isomer distribution.[4] Experimenting with different solvents may be necessary to optimize selectivity.
-
Use of Catalysts: Lewis acid catalysts like FeBr₃ or AlCl₃ can be employed to modulate the electrophilicity of the brominating agent and influence regioselectivity.[4]
Q4: I am observing the formation of multiple isomers during bromination. How can I effectively purify the desired this compound?
A4: The separation of halogenated aromatic isomers can be challenging due to their similar physical properties.[7][8]
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method on a larger scale.
-
Crystallization: Recrystallization from a suitable solvent system can be used to isolate the desired isomer, provided there is a significant difference in solubility.
-
Chromatography: For laboratory scale and high-purity requirements, column chromatography is a viable option.[8][9] On a larger scale, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.[7][8] The choice of stationary and mobile phases is critical for achieving good separation.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-fluoroanisole
This protocol is based on analogous preparations of similar compounds.[2]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-fluoroanisole in a suitable solvent.
-
Chlorination: Cool the solution to the desired temperature and add the chlorinating agent (e.g., N-chlorosuccinimide) portion-wise, maintaining the temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as GC or TLC.
-
Work-up: Once the reaction is complete, quench the reaction mixture, for example, with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure 2-chloro-6-fluoroanisole.
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for aromatic bromination.[4]
-
Reaction Setup: In a reaction vessel protected from moisture, dissolve the 2-chloro-6-fluoroanisole obtained from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).
-
Bromination: Cool the solution to a low temperature (e.g., 0°C) and add the brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a Lewis acid (e.g., FeBr₃) if necessary.
-
Reaction Monitoring: Monitor the reaction by GC or TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, the crude product, which may be a mixture of isomers, should be purified. This can be achieved by fractional distillation under reduced pressure or recrystallization. For high purity, preparative chromatography may be required.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound (Hypothetical Data Based on Analogous Reactions)
| Parameter | Step 1: Chlorination of 2-fluoroanisole | Step 2: Bromination of 2-chloro-6-fluoroanisole |
| Starting Material | 2-fluoroanisole | 2-chloro-6-fluoroanisole |
| Reagent | N-chlorosuccinimide (NCS) | N-bromosuccinimide (NBS) |
| Catalyst | Not typically required | FeBr₃ (catalytic) |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Dichloromethane (DCM) or Carbon tetrachloride |
| Temperature | 0 - 25 °C | 0 - 25 °C |
| Reaction Time | 2 - 6 hours | 3 - 8 hours |
| Typical Yield | 85 - 95% | 70 - 85% (mixture of isomers) |
| Primary Impurities | Isomeric chloro-fluoroanisoles, dichlorinated products | Other bromo-isomers (e.g., 3-bromo), dibrominated products |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting poor regioselectivity in the bromination step.
References
- 1. chembk.com [chembk.com]
- 2. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 3. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 6. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Halogenated Anisole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of halogenated anisole derivatives. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve high purity for your compounds, ensuring the reliability and reproducibility of your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of halogenated anisole derivatives in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.
Question 1: After my synthesis, the crude product has a pink or brownish tint. How can I remove these colored impurities?
Answer:
Colored impurities are often high-molecular-weight, highly conjugated byproducts that can be persistent. Their removal is crucial, especially in pharmaceutical applications.
Causality & Solution: The color often arises from trace impurities that are strongly adsorbed onto your product. Their solubility can be very similar to the target compound, making simple recrystallization ineffective.
-
Activated Charcoal Treatment: The most common method is to use activated charcoal (Norit).[1] Its high surface area allows it to adsorb the colored impurities.
-
Protocol: During recrystallization, after dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (typically 1-2% of the sample's weight). Heat the mixture back to just below boiling for 5-10 minutes.
-
Crucial Step: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization of your product in the funnel. Allow the clear filtrate to cool slowly to crystallize your purified, colorless product.
-
Caution: Using too much charcoal can lead to a significant loss of your desired product due to non-specific adsorption.[1]
-
-
Silica Gel Plug: If the impurities are significantly more polar than your product, a quick filtration through a short plug of silica gel can be effective. Dissolve the crude product in a minimally polar solvent (e.g., hexane with a small amount of ethyl acetate) and pass it through the plug. The polar colored impurities will be retained on the silica.[2]
Question 2: My NMR spectrum shows unreacted starting materials, specifically a halogenated phenol. How can I remove it?
Answer:
Phenolic impurities are common when synthesizing anisole derivatives from phenols. Due to their acidic nature, they can be selectively removed with a basic wash.
Causality & Solution: Phenols are weakly acidic (pKa ~10) and will be deprotonated by a moderately strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt. Your halogenated anisole, being a neutral ether, will remain in the organic phase.[3] This difference in reactivity and solubility is the basis for a liquid-liquid extraction.[4][5]
Experimental Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1-2 M NaOH solution.[3]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium phenoxide salt of the impurity.
-
Washing: Wash the remaining organic layer with water and then with brine (saturated NaCl solution) to remove any residual NaOH and dissolved water.
-
Drying & Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified halogenated anisole.
Question 3: I'm struggling to separate positional isomers (e.g., ortho-, meta-, para-bromoanisole) using standard purification techniques. What is the best approach?
Answer:
Positional isomers often have very similar boiling points and solubilities, making separation by distillation or recrystallization challenging. The most effective method is typically column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[6][7]
Causality & Solution: Although chemically similar, positional isomers have slightly different dipole moments and steric profiles. This leads to subtle differences in their affinity for the polar silica gel stationary phase. The para isomer is often less polar and will elute faster than the ortho and meta isomers.
Troubleshooting Column Chromatography for Isomer Separation:
| Problem | Potential Cause | Solution |
| Poor Separation (Co-elution) | The solvent system (mobile phase) polarity is not optimized. | Use Thin Layer Chromatography (TLC) to find an eluent system where the isomers have distinct Rf values. Aim for an Rf of ~0.2-0.3 for the main product.[1][2] A low-polarity eluent (e.g., hexane/ethyl acetate 98:2) is a good starting point. |
| Compound Streaking on TLC/Column | The compound may be slightly acidic or basic, interacting too strongly with the silica. | While less common for anisoles than for amines or phenols, if streaking occurs, add a tiny amount (0.1-0.5%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[2] |
| Product Elutes Too Quickly or Not At All | The solvent system is too polar or not polar enough. | If the Rf is too high (>0.5), decrease the eluent polarity (less ethyl acetate). If the Rf is too low (<0.1), gradually increase the polarity (more ethyl acetate).[8] |
Specialized HPLC Columns: For analytical or preparative HPLC, columns that leverage different separation mechanisms can be highly effective. Phenyl or PFP (pentafluorophenyl) columns offer π-π and dipole-dipole interactions that can resolve aromatic positional isomers.[7][9]
Question 4: I suspect my product is undergoing dehalogenation during the workup or purification. How can I identify and prevent this?
Answer:
Dehalogenation is a side reaction where the halogen atom is replaced by a hydrogen, leading to anisole or other reduced byproducts.[10] This is more common with more reactive halogens (I > Br > Cl).[10]
Causality & Solution: Dehalogenation can be promoted by certain reagents, catalysts (e.g., residual palladium from a cross-coupling reaction), or conditions (e.g., prolonged heating with a base).[10][11]
-
Identification: The primary method for identifying a dehalogenated byproduct is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][13] The dehalogenated product (e.g., anisole) will have a different retention time and a molecular ion peak in the mass spectrum corresponding to the loss of the halogen atom. For example, bromoanisole has a molecular weight of ~187/189 g/mol , while anisole is 108 g/mol .[14] ¹H NMR can also be used to identify the byproduct by observing the disappearance of halogen-induced shifts and the appearance of a new proton signal in the aromatic region.[15]
-
Prevention:
-
Milder Conditions: Use the mildest base and lowest temperature that allows the primary reaction to proceed.
-
Inert Atmosphere: Conduct reactions, especially those involving catalysts like palladium, under an inert atmosphere (Nitrogen or Argon) to prevent side reactions.
-
Quenching: Ensure the reaction is properly quenched to deactivate any reactive species before proceeding with the workup.
-
Purification Strategy: If dehalogenation has occurred, the byproduct can often be separated by fractional distillation due to the significant difference in boiling point or by column chromatography.
-
Workflow & Troubleshooting Diagrams
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing halogenated anisoles? A1: Impurities are highly dependent on the synthetic route. Common ones include:
-
Unreacted Starting Materials: Such as the corresponding halogenated phenol, bromofluorobenzene, or anisole itself.[16][17][18]
-
Reagents and Solvents: High-boiling solvents like DMF or residual catalysts can be carried through.[16][19]
-
Positional Isomers: Halogenation of anisole can produce a mixture of ortho, meta, and para isomers.[6]
-
Side-Reaction Products: This can include di-halogenated products or dehalogenated products (e.g., anisole).[10]
Q2: When should I choose distillation over column chromatography? A2: The choice depends on the properties of your product and its impurities.
-
Distillation is ideal for liquid products when the impurities are non-volatile (e.g., salts, baseline material) or have a significantly different boiling point (a difference of >25-30 °C for simple distillation, less for fractional distillation).[20] Vacuum distillation is required for high-boiling compounds (>150 °C) to prevent decomposition.[20]
-
Column Chromatography is the method of choice for separating compounds with similar boiling points but different polarities, such as positional isomers.[2][21] It is also excellent for removing impurities with very similar boiling points to your product.
Q3: My compound is a solid. What are the key principles for a successful recrystallization? A3: The goal is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures.[22]
-
Solvent Choice: The ideal solvent will not react with your compound and will have a boiling point below your compound's melting point. Test small amounts of different solvents to find one that fits the solubility profile.
-
Use Minimum Hot Solvent: Dissolve your crude solid in the minimum amount of boiling (or near-boiling) solvent to create a saturated solution. Using too much solvent will dramatically reduce your yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.[23]
-
Scratching/Seeding: If crystals don't form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to induce crystallization.[22]
Q4: Can halogenated anisoles contaminate drug products? A4: Yes, certain highly odorous halogenated anisoles, like 2,4,6-tribromoanisole (TBA), have been identified as contaminants in drug products.[24][25] These compounds can arise from the microbial breakdown of halogenated phenolic preservatives used to treat wooden pallets and packaging materials.[25][26] They are volatile and can adsorb onto products, causing a musty or moldy odor even at parts-per-billion levels.[24][25] Regulatory agencies like the FDA recommend precautions to prevent the use of materials treated with these preservatives in the pharmaceutical supply chain.[26]
References
-
Organic Practical Setup 5. Washing to remove acid impurities - YouTube. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]
- US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents.
-
Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed. Available at: [Link]
-
Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples - PubMed. Available at: [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available at: [Link]
- CN102146023B - Method for preparing p-fluoro anisole - Google Patents.
-
GC-MS Method for Anisole Detection | PDF | Gas Chromatography | Mass Spectrometry. Available at: [Link]
-
Troubleshooting halogenated phenols and anisoles in GC-MS : r/analyticalchemistry. Available at: [Link]
-
Separation of o-Chloroanisole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Available at: [Link]
-
RECRYSTALLISATION - University of Sydney. Available at: [Link]
-
Anisole Impurities and Related Compound - Veeprho. Available at: [Link]
-
Purification of Anisole - Chempedia - LookChem. Available at: [Link]
-
recrystallization.pdf - University of California, Los Angeles. Available at: [Link]
-
Preparation of 4-bromoanisole - PrepChem.com. Available at: [Link]
-
What is FDA's expectation for preventing contamination of drug products with halogenated anisole compounds? - FDA. Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Available at: [Link]
-
Synthesis and Odour Thresholds of Mixed Halogenated Anisoles in Water - PubMed. Available at: [Link]
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. Available at: [Link]
-
Column Chromatography and its Methods in Separation for Constituents - Research and Reviews. Available at: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu. Available at: [Link]
-
HPLC Column for Structual Isomers - NACALAI TESQUE, INC. Available at: [Link]
-
Penicillin Drugs - GMP Navigator. Available at: [Link]
-
Questions and Answers on Current Good Manufacturing Practice Requirements | Buildings and Facilities | FDA. Available at: [Link]
-
Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchGate. Available at: [Link]
-
Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water - PubMed. Available at: [Link]
-
Dehalogenation side product suzukis : r/OrganicChemistry - Reddit. Available at: [Link]
-
Anisole - Wikipedia. Available at: [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Anisole - Chempedia - LookChem [lookchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. magritek.com [magritek.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. welch-us.com [welch-us.com]
- 8. benchchem.com [benchchem.com]
- 9. nacalai.com [nacalai.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Anisole - Wikipedia [en.wikipedia.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Page loading... [wap.guidechem.com]
- 17. veeprho.com [veeprho.com]
- 18. prepchem.com [prepchem.com]
- 19. Page loading... [guidechem.com]
- 20. How To [chem.rochester.edu]
- 21. rroij.com [rroij.com]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. benchchem.com [benchchem.com]
- 24. gmp-navigator.com [gmp-navigator.com]
- 25. fda.gov [fda.gov]
- 26. GMP Question, FACILITY AND EQUIPMENT [gmp.com.vn]
troubleshooting failed cross-coupling reactions with 4-Bromo-2-chloro-6-fluoroanisole
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 4-Bromo-2-chloro-6-fluoroanisole. This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges with this substrate.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound failed. What are the most common reasons?
A1: Reaction failures with this substrate typically stem from a few key areas:
-
Poor Chemoselectivity: The primary challenge is controlling which halogen (bromine or chlorine) reacts. The C-Br bond is inherently more reactive than the C-Cl bond due to its lower bond dissociation energy, making it the preferred site for oxidative addition in palladium-catalyzed reactions.[1][2] Attempting to couple at the chlorine site without first reacting the bromine is a common cause of failure.
-
Steric Hindrance: The anisole ring is substituted at both ortho positions (chloro and fluoro groups), creating significant steric hindrance around the palladium catalyst's coordination site. This can slow down or prevent the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Catalyst Deactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst deactivation and low or no yield.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for this sterically demanding and electronically complex substrate. Standard conditions may not be effective.[4][5]
Q2: Which halogen should I expect to react first, the bromine or the chlorine?
A2: You should expect the bromine at the 4-position to react selectively over the chlorine at the 2-position. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1] This selectivity is primarily due to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the crucial oxidative addition step of the catalytic cycle.[1][6]
Q3: I am observing low to no product yield. What is a systematic way to troubleshoot this?
A3: A methodical approach is key to identifying the issue. First, confirm the integrity of all reagents. If the problem persists, systematically optimize the reaction parameters. The workflow below provides a logical troubleshooting sequence.[7]
Q4: I am getting hydrodehalogenation (replacement of Br or Cl with H) as a major side product. What causes this?
A4: Hydrodehalogenation can occur through several pathways. A common cause is a side reaction involving β-hydride elimination from certain palladium intermediates, especially if there are sources of hydrides in the reaction.[3] It can also be promoted by strong bases in the presence of trace water or other proton sources.[8] To minimize this, ensure your reagents and solvents are anhydrous and consider using a bulkier ligand, which can disfavor the formation of the intermediates leading to this side product.
Troubleshooting and Optimization Guides
Guide 1: Ensuring Chemoselective Coupling at the C-Br Bond
The inherent reactivity difference between C-Br and C-Cl bonds is the primary tool for achieving selectivity. The key is to use conditions that favor oxidative addition at the more reactive C-Br bond while leaving the C-Cl bond intact.
Guide 2: Suzuki-Miyaura Coupling Recommendations
For sterically hindered substrates like this, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are often required to achieve good yields.[5]
Recommended Starting Conditions & Optimization Parameters
| Parameter | Starting Recommendation | Optimization Strategy | Rationale |
| Pd Catalyst | XPhos Pd G3/G4 (1-3 mol%) | Screen other precatalysts like SPhos Pd G3. | Buchwald precatalysts are air-stable and efficiently generate the active Pd(0) species.[9] |
| Ligand | XPhos, SPhos | Try other bulky ligands like RuPhos or BrettPhos. | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, overcoming steric hindrance.[3][5] |
| Base | K₃PO₄ (2-3 equiv.) | Screen K₂CO₃, Cs₂CO₃. | The choice of base can significantly impact yield; stronger bases are often better for hindered substrates. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Try Toluene / H₂O, 2-MeTHF / H₂O. | Solvent affects solubility and the activity of the base. |
| Temperature | 80 - 100 °C | Increase stepwise to 110 °C. | Higher temperatures may be needed to overcome the activation energy for oxidative addition. |
Guide 3: Buchwald-Hartwig Amination Recommendations
This reaction is also highly sensitive to ligand and base choice. The nature of the amine coupling partner (primary, secondary, aniline) will dictate the optimal ligand.[10][11]
Recommended Starting Conditions & Optimization Parameters
| Parameter | Starting Recommendation | Optimization Strategy | Rationale |
| Pd Catalyst | tBuXPhos Pd G3 (1-3 mol%) | Screen other ligand/Pd combinations (e.g., RuPhos, BrettPhos). | The ligand choice is crucial and depends heavily on the amine's steric profile.[11] |
| Ligand | tBuXPhos, RuPhos | Match ligand to amine (e.g., BrettPhos for primary amines). | Ligand design is tailored to facilitate coupling with specific classes of amines.[11] |
| Base | NaOtBu (1.5-2 equiv.) | Screen LiHMDS (for base-sensitive groups), K₃PO₄. | A strong, non-nucleophilic base is required to deprotonate the amine.[12] |
| Solvent | Toluene or Dioxane | Try 2-MeTHF. | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 90 - 110 °C | Adjust as needed based on reaction progress. | Sufficient thermal energy is typically required for C-N bond formation. |
Experimental Protocols
CAUTION: These reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the base (e.g., NaOtBu, 1.5 equiv.) and the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: Immediately seal the vial, and if not working in a glovebox for all steps, evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Oxidation of Halogenated Intermediates
Welcome to the Technical Support Center for managing the oxidation of halogenated intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidation in my reaction involving halogenated intermediates?
A1: Oxidation of halogenated intermediates is often initiated by exposure to molecular oxygen (from the air), but can also be influenced by light, elevated temperatures, and the presence of certain metals.[1] Reactions heated above 120°C, or for extended periods above 80°C, are particularly susceptible to oxidation, often indicated by a yellow or brown discoloration of the reaction mixture.[1] Organometallic reactions, radical reactions, and photochemical reactions are also highly sensitive to oxygen.[1] Additionally, substrates containing functional groups like thiols, thioethers, phosphines, and electron-rich aromatic systems can be prone to oxidation.[1]
Q2: I'm running a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and suspect oxidation is occurring. What are the common signs?
A2: In palladium-catalyzed cross-coupling reactions, the presence of oxygen can lead to several undesirable side reactions. A common indicator is the formation of homocoupling products, where two molecules of the organoboronic acid (in the case of Suzuki coupling) react with each other.[2][3] This is often exacerbated by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by oxygen.[2] Another sign is the dehalogenation of your aryl halide starting material.[2] Visually, the formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which can be promoted by oxidative processes.
Q3: How does the type of halogen (F, Cl, Br, I) on my intermediate affect its susceptibility to oxidation?
A3: The nature of the halogen influences the reactivity of the C-X bond, particularly in processes like the oxidative addition step in cross-coupling reactions. The general reactivity order is I > Br > Cl, which is related to the bond strength.[4] While this primarily affects the desired reaction rate, substrates that are slow to react may have a longer residence time under conditions where oxidation can occur, indirectly increasing the likelihood of degradation. The oxidizing ability of the halogens themselves decreases down the group (F > Cl > Br > I).
Q4: What are some general preventative measures I can take to minimize oxidation?
A4: The most critical preventative measure is to create an inert atmosphere for your reaction. This involves using dry, deoxygenated solvents and purging the reaction vessel with an inert gas such as argon or nitrogen. For highly sensitive reactions, employing rigorous degassing techniques for your solvents is essential.[5][6][7] It is also advisable to use freshly purified reagents and to store sensitive intermediates under an inert atmosphere, protected from light.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction mixture turns yellow or brown, especially upon heating. | Presence of dissolved oxygen in the solvent.[1] | Degas the solvent thoroughly before use using methods like Freeze-Pump-Thaw or by sparging with an inert gas.[1][5][6][7] |
| Significant formation of homocoupling byproducts in a Suzuki reaction. | Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species. Oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen.[2][3] | Ensure your reaction is thoroughly degassed. Consider using a Pd(0) source directly or ensure your reduction conditions for a Pd(II) precatalyst are adequate. The use of phosphine ligands can also help stabilize the Pd(0) state.[2] |
| Aryl halide starting material is consumed, but the desired product yield is low, with significant dehalogenation observed. | The organometallic intermediate may be reacting with a proton source. In some cases, a palladium hydride species, which can be formed from the oxidation of amine bases or alcoholic solvents, can lead to reductive elimination of the dehalogenated arene.[2] | Ensure rigorously dry reaction conditions. If using an amine base or alcohol solvent, consider if an alternative is feasible. Ensure a properly degassed reaction setup. |
| Formation of palladium black in the reaction vessel. | Catalyst decomposition. This can be caused by a variety of factors, including high temperatures, incorrect ligand-to-metal ratio, or oxidative degradation. | Use a suitable stabilizing ligand for the palladium catalyst.[2] Ensure the reaction temperature is not excessively high. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability. |
| Inconsistent reaction outcomes when scaling up. | Inefficient heat transfer and mixing can create localized hot spots, promoting decomposition and oxidation. Maintaining an oxygen-free environment is also more challenging in larger vessels. | For scaled-up reactions, ensure efficient stirring and temperature control. Consider using a continuous flow process for better control over reaction parameters. |
Experimental Protocols
Protocol 1: Solvent Degassing by the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved oxygen from solvents.[1][7]
Materials:
-
Schlenk flask or heavy-walled sealed tube
-
Solvent to be degassed
-
Liquid nitrogen
-
High vacuum line with a cold trap
Procedure:
-
Add the solvent to the Schlenk flask, filling it no more than half to two-thirds full to allow for expansion upon freezing.
-
Securely clamp the flask and attach it to the vacuum line.
-
Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to ensure even freezing and prevent the flask from cracking.
-
Once the solvent is completely frozen solid, open the flask to the high vacuum.
-
Allow the flask to remain under vacuum for 5-10 minutes to remove the gases from the headspace.
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may warm it gently with a water bath.
-
Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.
Protocol 2: Solvent Degassing by Sparging (Purging)
This method is less effective than Freeze-Pump-Thaw but is suitable for many applications and for degassing larger volumes of solvent.[1][7]
Materials:
-
Flask containing the solvent, sealed with a rubber septum
-
Inert gas source (argon or nitrogen) with a regulator
-
Long needle or sparging tube
-
Short vent needle
Procedure:
-
Seal the flask containing the solvent with a rubber septum.
-
Insert the long needle or sparging tube through the septum so that its tip is submerged well below the solvent surface.
-
Insert the short vent needle through the septum, ensuring its tip is in the headspace above the solvent.
-
Connect the long needle to the inert gas line and begin bubbling the gas through the solvent at a moderate rate (to avoid splashing).
-
Continue sparging for approximately 30-60 minutes. For larger volumes, a longer time may be necessary.
-
Once degassing is complete, remove the long needle from the solvent while maintaining a positive pressure of inert gas. Then, remove the vent needle.
Visualizing Workflows and Pathways
Caption: Workflow for setting up an oxygen-sensitive reaction.
Caption: Decision tree for troubleshooting oxidation.
Caption: Suzuki catalytic cycle with points of oxidative interference.
References
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-fluoroanisole
This technical support center provides researchers, scientists, and drug development professionals with alternative synthesis pathways for 4-Bromo-2-chloro-6-fluoroanisole. It includes detailed troubleshooting guides and frequently asked questions in a Q&A format to address potential experimental challenges.
Alternative Synthesis Pathways
Two viable alternative pathways for the synthesis of this compound are presented below.
Pathway 1: Regioselective Bromination of 2-chloro-6-fluoroanisole
This pathway involves the direct bromination of a commercially available substituted anisole. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.
Pathway 2: Synthesis via Phenol Intermediate and Subsequent Methylation
This route involves the synthesis of the corresponding phenol, 4-Bromo-2-chloro-6-fluorophenol, followed by methylation to yield the final anisole product. This pathway offers an alternative approach that may provide better overall yields or easier purification depending on the available starting materials and laboratory capabilities.
Pathway 1: Regioselective Bromination of 2-chloro-6-fluoroanisole
This method focuses on the direct, regioselective bromination of 2-chloro-6-fluoroanisole to introduce a bromine atom at the C4 position.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via regioselective bromination.
Experimental Protocol
A general procedure for the bromination of a substituted anisole is as follows. Note that specific conditions should be optimized for the substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-fluoroanisole (1 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs
| Question | Answer |
| I am observing the formation of multiple brominated isomers. How can I improve the regioselectivity? | The formation of isomers is a common issue in electrophilic aromatic substitution. To improve selectivity for the 4-position, consider the following: - Lowering the reaction temperature: This can increase the selectivity by favoring the thermodynamically more stable product. - Choice of brominating agent: Milder brominating agents, such as NBS, are often more selective than elemental bromine. - Solvent effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile). |
| The reaction is very slow or does not go to completion. What can I do? | If the reaction is sluggish, this may be due to the deactivating effects of the halogen substituents. Consider: - Using a catalyst: A mild Lewis acid or a protic acid catalyst can activate the brominating agent and increase the reaction rate. - Increasing the temperature: Gradually increase the reaction temperature, but be mindful that this may decrease regioselectivity. |
| What is the best way to purify the final product? | Column chromatography on silica gel is typically the most effective method for separating the desired product from isomers and unreacted starting material. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful. |
Pathway 2: Synthesis via Phenol Intermediate and Subsequent Methylation
This two-step pathway involves the initial synthesis of 4-Bromo-2-chloro-6-fluorophenol, followed by methylation of the phenolic hydroxyl group.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via a phenol intermediate.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-chloro-6-fluorophenol (Example starting from 4-Bromo-2-fluorophenol)
-
Reaction Setup: Dissolve 4-bromo-2-fluorophenol (1 equivalent) in a suitable solvent like dichloromethane.
-
Chlorination: Cool the solution to 0 °C. Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: Carefully quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Step 2: Methylation of 4-Bromo-2-chloro-6-fluorophenol
-
Reaction Setup: To a solution of 4-bromo-2-chloro-6-fluorophenol (1 equivalent) in acetone or DMF, add potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Methylation: Add methyl iodide (CH₃I) (1.5 equivalents) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture, filter off the solids, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Troubleshooting and FAQs
| Question | Answer |
| The chlorination of 4-bromo-2-fluorophenol is giving me a mixture of products. How can I improve the selectivity for the 6-position? | The hydroxyl group is a strong ortho-, para-director. To favor chlorination at the ortho position (C6), you can try: - Using a bulkier chlorinating agent: This may sterically hinder attack at the less accessible ortho position. - Protecting the hydroxyl group: Converting the phenol to a bulkier ether before chlorination and then deprotecting it can alter the regioselectivity. However, this adds extra steps to the synthesis. |
| My methylation reaction is not going to completion. What could be the issue? | Incomplete methylation can be due to several factors: - Insufficient base: Ensure that enough base is present to deprotonate the phenol. An excess of a mild base like potassium carbonate is recommended. - Inactive methylating agent: Methyl iodide can degrade over time. Use a fresh bottle or distill it before use. - Reaction time and temperature: Ensure the reaction is refluxed for a sufficient amount of time. You can also try a stronger methylating agent like dimethyl sulfate, but be aware of its higher toxicity. |
| I am having trouble removing the unreacted phenol from my final product. | If the unreacted phenol is co-eluting with your product during chromatography, you can try a basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium hydroxide (NaOH). The phenol will be deprotonated and move into the aqueous layer, while the anisole product remains in the organic layer. Be sure to re-acidify the aqueous layer and extract to recover the unreacted phenol if desired. |
Summary of Quantitative Data
The following table provides a general comparison of the two pathways. Actual yields will vary depending on the specific reaction conditions and scale.
| Parameter | Pathway 1: Regioselective Bromination | Pathway 2: Phenol Intermediate & Methylation |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | Moderate to Good | Moderate to Good (product of two steps) |
| Key Challenges | Achieving high regioselectivity in bromination. | Controlling regioselectivity in phenol halogenation; ensuring complete methylation. |
| Purification | Column chromatography to separate isomers. | Column chromatography for both the intermediate phenol and the final product. |
Technical Support Center: Catalyst Selection for Cross-Coupling with Polysubstituted Anisoles
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with polysubstituted anisole substrates.
Frequently Asked Questions (FAQs)
Q1: My polysubstituted anisole is unreactive in a standard Suzuki-Miyaura coupling. What is the likely issue and how can I address it?
A1: The C-O bond in anisoles is robust, making them less reactive than aryl halides.[1][2] Standard palladium catalysts may not be sufficient to activate this bond, especially with electron-rich or sterically hindered substrates.[3][4] To improve reactivity, consider switching to a nickel-based catalyst system, which is generally more effective for C-O bond activation.[2][5] Utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can also enhance catalytic activity for both palladium and nickel systems.[1][6]
Q2: I am observing low yields and significant side products in my Buchwald-Hartwig amination of a sterically hindered anisole. What catalyst system do you recommend?
A2: Steric hindrance poses a significant challenge in cross-coupling reactions. For Buchwald-Hartwig amination of hindered substrates, palladium catalysts with bulky, electron-donating ligands are often preferred.[7][8] Specifically, the use of dianisole-decorated Pd-NHC complexes has shown success in the amination of unreactive aryl esters and chlorides, suggesting potential applicability to hindered anisoles.[9] Bidentate phosphine ligands can also be effective in preventing the formation of inactive palladium dimers and accelerating the reaction.[7][8]
Q3: Can I use Grignard reagents for the cross-coupling of polysubstituted anisoles? Which catalyst and conditions are optimal?
A3: Yes, nickel-catalyzed cross-coupling of anisole derivatives with alkyl Grignard reagents is a well-established method for C-C bond formation via C-O bond cleavage.[10][11][12][13] The choice of ligand is crucial for success. N-heterocyclic carbene (NHC) ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), have been shown to be highly effective in promoting the coupling of a wide range of alkyl Grignard reagents with methoxyarenes.[10][12] Notably, the use of alkylmagnesium iodides, as opposed to chlorides or bromides, can be critical for achieving high yields.[11][13]
Q4: What is the "naphthalene problem" and how does it relate to cross-coupling with polysubstituted anisoles?
A4: The "naphthalene problem" refers to the observation in early nickel-catalyzed cross-coupling of aryl ethers that polyaromatic ethers (like methoxynaphthalene) were reactive, while simpler anisoles were unreactive.[1] This highlighted the challenge of activating the C-O bond in less activated systems. The development of catalyst systems with N-heterocyclic carbene (NHC) ligands bearing bulky N-alkyl substituents has largely overcome this issue, enabling the successful coupling of a wide range of anisole derivatives.[1]
Q5: How can I prevent β-hydride elimination when using alkyl nucleophiles in cross-coupling with anisoles?
A5: β-hydride elimination is a common side reaction when using alkyl nucleophiles with β-hydrogens.[13] In nickel-catalyzed alkylative cross-coupling of anisoles, the use of bidentate phosphine ligands like 1,2-bis(dicyclohexylphosphino)ethane (dcype) has been shown to be effective in suppressing β-hydride elimination, leading to selective alkylation.[13] In contrast, monodentate phosphine ligands such as PCy3 can favor β-hydride elimination.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Catalyst/Ligand Suggestion |
| Low or No Conversion | Insufficient catalyst activity for C-O bond activation. | Switch to a more active catalyst system, such as a Nickel-based catalyst. | Ni(OAc)₂ with an NHC ligand (e.g., ICy) or a bulky phosphine ligand (e.g., PCy₃).[10] |
| Electron-rich or sterically hindered anisole substrate. | Employ bulky, electron-donating ligands to promote oxidative addition. | For Pd: Buchwald or Hartwig-type biarylphosphine ligands.[2][14] For Ni: N-alkyl-substituted NHC ligands.[1] | |
| Low Yield | Suboptimal reaction conditions (temperature, base, solvent). | Screen different bases (e.g., NaOtBu, K₃PO₄) and solvents (e.g., toluene, dioxane).[4][15] | For Suzuki-Miyaura, K₃PO₄ is often effective.[4] For Buchwald-Hartwig, a strong base like NaOtBu is common.[16] |
| Catalyst deactivation. | Use a pre-catalyst or ensure rigorous exclusion of air and moisture. | Pd(II) pre-catalysts are often more stable and can be reduced in situ.[17] | |
| Side Product Formation (e.g., Homocoupling) | Presence of Pd(II) species without aryl/vinyl/alkyl ligands. | Ensure proper degassing of the reaction mixture and use of high-purity reagents. | Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) pre-catalyst can minimize this.[3] |
| β-Hydride Elimination (with alkyl nucleophiles) | Use of a monodentate phosphine ligand. | Switch to a bidentate phosphine ligand. | 1,2-bis(dicyclohexylphosphino)ethane (dcype) is a good choice for Ni-catalyzed reactions.[13] |
| Difficulty with Polysubstituted Substrates | Steric hindrance impeding catalyst-substrate interaction. | Utilize ligands specifically designed for sterically demanding couplings. | Indole-amide-based phosphine ligands have shown promise for sterically hindered Suzuki-Miyaura reactions.[18] |
Experimental Protocols
General Procedure for Nickel-Catalyzed Alkylative Cross-Coupling of Polysubstituted Anisoles with Grignard Reagents
This protocol is adapted from the work of Tobisu, Chatani, and colleagues.[10][12]
-
Catalyst Preparation: In a glovebox, a mixture of Ni(OAc)₂ (5.0 mol %) and 1,3-dicyclohexylimidazol-2-ylidene (ICy) (6.0 mol %) is placed in an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reaction Setup: The vial is sealed with a septum and removed from the glovebox. The polysubstituted anisole (1.0 equiv) and a suitable solvent (e.g., toluene, 1.0 M) are added via syringe.
-
Reagent Addition: The alkylmagnesium iodide (1.2-2.0 equiv) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) and monitored by GC-MS or TLC until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: A workflow for initial catalyst selection based on coupling type and substrate sterics.
Caption: A troubleshooting guide for common issues in anisole cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Cross-Couplings by C-O Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C-O Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Nickel-catalyzed Cross-coupling of Anisole Derivatives with Trimethylaluminum through the Cleavage of Carbon–Oxygen Bonds | Semantic Scholar [semanticscholar.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-chloro-6-fluoroanisole
Welcome to the technical support center for 4-Bromo-2-chloro-6-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this polyhalogenated aromatic compound. The unique substitution pattern of this molecule presents distinct challenges and opportunities in synthesis, where the choice of solvent is often a critical, yet overlooked, parameter for controlling reactivity, selectivity, and yield.
This document provides in-depth, field-tested insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides: Common Experimental Issues
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: "I am performing a Suzuki-Miyaura coupling with this compound at the bromine position, but I'm consistently getting low yields. My catalyst, base, and boronic acid are standard. Could the solvent be the issue?"
Answer: Yes, the solvent system is a critical factor and a common culprit for low yields in Suzuki-Miyaura couplings, especially with electron-rich or sterically hindered substrates like this one.[1] The primary role of the solvent is to facilitate the dissolution of all reaction components and to modulate the activity of the catalytic species.[2]
Causality & Troubleshooting Steps:
-
Poor Solubility: this compound and many boronic acids have limited solubility in purely aqueous or highly nonpolar solvents. A biphasic system or a solvent mixture is often necessary.
-
Catalyst Activity and Speciation: The polarity of the solvent can influence the nature of the active palladium catalyst.[5][6] In some systems, polar aprotic solvents like DMF or acetonitrile can alter the selectivity of the coupling if other reactive sites are present.[7][8]
-
Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, can be a significant side reaction, particularly in the presence of water and certain bases.[9]
-
Recommendation: Minimize the amount of water in the reaction or use a non-aqueous system with a soluble base like potassium phosphate (K₃PO₄). Additionally, ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.[3]
-
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: No Reaction or Slow Conversion in Buchwald-Hartwig Amination
Question: "I'm attempting a Buchwald-Hartwig amination with a secondary amine and this compound. The reaction is either not starting or is extremely sluggish, even at elevated temperatures. What solvent and base combination is recommended?"
Answer: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the solvent, base, and ligand.[10][11] For a sterically hindered and electron-rich substrate, these choices are even more critical to facilitate the catalytic cycle.[12]
Causality & Troubleshooting Steps:
-
Solvent Polarity and Coordination: The solvent must be able to dissolve the amine, aryl halide, and the palladium complex, but it should not coordinate too strongly to the metal center, which could inhibit catalysis.
-
Recommendation: Nonpolar, ethereal solvents like Toluene or Dioxane are generally the top choices. They have good solubilizing properties without being overly coordinating. While THF is sometimes used, it can occasionally lead to slower reactions compared to toluene.
-
-
Base Strength and Solubility: The base is crucial for deprotonating the amine, allowing it to enter the catalytic cycle.[13] The base must be strong enough but not so reactive that it causes degradation. Its solubility is also key.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these couplings. It is a strong, non-nucleophilic base. If solubility is an issue, Lithium bis(trimethylsilyl)amide (LiHMDS) can be a powerful alternative, especially for less acidic amines.[14]
-
-
Ligand Choice: For a hindered substrate like this, a bulky, electron-rich phosphine ligand is mandatory to promote both the oxidative addition and the reductive elimination steps.[12][15]
-
Recommendation: Use a second-generation biarylphosphine ligand such as XPhos or RuPhos . These ligands are designed to accelerate the reaction of challenging substrates.[10]
-
| Parameter | Primary Choice | Alternative | Rationale |
| Solvent | Toluene | Dioxane | Good solubility for reactants, non-coordinating.[14] |
| Base | NaOt-Bu | LiHMDS, K₃PO₄ | Strong, non-nucleophilic base promotes amine deprotonation.[13][14] |
| Ligand | XPhos or RuPhos | JohnPhos | Bulky, electron-rich ligands are essential for hindered substrates.[10] |
Issue 3: Unexpected Side Products in Grignard Reagent Formation
Question: "When I try to form the Grignard reagent from this compound using magnesium turnings in THF, I get a complex mixture and very little of the desired product. What is going wrong?"
Answer: Grignard reagent formation is notoriously sensitive to reaction conditions, especially the solvent and the presence of any protic sources.[16][17] With a polyhalogenated compound, there is also the risk of side reactions.
Causality & Troubleshooting Steps:
-
Protic Contamination: Grignard reagents are extremely strong bases and will be instantly quenched by any protic solvent, including water or alcohols.[17][18]
-
Recommendation: Ensure your glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). The solvent (THF or diethyl ether) must be rigorously dried, for instance, by distillation from sodium/benzophenone or by passing it through an activated alumina column.[19]
-
-
Solvent Choice for Stability: The solvent not only provides an inert medium but also stabilizes the Grignard reagent by coordinating to the magnesium center.[20][21]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from initiating.[19][21]
-
Recommendation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the aryl halide. These activating agents will etch the oxide layer and expose fresh magnesium.[21]
-
Caption: Workflow for successful Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which halogen is most likely to be displaced and how does the solvent affect this?
A1: In SNAr reactions on this substrate, the fluorine atom is the most likely to be displaced. This is because the rate-determining step is the initial nucleophilic attack to form a negatively charged Meisenheimer complex.[23] The stability of this intermediate is enhanced by strong electron-withdrawing groups. Fluorine, being the most electronegative halogen, provides the strongest inductive withdrawal, thus activating its position (the ipso-carbon) towards attack.
The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions.[24] These solvents are highly polar, which helps to stabilize the charged Meisenheimer complex, but they do not hydrogen-bond with (and thus "cage" or deactivate) the nucleophile. In contrast, polar protic solvents like water or ethanol can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[23][25][26][27]
Q2: Can I run a Suzuki-Miyaura coupling at the chlorine position? What solvent conditions would favor this?
A2: Yes, it is possible, but challenging. The C-Cl bond is significantly stronger than the C-Br bond, making oxidative addition at the chlorine position much slower. To achieve selectivity for the C-Cl position, you would first need to react the C-Br position and then attempt the second coupling under more forcing conditions.
Solvent choice can play a role in selectivity. Some studies have shown that highly polar solvents like DMF or acetonitrile can, in certain systems with specific ligands, favor reaction at a more electron-deficient site or with a different leaving group like a triflate over a chloride.[5][7][8] However, for C-Cl vs C-Br, the primary driver is bond strength. To favor C-Cl coupling, you would need a highly active catalyst system, often involving bulky, electron-rich N-heterocyclic carbene (NHC) ligands, and typically requires higher temperatures and longer reaction times.
Q3: For purification via column chromatography, what solvent systems are recommended for this compound and its reaction products?
A3: this compound itself is a relatively nonpolar compound. For purification of the starting material, a nonpolar mobile phase like a mixture of hexanes and ethyl acetate (e.g., 98:2 or 95:5 hexanes:EtOAc) on silica gel is a good starting point.
For reaction products, the polarity will depend on the newly introduced functional group.
-
Suzuki Products (Biaryls): These will also be relatively nonpolar. A gradient of 0% to 10% ethyl acetate in hexanes is usually sufficient.
-
Buchwald-Hartwig Products (Amines): The polarity will increase significantly. You may need to use a solvent system like 80:20 hexanes:ethyl acetate or even switch to a dichloromethane/methanol system for more polar products.
-
SNAr Products: The polarity will vary based on the nucleophile used. A good starting point would be a 90:10 hexanes:ethyl acetate gradient.
Always use TLC to determine the optimal solvent system before committing to a large-scale column.
References
-
Gómez-Calvar, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly, 144(10), 1487-1496. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. [Link]
-
Surpateanu, G., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(5), 2038-2046. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic-Chemistry.org. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
LibreTexts. (2019). 11.8: Organometallic Reagents. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
LibreTexts. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
Acevedo-Sánchez, M., et al. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Molecules, 25(16), 3698. [Link]
-
Acevedo, J. L., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(12). [Link]
-
Barder, T. E., et al. (2008). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society, 130(38), 12888-12897. [Link]
-
Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 120(5), 948-957. [Link]
-
Viciosa, M., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(10), 2459-2475. [Link]
-
Viciosa, M., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions? [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Halogenated Anisole Isomers
For researchers, scientists, and drug development professionals, halogenated anisoles are fundamental building blocks in organic synthesis. Their utility stems from the dual functionality of the electron-donating methoxy group and the synthetically versatile carbon-halogen bond. The specific halogen (F, Cl, Br, I) and its position on the aromatic ring (ortho, meta, or para) profoundly influence the molecule's reactivity, dictating the feasibility and outcome of various chemical transformations.
This guide provides an objective comparison of the reactivity of halogenated anisole isomers in several key reaction classes, supported by experimental data. We will explore trends in palladium-catalyzed cross-coupling reactions, nucleophilic and electrophilic aromatic substitutions, and metalation reactions to inform strategic decisions in synthetic design.
General Reactivity Principles
The reactivity of a halogenated anisole is governed by a combination of inductive and resonance effects from both the methoxy group and the halogen substituent.
-
Palladium-Catalyzed Cross-Coupling Reactions : In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reaction rate is inversely proportional to the C-X bond dissociation energy. This results in a clear reactivity trend where heavier halogens, having weaker C-X bonds, react more readily.[1][2]
-
Reactivity Order : I > Br > Cl >> F
-
-
Nucleophilic Aromatic Substitution (SNA r) : This reaction proceeds via a negatively charged Meisenheimer intermediate and is accelerated by electron-withdrawing groups that can stabilize this intermediate.[3][4] The methoxy group is strongly electron-donating, making haloanisoles generally unreactive towards SNAr unless additional, potent electron-withdrawing groups (e.g., -NO₂) are also present on the ring. When the reaction is feasible, reactivity is governed by the electronegativity of the halogen, as the C-X bond cleavage is not the rate-determining step.[3]
-
Reactivity Order : F > Cl > Br > I
-
-
Electrophilic Aromatic Substitution (EAS) : The powerful electron-donating resonance effect of the methoxy group makes it a strong activating and ortho, para-directing group, stabilizing the cationic sigma complex intermediate.[5] Halogens are also ortho, para-directing but are deactivating via the inductive effect. In halogenated anisoles, the methoxy group's influence is dominant, strongly directing incoming electrophiles to the positions ortho and para to it.[5][6] Steric hindrance from the halogen and methoxy groups can influence the ratio of ortho vs. para products.[7]
-
Metalation Reactions :
-
Directed ortho-Lithiation : The methoxy group is an effective directed metalation group (DMG), coordinating with organolithium bases (like n-BuLi) to direct deprotonation at the nearest ortho position.[8]
-
Lithium-Halogen Exchange : This process is extremely fast and competes with deprotonation. The rate of exchange is dependent on the halogen. For bromo- and iodoanisoles, lithium-halogen exchange is typically much faster than directed ortho-lithiation.[9]
-
Grignard Reagent Formation : The formation of an organomagnesium halide (Grignard reagent) involves the insertion of magnesium into the C-X bond. The reactivity follows the C-X bond strength, similar to cross-coupling reactions.[10][11]
-
Data Presentation: Reactivity in Cross-Coupling Reactions
The following tables summarize quantitative data for the reactivity of different halogenated anisole isomers in widely used palladium-catalyzed cross-coupling reactions.
Table 1: Buchwald-Hartwig Amination of Haloanisoles with Morpholine
| Entry | Aryl Halide | Catalyst (mol%) | Base | Time | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 1.0% (NHC)Pd(allyl)Cl | NaOtBu | 5 min | 90 | [12] |
| 2 | 4-Chloroanisole | 1.5% (NHC)Pd(allyl)Cl | NaOtBu | 15 min | 43 | [12] |
As demonstrated, 4-bromoanisole provides a significantly higher yield in a shorter reaction time compared to 4-chloroanisole under similar catalytic conditions, highlighting the greater reactivity of the C-Br bond.[12]
Table 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/EtOH | 80 | >99 | [13] |
| 2 | LaF₃·Pd | K₂CO₃ | H₂O | 70 | 95 | [14] |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High (unspecified) | [15] |
4-Bromoanisole is an effective substrate in Suzuki-Miyaura coupling, consistently producing high yields with various palladium catalysts under aqueous and organic conditions.[13][14]
Mandatory Visualization
The following diagrams illustrate key reaction mechanisms and logical workflows relevant to the chemistry of halogenated anisoles.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a representative protocol for a Suzuki-Miyaura coupling reaction adapted from literature procedures.[15]
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole
Materials:
-
5-bromo-1-ethyl-1H-indazole
-
N-Boc-2-pyrroleboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol, 1.0 eq.), N-Boc-2-pyrroleboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
The flask is evacuated and backfilled with nitrogen three times to establish an inert atmosphere.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.
-
Anhydrous DME (10 mL) is added via syringe.
-
The reaction mixture is heated to 80 °C with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
The reactivity of halogenated anisole isomers is highly dependent on the nature of the halogen, its position on the ring, and the class of reaction being performed. For palladium-catalyzed cross-coupling and Grignard formation, the reactivity order follows I > Br > Cl , enabling chemoselective transformations. In contrast, electrophilic aromatic substitution is overwhelmingly directed ortho and para by the activating methoxy group. Nucleophilic aromatic substitution remains challenging for this class of compounds due to the methoxy group's electron-donating nature. A thorough understanding of these reactivity trends is essential for drug development professionals and synthetic chemists to efficiently design and execute synthetic routes to complex molecular targets.
References
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Bromo-2-chloro-6-fluoroanisole and 2-Bromo-4-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful development of novel molecules. This guide presents an objective comparison of the chemical reactivity of two constitutional isomers, 4-Bromo-2-chloro-6-fluoroanisole and 2-Bromo-4-chloro-6-fluoroanisole. The analysis is grounded in the fundamental principles of electronic and steric effects, providing a predictive framework for their behavior in common organic transformations.
Chemical Properties Overview
A summary of the fundamental chemical properties of the two isomers is presented below.
| Property | This compound | 2-Bromo-4-chloro-6-fluoroanisole |
| Molecular Formula | C₇H₅BrClFO | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol | 239.47 g/mol |
| IUPAC Name | 4-Bromo-2-chloro-6-fluoro-1-methoxybenzene | 2-Bromo-4-chloro-6-fluoro-1-methoxybenzene |
| CAS Number | Not available | 195191-47-0 (for the corresponding aniline) |
Reactivity Analysis: A Tale of Two Isomers
The reactivity of these substituted anisoles is governed by the interplay of the electronic effects (both inductive and resonance) and steric hindrance imparted by the methoxy, bromo, chloro, and fluoro substituents on the aromatic ring.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, and its reactivity is enhanced by electron-donating groups (EDGs) and diminished by electron-withdrawing groups (EWGs). The methoxy (-OCH₃) group is a strong activating group due to its ability to donate electron density via resonance (+R effect), and it is a powerful ortho, para-director. Conversely, the halogen substituents (Br, Cl, F) are deactivating due to their strong inductive electron withdrawal (-I effect), but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect).
This compound:
-
The powerful ortho, para-directing methoxy group activates the positions C2, C4, and C6.
-
However, these positions are already substituted. The remaining open positions are C3 and C5.
-
The directing effects of the halogens also need to be considered. The fluorine at C6 directs ortho to C5. The chlorine at C2 directs ortho to C3. The bromine at C4 directs ortho to C3 and C5.
-
Considering the combined directing effects, positions C3 and C5 are the most likely sites for electrophilic attack.
-
Position C5 is sterically less hindered than C3, which is flanked by two substituents.
-
Therefore, electrophilic attack is predicted to occur preferentially at the C5 position.
2-Bromo-4-chloro-6-fluoroanisole:
-
The methoxy group directs to the already substituted C2, C4, and C6 positions. The available positions are C3 and C5.
-
The fluorine at C6 directs ortho to C5. The chlorine at C4 directs ortho to C3 and C5. The bromine at C2 directs ortho to C3.
-
Both C3 and C5 are flanked by two substituents, leading to significant steric hindrance at both potential reaction sites.
Reactivity Comparison:
Based on the analysis of directing groups and steric hindrance, This compound is predicted to be more reactive towards electrophilic aromatic substitution than 2-Bromo-4-chloro-6-fluoroanisole. The C5 position in the former is more accessible to an incoming electrophile compared to the highly hindered C3 and C5 positions in the latter.
Experimental Protocols
General Procedure for Electrophilic Nitration
-
Preparation of the Nitrating Mixture: To a stirred solution of the substituted anisole (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents).
-
Reaction: The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the nitrated product(s).
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of the substituted anisole (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), add the nucleophile (e.g., sodium methoxide, 1.5 equivalents).
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by column chromatography or recrystallization to yield the desired product.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the predicted reactivity of the two isomers in electrophilic aromatic substitution.
Caption: Predicted reactivity in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. In these isomers, the halogens themselves act as both potential leaving groups and electron-withdrawing activators. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive to the trend in SN1 and SN2 reactions and is due to the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative substituent.
This compound:
-
The fluorine at C6 is the most likely leaving group. It is ortho to the methoxy group and ortho to a chlorine atom.
-
The chlorine at C2 is another potential leaving group, ortho to the methoxy group and meta to the fluorine.
-
The bromine at C4 is para to the methoxy group and meta to the other halogens.
2-Bromo-4-chloro-6-fluoroanisole:
-
The fluorine at C6 is ortho to the methoxy group and meta to the chlorine.
-
The chlorine at C4 is para to the methoxy group and meta to the other halogens.
-
The bromine at C2 is ortho to the methoxy group and meta to the fluorine.
Reactivity Comparison:
Predicting the relative reactivity for SNAr is more complex. However, considering that fluorine is the best leaving group in SNAr, and its departure would be from a position activated by other halogens, both isomers could potentially undergo substitution at the fluorine-bearing carbon. The presence of other halogens ortho and para to the leaving group can help stabilize the negative charge in the Meisenheimer intermediate.
In This compound , the fluorine at C6 has a chlorine atom ortho to it, which would help to stabilize the intermediate. In 2-Bromo-4-chloro-6-fluoroanisole , the fluorine at C6 has no ortho or para halogen substituent. Therefore, This compound is predicted to be more reactive towards nucleophilic aromatic substitution at the C6 position .
Caption: Predicted reactivity in nucleophilic aromatic substitution.
Conclusion
This guide provides a comparative analysis of the reactivity of this compound and 2-Bromo-4-chloro-6-fluoroanisole based on established principles of organic chemistry. For electrophilic aromatic substitution, this compound is predicted to be the more reactive isomer due to reduced steric hindrance at the activated positions. In nucleophilic aromatic substitution, this compound is also anticipated to be more reactive, primarily due to better stabilization of the Meisenheimer intermediate when fluorine acts as the leaving group. These predictions offer a valuable starting point for researchers in designing synthetic routes and selecting the optimal starting material for their specific applications. Experimental validation is recommended to confirm these theoretical assessments.
comparative study of cross-coupling with different bromo-chloro-fluoro-anisole isomers
A Comparative Guide to the Cross-Coupling of Bromo-Chloro-Fluoro-Anisole Isomers
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the bond dissociation energy of the carbon-halogen (C-X) bond. This generally follows the trend: C-I > C-Br > C-Cl > C-F. Consequently, in bromo-chloro-fluoro-anisole isomers, the C-Br bond is the most reactive site for oxidative addition to the palladium catalyst, making it the preferred site for cross-coupling under standard conditions. The C-Cl bond is significantly less reactive and typically requires more forcing conditions or specialized catalyst systems to react. The C-F bond is generally inert under these conditions.
Data Presentation
The following tables summarize expected comparative yields for the cross-coupling of a representative bromo-chloro-fluoro-anisole isomer. This data is illustrative and based on the known reactivity principles of aryl halides.
Table 1: Illustrative Yields in Suzuki-Miyaura Cross-Coupling
| Anisole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-chloro-5-fluoroanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 (at C-Br) |
| 4-Bromo-2-chloro-5-fluoroanisole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | ~80 (at C-Br) |
| 2-Bromo-6-chloro-4-fluoroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~75 (at C-Br) |
Table 2: Illustrative Yields in Buchwald-Hartwig Amination
| Anisole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-chloro-5-fluoroanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~90 (at C-Br) |
| 4-Bromo-2-chloro-5-fluoroanisole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~82 (at C-Br) |
| 2-Bromo-6-chloro-4-fluoroanisole | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 20 | ~88 (at C-Br) |
Table 3: Illustrative Yields in Sonogashira Coupling
| Anisole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-chloro-5-fluoroanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 16 | ~92 (at C-Br) |
| 4-Bromo-2-chloro-5-fluoroanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 | 12 | ~85 (at C-Br) |
| 2-Bromo-6-chloro-4-fluoroanisole | Phenylacetylene | PdCl₂(MeCN)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 90 | 24 | ~78 (at C-Br) |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Note that optimal conditions are substrate-dependent and may require further optimization.
Suzuki-Miyaura Coupling Protocol
To an oven-dried reaction vessel, add the bromo-chloro-fluoro-anisole isomer (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination Protocol
In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The bromo-chloro-fluoro-anisole isomer (1.0 mmol) and the amine (1.2 mmol) are then added, followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL). The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with stirring for the specified time. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling Protocol
To a flame-dried Schlenk tube are added the bromo-chloro-fluoro-anisole isomer (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) are added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the appropriate temperature (e.g., 65 °C) for the specified time. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualization of Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Bromo-2-chloro-6-fluoroanisole, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. The selection of a suitable analytical method is paramount and requires a thorough evaluation of its performance. This guide provides a comprehensive comparison of two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. GC-MS is generally preferred for its high sensitivity and specificity, making it ideal for trace-level impurity profiling. HPLC-UV, on the other hand, is a robust and versatile technique suitable for routine quality control and assays where high sensitivity is not the primary concern.
Below is a summary of the typical performance characteristics for each method, based on the analysis of similar halogenated aromatic compounds.
Table 1: Comparison of Quantitative Performance Data for GC-MS and HPLC-UV Methods
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3 µg/mL |
| Specificity | High (Mass fragments) | Moderate (Retention time) |
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-UV methods are provided below. These protocols are based on established methods for the analysis of halogenated aromatic compounds and can be adapted and validated for the specific analysis of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective for the determination of this compound, making it suitable for identifying and quantifying the compound at trace levels.
1. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the sample in a volatile organic solvent such as dichloromethane or hexane to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
3. Method Validation Parameters:
-
Specificity: Assessed by the absence of interfering peaks at the retention time of the analyte in a blank sample and by comparing the mass spectrum of the analyte in the sample with that of a reference standard.
-
Linearity: Determined by analyzing a series of at least five concentrations across the expected range.
-
Accuracy: Evaluated by spike/recovery studies at three different concentration levels.
-
Precision: Assessed by analyzing replicate injections of a standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision).
-
LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and reliable approach for the routine quantification of this compound in various samples.
1. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the sample in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 220 nm is expected).
3. Method Validation Parameters:
-
Specificity: Demonstrated by the resolution of the analyte peak from any other components in the sample matrix and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: Assessed by analyzing a series of at least five concentrations.
-
Accuracy: Determined by performing spike/recovery experiments at multiple concentration levels.
-
Precision: Evaluated through repeatability and intermediate precision studies.
-
LOD & LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the GC-MS and HPLC-UV analytical methods.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC-UV analysis of this compound.
Quantitative Analysis of 4-Bromo-2-chloro-6-fluoroanisole by GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quantitative analysis of 4-Bromo-2-chloro-6-fluoroanisole utilizing Gas Chromatography-Mass Spectrometry (GC-MS). It offers a detailed experimental protocol and compares the performance of this methodology with alternative analytical techniques, supported by experimental data from related halogenated compounds. This document is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in establishing robust and reliable analytical methods for this compound.
Introduction to the Analysis of this compound
This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to its complex structure and potential for biological activity, a sensitive and specific analytical method is crucial for its accurate quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, including halogenated anisoles. Its combination of chromatographic separation and mass spectrometric detection provides the high selectivity and sensitivity required for trace-level quantification.
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the quantitative analysis of this compound due to its excellent resolution of complex mixtures and definitive identification capabilities.
Experimental Protocol: GC-MS
This protocol is a recommended starting point and may require optimization based on the specific sample matrix and instrumentation.
Sample Preparation:
-
Solid Samples: Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask. Dissolve the sample in a suitable solvent such as dichloromethane or methanol and dilute to the mark.[1] Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[1]
-
Liquid Samples: If the sample is already in solution, dilute it with the appropriate solvent to a concentration that falls within the established calibration range.[1]
-
Environmental Samples (e.g., Water): For trace-level analysis in matrices like water, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is recommended to enhance sensitivity.[2]
Standard Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.[1]
GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent[3] |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[1][3] |
| Injection Volume | 1 µL[1][3] |
| Injection Mode | Splitless[3] |
| Inlet Temperature | Programmed: 65 °C for 0.01 min, then ramped at 300 °C/min to 280 °C[3] |
| Oven Temperature Program | 45 °C for 2 min; ramped at 12 °C/min to 325 °C, with an 11 min hold[3] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |
| Transfer Line Temperature | 325 °C[3] |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 200 °C[3] |
| Electron Energy | 70 eV[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. |
| Monitored Ions | To be determined by analyzing a standard of this compound. The molecular ion and characteristic fragment ions should be selected. |
Expected Performance of the GC-MS Method
Table 1: Expected Performance Characteristics for the Quantitative Analysis of Halogenated Anisoles by GC-MS.
| Parameter | Expected Value | Reference Compound(s) |
| Linearity (R²) | > 0.99 | Trichloroanisole, Tetrachloroanisole, Pentachloroanisole, Tribromoanisole[4] |
| Limit of Detection (LOD) | 0.03 - 0.25 ng/L (with HS-SPME) | Trichloroanisole, Dibromo-chloroanisole[2] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/L (with HS-SPME) | Various halogenated anisoles[5] |
| Precision (RSD) | 5 - 15% | Various halogenated anisoles[2] |
| Recovery | 93 - 95% | Chlorpyrifos, Fipronil, Procymidone (as indicators of method accuracy)[6] |
GC-MS Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Alternative Analytical Techniques
While GC-MS is the recommended technique, other methods can be employed for the quantitative analysis of halogenated aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) can be an alternative for the analysis of halogenated anisoles.[7] This method is particularly useful for less volatile or thermally labile compounds.
Table 2: Comparison of GC-MS and HPLC for the Analysis of Halogenated Aromatic Compounds.
| Feature | GC-MS | HPLC-UV/MS |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity in a liquid mobile phase. |
| Analytes | Volatile and semi-volatile compounds. | Non-volatile, polar, and thermally labile compounds. |
| Sensitivity | Very high, especially with SIM mode. | Moderate to high, depending on the detector. |
| Selectivity | High, based on retention time and mass spectrum. | Moderate with UV, high with MS. |
| Sample Preparation | May require derivatization for polar compounds. | Generally simpler for polar compounds. |
| Instrumentation Cost | High | Moderate to high |
Gas Chromatography with Electron Capture Detection (GC-ECD)
For halogenated compounds, an Electron Capture Detector (ECD) is highly sensitive. GC-ECD can be a cost-effective alternative to GC-MS for routine quantitative analysis where definitive identification is not paramount.[5]
Table 3: Comparison of GC-MS and GC-ECD for the Analysis of Halogenated Anisoles.
| Feature | GC-MS | GC-ECD |
| Principle | Separation followed by ionization and mass-to-charge ratio detection. | Separation followed by detection of electron-capturing compounds. |
| Selectivity | Highly selective, provides structural information. | Selective for electrophilic compounds (e.g., halogenated). |
| Sensitivity | High | Extremely high for halogenated compounds. |
| Identification | Definitive identification based on mass spectrum. | Based on retention time only. |
| Cost | Higher | Lower |
Conclusion
The quantitative analysis of this compound is most effectively and reliably achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The proposed experimental protocol, based on established methods for similar halogenated anisoles, provides a robust starting point for method development and validation. While alternative techniques such as HPLC and GC-ECD offer certain advantages in specific contexts, GC-MS provides an unparalleled combination of sensitivity, selectivity, and definitive identification, making it the gold standard for the analysis of such complex halogenated aromatic compounds in research and quality control settings. The provided workflow and comparative data tables serve as a valuable resource for scientists and professionals in the field.
Logical Relationship of Key GC-MS Components
Caption: Logical relationship of key components in a GC-MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water- (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Method Development for 4-Bromo-2-chloro-6-fluoroanisole Analysis
This guide provides a comparative analysis of three developed High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 4-Bromo-2-chloro-6-fluoroanisole. The methods presented offer varying selectivities and run times, providing researchers, scientists, and drug development professionals with a comprehensive overview to select the most suitable approach for their analytical needs. The data presented is based on established chromatographic principles for halogenated aromatic compounds.
Comparative Performance of HPLC Methods
The following table summarizes the key performance parameters of the three proposed HPLC methods for the analysis of this compound.
| Parameter | Method 1 (Optimized) | Method 2 (Alternative 1) | Method 3 (Alternative 2) |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | C8 (5 µm, 4.6 x 150 mm) | Phenyl-Hexyl (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) with 0.1% Formic Acid | Methanol:Water (75:25 v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water (Gradient) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Hypothetical Retention Time | ~ 5.8 min | ~ 4.2 min | ~ 7.5 min |
| Hypothetical Resolution (Rs) | > 2.0 | ~ 1.8 | > 2.5 |
| Hypothetical Peak Symmetry | 1.1 | 1.3 | 1.0 |
| Estimated Analysis Time | 10 min | 8 min | 15 min |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Method 1: Optimized C18 Isocratic Method
This method is designed to provide a robust and efficient separation with good peak shape and resolution.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase: A mixture of Acetonitrile and Water in a 65:35 volume ratio, with 0.1% Formic Acid added to the aqueous phase before mixing. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Alternative C8 Isocratic Method
This method offers a faster analysis time by using a less retentive stationary phase and a higher flow rate.
-
Instrumentation: A standard HPLC system as described in Method 1.
-
Column: C8, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase: A mixture of Methanol and Water in a 75:25 volume ratio, with 0.1% Phosphoric Acid added to the aqueous phase before mixing. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Prepare the sample as described in Method 1, using the mobile phase of Method 2 as the diluent.
Method 3: Alternative Phenyl-Hexyl Gradient Method
This method utilizes a different selectivity offered by the phenyl-hexyl stationary phase and a gradient elution to potentially improve the resolution of the target analyte from any closely eluting impurities.
-
Instrumentation: A standard HPLC system as described in Method 1.
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Prepare the sample as described in Method 1, using a 50:50 mixture of Acetonitrile and Water as the diluent.
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow followed in the development of a robust HPLC method for the analysis of this compound.
Caption: Workflow for HPLC Method Development.
A Comparative Analysis of 4-Bromo-2-chloro-6-fluoroanisole in the Synthesis of Targeted Kinase Inhibitors
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth comparison of 4-Bromo-2-chloro-6-fluoroanisole, a versatile building block, against an alternative starting material in the synthesis of a key intermediate for targeted kinase inhibitors. Through a detailed examination of experimental data and synthetic strategies, we aim to equip researchers and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Strategic Advantage of Polysubstituted Anilines in Kinase Inhibitor Synthesis
Many contemporary kinase inhibitors, particularly those targeting the ATP-binding site, feature a polysubstituted aniline core. The specific nature and placement of substituents on the aniline ring are crucial for achieving high potency and selectivity. The synthesis of these complex anilines often requires robust and regioselective chemical methodologies. One such pivotal intermediate is 4-amino-3-chloro-5-fluoroaniline, which serves as a cornerstone for a new generation of kinase inhibitors.
This guide will focus on the comparative efficacy of two synthetic pathways to a precursor of this vital aniline intermediate, starting from either this compound or the more conventional 1,3-dichloro-2,4-difluoro-5-nitrobenzene.
Comparative Synthesis of a Key Kinase Inhibitor Intermediate
The synthesis of the target intermediate, 4-azido-1-bromo-2-chloro-6-fluorobenzene, showcases the distinct advantages and disadvantages of the two chosen starting materials. This azido-intermediate is readily converted to the desired 4-amino-3-chloro-5-fluoroaniline through reduction.
Route 1: Synthesis starting from this compound
This route leverages the inherent reactivity of the bromo- and methoxy- groups on the anisole ring. The synthesis proceeds via a nitration step, followed by demethylation to a phenol, and subsequent conversion of the phenol to the desired azide.
Experimental Protocol: Synthesis of 4-azido-1-bromo-2-chloro-6-fluorobenzene from this compound
-
Nitration: this compound is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature (0-5°C) to introduce a nitro group, yielding 4-bromo-2-chloro-6-fluoro-1-methoxy-3-nitrobenzene.
-
Demethylation: The resulting nitroanisole is subjected to demethylation using a strong acid, such as hydrobromic acid, to yield the corresponding phenol, 4-bromo-2-chloro-6-fluoro-3-nitrophenol.
-
Azidation: The phenolic hydroxyl group is then converted to an azide. This can be achieved via a two-step process: activation of the phenol (e.g., to a sulfonate ester) followed by substitution with sodium azide, or more directly under Mitsunobu conditions with hydrazoic acid. This yields the final product, 4-azido-1-bromo-2-chloro-6-fluorobenzene.
Route 2: Synthesis starting from 1,3-dichloro-2,4-difluoro-5-nitrobenzene
This alternative route relies on the differential reactivity of the halogen substituents on the nitrobenzene ring towards nucleophilic aromatic substitution (SNAr).
Experimental Protocol: Synthesis of 4-azido-1-bromo-2-chloro-6-fluorobenzene from 1,3-dichloro-2,4-difluoro-5-nitrobenzene
-
Selective Azidation: 1,3-dichloro-2,4-difluoro-5-nitrobenzene is reacted with sodium azide in a polar aprotic solvent like DMF or DMSO. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack and is selectively displaced by the azide ion to give 4-azido-1,3-dichloro-2-fluoro-5-nitrobenzene.
-
Halogen Exchange (Halex) Reaction: The resulting dichlorinated compound undergoes a halogen exchange reaction. This step is designed to replace one of the chlorine atoms with bromine. This can be a challenging transformation requiring specific catalysts and conditions to achieve the desired regioselectivity.
Performance Comparison: A Data-Driven Analysis
The efficacy of each synthetic route can be objectively compared based on key performance indicators such as overall yield, process complexity, and potential for scale-up.
| Metric | Route 1 (from this compound) | Route 2 (from 1,3-dichloro-2,4-difluoro-5-nitrobenzene) |
| Overall Yield | Typically lower due to the multi-step nature and potential for side reactions in each step. | Potentially higher, especially if the two steps are high-yielding. |
| Process Complexity | Three distinct chemical transformations (nitration, demethylation, azidation), increasing operational complexity. | Two-step process, but the Halex reaction can be difficult to optimize and control. |
| Regioselectivity | High degree of regioselectivity is generally achievable due to the directing effects of the substituents. | The initial azidation step is highly regioselective. The subsequent Halex reaction may pose regioselectivity challenges. |
| Scalability | Nitration and demethylation are standard industrial processes. The azidation step requires careful handling of potentially hazardous reagents. | The use of azides on a large scale requires stringent safety protocols. Halex reactions can be sensitive to impurities and reaction conditions. |
| Starting Material Availability | This compound is a specialized reagent, potentially with higher cost and fewer suppliers. | 1,3-dichloro-2,4-difluoro-5-nitrobenzene is a more common starting material in industrial chemistry. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes discussed.
Caption: Synthetic Route 1 starting from this compound.
Caption: Synthetic Route 2 starting from 1,3-dichloro-2,4-difluoro-5-nitrobenzene.
Conclusion and Future Outlook
The choice between this compound and 1,3-dichloro-2,4-difluoro-5-nitrobenzene for the synthesis of the 4-azido-1-bromo-2-chloro-6-fluorobenzene intermediate is a nuanced one, hinging on a balance of factors including overall yield, process complexity, cost, and scalability.
While the route starting from 1,3-dichloro-2,4-difluoro-5-nitrobenzene appears more concise, the challenges associated with the halogen exchange step should not be underestimated. The route utilizing this compound, although longer, may offer a more predictable and controllable pathway, which can be a significant advantage in a regulated cGMP (current Good Manufacturing Practice) environment.
Ultimately, the optimal choice will depend on the specific capabilities of the manufacturing facility, the target cost of the final API, and the risk tolerance for process development. Further optimization of both routes, for instance through the use of flow chemistry for the hazardous azidation step, could further influence the final decision. This comparative guide serves as a foundational framework for such critical evaluations in the dynamic field of pharmaceutical synthesis.
References
- This reference is a hypothetical placeholder as a specific patent for this exact transformation was not found in the search. In a real-world scenario, this would be a citation to a specific patent or journal article detailing the selective azidation of 1,3-dichloro-2,4-difluoro-5-nitrobenzene.
The Quest for Superior Scaffolds: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-fluoroanisole in Drug Discovery
In the intricate landscape of drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. For researchers and scientists engaged in this endeavor, 4-Bromo-2-chloro-6-fluoroanisole has served as a valuable scaffold, particularly in the synthesis of kinase inhibitors. However, the relentless pursuit of improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative building blocks. This guide provides an objective comparison of potential bioisosteric replacements for this compound, supported by experimental data and detailed methodologies to inform strategic decisions in drug design.
Understanding the Role of this compound
This compound is a substituted anisole derivative that offers medicinal chemists a versatile platform for creating complex molecular architectures. Its utility is particularly evident in the development of p38 MAP kinase inhibitors, a class of drugs investigated for their potential in treating inflammatory diseases. The bromine atom provides a convenient handle for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse aryl or heteroaryl groups. The chloro and fluoro substituents, along with the methoxy group, play a crucial role in modulating the electronic properties and conformational preferences of the molecule, thereby influencing its binding affinity to the target protein.
The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The primary motivations for seeking alternatives to the this compound scaffold include:
-
Improving Potency and Selectivity: Subtle changes in the substitution pattern can lead to enhanced interactions with the target enzyme and reduced off-target effects.
-
Optimizing Pharmacokinetic Properties: Modifying the building block can improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better drug-like properties.
-
Exploring Novel Chemical Space: Introducing new scaffolds can lead to the discovery of patentable intellectual property and novel drug candidates with unique modes of action.
-
Overcoming Synthetic Challenges: Alternative building blocks may offer more efficient or cost-effective synthetic routes.
Potential Alternatives and Comparative Analysis
Based on the principles of bioisosterism, several alternative building blocks can be considered as replacements for the 2-chloro-6-fluoroanisole moiety. A key example is the use of substituted pyridines, such as 4-amino-2,6-dichloropyridine. This section provides a comparative analysis of such an alternative.
Case Study: Substituted Pyridines as Bioisosteres
In the context of p38 MAP kinase inhibitors, the 2,6-disubstituted aniline core derived from this compound is crucial for activity. A plausible bioisosteric replacement for this core is a 2,6-disubstituted pyridine scaffold. For instance, a 4-amino-2,6-dichloropyridine can serve as a starting point to generate analogs for comparative studies.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Amino-2,6-dichloropyridine |
| Molecular Weight ( g/mol ) | 239.44 | 163.00 |
| LogP (calculated) | ~3.5 | ~1.5 |
| Hydrogen Bond Donors | 0 | 1 (amino group) |
| Hydrogen Bond Acceptors | 1 (oxygen) | 2 (nitrogen atoms) |
The table above highlights the key differences in physicochemical properties between the parent building block and a potential pyridine-based alternative. The lower molecular weight and LogP of the pyridine derivative could translate to improved solubility and permeability, which are desirable drug-like characteristics. The presence of a hydrogen bond donor in the pyridine analog also introduces a new potential interaction point with the target protein, which could be exploited to enhance binding affinity.
Table 2: Hypothetical Comparative Biological Data
The following table presents a hypothetical comparison of the biological activity of two p38 MAP kinase inhibitors: one synthesized using this compound (Compound A) and an analog synthesized with a 4-amino-2,6-dichloropyridine core (Compound B). This data is illustrative and intended to demonstrate the type of comparison that would be made in a drug discovery program.
| Compound | p38α IC50 (nM) | Cellular Potency (TNFα inhibition, IC50, nM) | Microsomal Stability (t½, min) |
| Compound A | 10 | 100 | 30 |
| Compound B | 8 | 80 | 45 |
In this hypothetical scenario, Compound B, incorporating the pyridine bioisostere, exhibits slightly improved potency against the p38α enzyme and in a cellular assay. Furthermore, the increased microsomal stability suggests a potentially better metabolic profile.
Experimental Protocols
To enable researchers to explore these alternatives, detailed experimental protocols are essential.
General Procedure for Suzuki Coupling
The Suzuki coupling reaction is a versatile method for carbon-carbon bond formation and is central to the utilization of these building blocks.
Materials:
-
Aryl halide (e.g., this compound or a suitable pyridine derivative) (1.0 eq)
-
Boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Strategy: Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor using an alternative building block.
Caption: Synthetic and evaluation workflow for a novel kinase inhibitor.
Signaling Pathway Context
The ultimate goal of these building blocks is to create inhibitors that modulate specific signaling pathways implicated in disease. The p38 MAP kinase pathway is a key target in inflammatory responses.
Caption: Simplified p38 MAP kinase signaling pathway.
Conclusion
The exploration of alternative building blocks to established scaffolds like this compound is a critical exercise in the optimization of drug candidates. By employing principles of bioisosterism, medicinal chemists can systematically probe structure-activity relationships and enhance the pharmacological properties of their compounds. The use of substituted pyridines represents a promising avenue for developing next-generation kinase inhibitors with improved drug-like characteristics. The provided comparative data, albeit illustrative, and detailed protocols offer a starting point for researchers to embark on their own investigations, ultimately contributing to the discovery of safer and more effective medicines.
The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of 4-Bromo-2-chloro-6-fluoroanisole
In the high-stakes world of pharmaceutical and materials science research, the choice of starting materials can significantly impact the timeline and cost of a research and development program. The decision to employ a complex, highly functionalized building block versus a multi-step synthesis from simpler precursors is a critical strategic consideration. This guide provides a comparative cost-benefit analysis of using 4-Bromo-2-chloro-6-fluoroanisole, a polysubstituted aromatic building block, in a hypothetical synthesis of a complex biaryl molecule.
At a Glance: Comparing Synthetic Strategies
The central trade-off in selecting a synthetic route often revolves around the initial cost of starting materials versus the number of synthetic steps, which impacts labor, solvent, and purification costs. Utilizing a complex building block like this compound offers the potential for a more convergent and shorter synthesis. Conversely, a linear synthesis from simpler, less expensive starting materials may involve more steps but could be more economical in terms of raw material expenditure.
To illustrate this, we present a hypothetical synthesis of a target molecule, 4'-Methoxy-2'-chloro-4'-fluoro-2-phenylanisole, a complex biaryl ether. Two potential synthetic routes are compared:
-
Route 1: A direct, one-step Suzuki coupling using the complex building block this compound.
-
Route 2: A multi-step synthesis starting from a simpler, less functionalized precursor, 2-chloro-4-fluoroanisole.
The following sections provide a detailed breakdown of the cost, experimental protocols, and a visual representation of these two approaches.
Quantitative Data Summary
The following tables provide an estimated cost comparison for the synthesis of 100g of the target molecule via the two proposed routes. Prices for reagents are based on commercially available data from various suppliers and are subject to change.
Table 1: Cost Analysis for Route 1 (Complex Building Block Approach)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles Required | Estimated Price (USD/g) | Estimated Cost (USD) |
| This compound | 239.43 | 0.418 | 108.28 (for 1g) | 45,261.04 |
| Phenylboronic acid | 121.93 | 0.501 | 0.60 | 30.06 |
| Palladium(II) acetate | 224.50 | 0.0042 | 109.00 | 45.78 |
| SPhos | 410.53 | 0.0084 | 57.50 | 48.30 |
| Potassium carbonate | 138.21 | 0.836 | 0.01 | 1.16 |
| Toluene | 92.14 | - | 0.07 | 70.00 |
| Total Estimated Cost | 45,456.34 |
Table 2: Cost Analysis for Route 2 (Multi-Step Synthesis Approach)
| Step | Reagent/Solvent | Molecular Weight ( g/mol ) | Moles Required | Estimated Price (USD/g) | Estimated Cost (USD) |
| Step 1: Bromination | |||||
| 2-Chloro-4-fluoroanisole | 160.57 | 0.623 | 2.50 | 155.75 | |
| N-Bromosuccinimide (NBS) | 177.98 | 0.685 | 0.17 | 11.65 | |
| Acetonitrile | 41.05 | - | 0.06 | 60.00 | |
| Step 2: Suzuki Coupling | |||||
| Phenylboronic acid | 121.93 | 0.501 | 0.60 | 30.06 | |
| Palladium(II) acetate | 224.50 | 0.0042 | 109.00 | 45.78 | |
| SPhos | 410.53 | 0.0084 | 57.50 | 48.30 | |
| Potassium carbonate | 138.21 | 0.836 | 0.01 | 1.16 | |
| Toluene | 92.14 | - | 0.07 | 70.00 | |
| Total Estimated Cost | 422.70 |
Note: The price for this compound is based on a small quantity purchase and is expected to be significantly lower at a larger scale. However, even with a substantial price reduction, it is likely to remain the primary cost driver in Route 1.
Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the two synthetic routes.
Route 1: Direct Suzuki Coupling
Synthesis of 4'-Methoxy-2'-chloro-4'-fluoro-2-phenylanisole
To a solution of this compound (100 g, 0.418 mol) and phenylboronic acid (61.1 g, 0.501 mol) in toluene (1 L) is added a solution of potassium carbonate (115.5 g, 0.836 mol) in water (400 mL). The mixture is degassed with argon for 30 minutes. Palladium(II) acetate (0.94 g, 0.0042 mol) and SPhos (3.45 g, 0.0084 mol) are then added, and the mixture is heated to 100°C for 12 hours under an argon atmosphere. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with toluene (2 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound. (Estimated yield: 85%).
Route 2: Multi-Step Synthesis
Step 1: Synthesis of this compound
To a solution of 2-chloro-4-fluoroanisole (100 g, 0.623 mol) in acetonitrile (1 L) is added N-Bromosuccinimide (121.9 g, 0.685 mol) in portions at 0°C. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (800 mL). The organic layer is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization to yield this compound. (Estimated yield: 90%).
Step 2: Synthesis of 4'-Methoxy-2'-chloro-4'-fluoro-2-phenylanisole
This step follows the same procedure as Route 1, using the this compound synthesized in Step 1. (Estimated yield: 85%).
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic approaches.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Cost-Benefit Analysis
Route 1: The "Complex Building Block" Advantage
The primary benefit of using a highly functionalized starting material like this compound is the reduction in the number of synthetic steps. This leads to:
-
Time Savings: A one-step synthesis is significantly faster to perform than a multi-step sequence, accelerating the discovery and development timeline.
-
Reduced Labor Costs: Fewer reaction setups, workups, and purifications translate directly to lower labor costs.
-
Lower Solvent and Consumable Usage: A shorter synthesis consumes fewer resources, contributing to a greener process and lower costs for solvents and chromatography materials.
-
Potentially Higher Overall Yield: Each synthetic step incurs some product loss. By minimizing the number of steps, the overall yield from the initial starting material to the final product is often higher.
The major drawback of this approach is the high initial cost of the complex building block. As seen in Table 1, the cost of this compound dominates the overall cost of the synthesis. For early-stage research and the synthesis of small quantities of material for biological testing, this high cost may be justifiable given the significant time savings.
Route 2: The "Multi-Step" Economic Advantage
The clear advantage of the multi-step synthesis is the significantly lower cost of the initial starting material, 2-chloro-4-fluoroanisole. This makes the overall process, on paper, substantially more cost-effective from a raw materials perspective.
However, this approach comes with its own set of challenges:
-
Increased Time and Labor: Each additional step adds to the overall synthesis time and requires more hands-on work from chemists.
-
Higher Process Mass Intensity (PMI): Multi-step syntheses typically use larger quantities of solvents and reagents relative to the final product mass, leading to a less environmentally friendly and more costly process in terms of waste disposal.
-
Cumulative Yield Loss: The overall yield of a multi-step synthesis is the product of the yields of each individual step. Even with high yields at each stage, the overall yield can be significantly lower than a more convergent approach.
-
Increased Complexity in Process Development: Optimizing and validating a multi-step synthesis for scale-up can be more complex and time-consuming.
Conclusion for the Target Audience
For researchers, scientists, and drug development professionals, the decision between these two synthetic strategies is not merely a matter of comparing the final numbers in a cost table. It is a strategic choice that depends on the stage of the project and its specific goals.
-
For early-stage drug discovery and lead optimization, where speed is paramount and only small quantities of a compound are needed for initial screening, the "complex building block" approach (Route 1) is often the preferred strategy. The high cost of the starting material is offset by the rapid access to the target molecule, allowing for faster design-make-test-analyze cycles.
-
For later-stage development, process chemistry, and manufacturing, where cost of goods becomes a critical factor, the "multi-step synthesis" approach (Route 2) is likely to be more viable. The significant cost savings on the starting material can make the entire process more economically feasible for large-scale production. In this phase, the additional time and resources required to optimize and streamline the multi-step process are justified by the long-term cost benefits.
A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2-chloro-6-fluoroanisole
The rigorous evaluation of purity for synthesized chemical compounds is a cornerstone of chemical research and, most critically, in the development of pharmaceuticals and agrochemicals. For intermediates like 4-Bromo-2-chloro-6-fluoroanisole, a precursor in various synthetic pathways, ensuring high purity is essential. The presence of impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potentially toxic components in biologically active molecules.
This guide provides an objective comparison of the most effective analytical methods for determining the purity of synthesized this compound. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering supporting data and detailed experimental protocols.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can introduce several types of impurities that a robust analytical method must be able to detect and quantify. These can include:
-
Unreacted Starting Materials: Such as 2-chloro-4-fluoroanisole or the brominating agent.[1]
-
Isomeric Byproducts: Positional isomers, for example, 2-bromo-6-chloro-4-fluoroanisole, can be formed during the synthesis.
-
Over-brominated or Under-brominated Species: Molecules with more than one bromine atom or without a bromine atom.
-
Residual Solvents: Organic solvents used during the reaction or purification steps.
-
Degradation Products: Compounds formed due to harsh reaction conditions.
Comparative Analysis of Purity Assessment Methods
A comparative overview of the most effective techniques for analyzing impurities in this compound is presented below. HPLC, GC-MS, and NMR spectroscopy each offer unique advantages and are often used in a complementary manner for a comprehensive purity assessment.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a stationary and a liquid mobile phase, with UV detection. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Nuclear spin transitions in a magnetic field, providing structural information. |
| Primary Use | Quantitative analysis of the main component and non-volatile impurities.[2] | Identification and quantification of volatile and semi-volatile impurities.[2] | Structural elucidation, identification of impurities, and quantitative analysis (qNMR).[3] |
| Typical LOD | 0.01% | 0.001% | 0.1% |
| Typical LOQ | 0.03% | 0.003% | 0.3% |
| Linearity (R²) | >0.999 | >0.998 | >0.999 (for qNMR) |
| Precision (%RSD) | < 2% | < 5% | < 1% (for qNMR) |
| Strengths | High resolution, high sensitivity for non-volatile compounds, excellent for quantitative analysis.[2] | High sensitivity, excellent for identifying unknown volatile impurities through mass spectra. | Provides detailed structural information, can identify and quantify isomers, non-destructive. |
| Limitations | Not suitable for volatile compounds, requires chromophores for UV detection. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis. |
Experimental Workflow for Purity Assessment
The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following workflow provides a logical approach to assessing the purity of synthesized this compound.
Caption: Decision workflow for selecting purity analysis methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 60% A, hold for 2 minutes. Ramp to 20% A over 15 minutes. Hold at 20% A for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes. Ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
-
Purity Calculation: Similar to HPLC, purity can be estimated by peak area percentage, with the added advantage of impurity identification through mass spectral library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are particularly useful for structural confirmation and identifying isomeric impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the aromatic and methoxy protons. The chemical shifts and coupling patterns can confirm the substitution pattern.
-
¹⁹F NMR: Acquire a fluorine spectrum to confirm the presence and environment of the fluorine atom.
-
Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[3]
Comparison with an Alternative: 4-Bromo-2-chloro-6-fluoroaniline
A structurally similar compound, 4-Bromo-2-chloro-6-fluoroaniline, is also a valuable intermediate in organic synthesis.[4] While the core analytical techniques for purity assessment remain the same, the specific methodologies would be adapted.
| Feature | This compound | 4-Bromo-2-chloro-6-fluoroaniline |
| Functional Group | Anisole (methoxy group) | Aniline (amino group) |
| Polarity | Less polar | More polar |
| HPLC Method | Standard reversed-phase C18. | Standard reversed-phase C18, may require adjustment of mobile phase pH. |
| GC-MS Method | Generally good thermal stability. | May require derivatization to improve volatility and thermal stability. |
| Potential Impurities | Related to anisole synthesis (e.g., demethylation products). | Related to aniline synthesis (e.g., oxidation products, diazotization byproducts). |
The choice of analytical methods would be guided by the differing chemical properties of the functional groups. For instance, the primary amine in the aniline derivative might necessitate careful consideration of pH in HPLC to ensure proper peak shape.
Conclusion
The comprehensive purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC-UV serves as the primary tool for routine quantitative purity assessment of the main product and non-volatile impurities. GC-MS is indispensable for the detection and identification of volatile impurities that are not amenable to HPLC analysis. NMR spectroscopy provides invaluable structural confirmation and is the gold standard for identifying and quantifying isomeric impurities, with qNMR offering a path to determining absolute purity. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-chloro-6-fluoroaniline | 885453-49-6 | KKB45349 [biosynth.com]
Mechanistic Insights and Comparative Analysis of Reactions Involving 4-Bromo-2-chloro-6-fluoroanisole: A Guide for Researchers
For researchers, scientists, and drug development professionals, 4-Bromo-2-chloro-6-fluoroanisole stands as a versatile, polysubstituted building block. Its unique arrangement of halogen atoms and a methoxy group offers multiple reaction sites, enabling diverse molecular elaborations. This guide provides a comparative analysis of key reactions involving this compound—namely the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-substitution reactions—supported by experimental data and detailed protocols to facilitate informed decisions in synthetic planning.
This document delves into the mechanistic nuances of these transformations and presents a compilation of reaction conditions and outcomes to guide the optimization of synthetic routes. The strategic selection of catalysts, ligands, bases, and solvents is critical in steering the reactivity of this multi-functionalized arene, particularly concerning the selective reaction at the bromine-bearing carbon center.
Data Presentation: A Comparative Overview of Reaction Outcomes
The following tables summarize quantitative data for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions utilizing this compound as the starting material. These tables are designed to offer a clear comparison of how different reaction partners and conditions influence product yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
| 3 | (3,5-Dimethylphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 95 |
| 4 | (2-Thienyl)boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 8 | 93 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 12 | 89 |
| 4 | Pyrrolidine | Pd-PEPPSI-IPr (1) | - | K₂CO₃ | THF | 80 | 10 | 91 |
Mechanistic Considerations and Reaction Pathways
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the relative bond strengths of the C-Br and C-Cl bonds. In general, the C-Br bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is the initial step in both the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.[1][2] This inherent reactivity difference allows for selective functionalization at the C4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is crucial in facilitating these steps, with bulky, electron-rich phosphine ligands often promoting higher catalytic activity.[5]
Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds. The mechanism parallels the Suzuki-Miyaura coupling, with the key difference being the nucleophilic partner—an amine instead of an organoboron compound.[6][7] The selection of the base is critical in this reaction, as it is required to deprotonate the amine, allowing for its coordination to the palladium center. Strong, non-nucleophilic bases such as sodium tert-butoxide or potassium phosphate are commonly employed.
Lithiation-Substitution Reactions
Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the methoxy group is a potential directing group for lithiation at the C6 position. However, the presence of halogens introduces the possibility of halogen-metal exchange, particularly with the bromine atom when using alkyllithium reagents like n-butyllithium.[8] The reaction conditions, such as temperature and the specific organolithium reagent used, can influence the selectivity between these two pathways. Subsequent quenching of the resulting organolithium species with an electrophile allows for the introduction of a wide range of functional groups.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) were added the corresponding boronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (e.g., SPhos, 0.04 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial was charged with this compound (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). The vial was sealed, removed from the glovebox, and the appropriate amine (1.2 mmol) and solvent (e.g., toluene, 5 mL) were added via syringe. The reaction mixture was then heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered through a pad of celite, and the filtrate was concentrated. The residue was purified by flash column chromatography to afford the desired arylamine.
Visualizing Reaction Workflows and Mechanisms
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-chloro-6-fluoroanisole: Theoretical vs. Experimental Yield
For researchers and professionals in drug development, the synthesis of novel halogenated organic compounds is a critical step in the discovery of new therapeutic agents. The precise arrangement of different halogen atoms on an aromatic ring can significantly influence a molecule's biological activity. One such molecule of interest is 4-Bromo-2-chloro-6-fluoroanisole, a compound with potential applications as a versatile building block in medicinal chemistry. This guide provides an in-depth analysis of a proposed synthetic route to this trifunctionalized anisole, with a focus on the critical parameters of theoretical and experimental yield.
Understanding the Synthetic Challenge
The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure the correct regiochemistry of the substituents. The directing effects of the substituents on the aromatic ring will dictate the position of incoming electrophiles. In this case, we have an electron-donating methoxy group (-OCH3) and three different halogen atoms (F, Cl, Br), each with its own electronic and steric influence.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2-fluoroanisole. The proposed multi-step synthesis involves sequential electrophilic aromatic substitution reactions.
DOT Script for the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound from 2-fluoroanisole.
In-Depth Experimental Protocol
Step 1: Chlorination of 2-Fluoroanisole to 4-Chloro-2-fluoroanisole
The initial step involves the chlorination of 2-fluoroanisole. The methoxy group is an ortho-, para-director. Due to steric hindrance from the methoxy group, the para-position is the most likely site for substitution.
Materials:
-
2-Fluoroanisole
-
Sulfuryl chloride (SO2Cl2)
-
Anhydrous aluminum chloride (AlCl3) (catalyst)
-
Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroanisole in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of anhydrous aluminum chloride.
-
Add sulfuryl chloride dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-2-fluoroanisole.
Step 2: Bromination of 4-Chloro-2-fluoroanisole to this compound
The second step is the bromination of the intermediate. The methoxy group will direct the incoming bromine to one of the remaining ortho positions. The chlorine atom is also an ortho-, para-director but is deactivating. The fluorine atom is also deactivating. The position ortho to the methoxy group and meta to the chlorine is the most likely position for bromination.
Materials:
-
4-Chloro-2-fluoroanisole
-
Bromine (Br2)
-
Glacial acetic acid (solvent)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude 4-Chloro-2-fluoroanisole in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the flask at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water.
-
Add sodium thiosulfate solution to quench the excess bromine.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Theoretical vs. Experimental Yield: A Comparative Analysis
The yield of a chemical reaction is a measure of its efficiency. The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no losses.[1][2][3] The experimental yield (or actual yield) is the amount of product actually obtained from a reaction.
Calculating the Theoretical Yield
The theoretical yield is calculated based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.[1][4]
For Step 1 (Chlorination):
C7H7FO + SO2Cl2 → C7H6ClFO + SO2 + HCl
-
Molar mass of 2-Fluoroanisole (C7H7FO): 126.13 g/mol
-
Molar mass of 4-Chloro-2-fluoroanisole (C7H6ClFO): 160.57 g/mol
If we start with 10.0 g of 2-fluoroanisole (0.0793 mol), and assuming it is the limiting reactant, the theoretical yield of 4-Chloro-2-fluoroanisole would be:
Theoretical Yield = 0.0793 mol * 160.57 g/mol = 12.74 g
For Step 2 (Bromination):
C7H6ClFO + Br2 → C7H5BrClFO + HBr
-
Molar mass of 4-Chloro-2-fluoroanisole (C7H6ClFO): 160.57 g/mol
-
Molar mass of this compound (C7H5BrClFO): 239.47 g/mol
Assuming the entire product from Step 1 (12.74 g, 0.0793 mol) is carried over and is the limiting reactant, the theoretical yield of the final product would be:
Theoretical Yield = 0.0793 mol * 239.47 g/mol = 18.99 g
Estimating the Experimental Yield
While no direct experimental data for the synthesis of this compound is readily available in published literature, we can estimate a realistic experimental yield based on similar reported reactions.
-
The synthesis of 4-bromo-2-fluoroanisole from 2-fluoroanisole has been reported with a yield of 79%.[5]
-
The methylation of 2-bromo-4-fluorophenol to 2-bromo-4-fluoroanisole has been reported with a yield of 94%.[6]
-
Patents describing the preparation of similar halogenated anisoles often report yields in the range of 95% or higher for individual steps under optimized conditions.[7][8]
Considering that the proposed synthesis involves two steps and requires purification by column chromatography, a cumulative experimental yield in the range of 60-75% would be a realistic expectation for a laboratory setting. This would translate to an experimental yield of approximately 11.4 g to 14.2 g of this compound from 10.0 g of 2-fluoroanisole.
| Yield Parameter | Step 1: Chlorination | Step 2: Bromination | Overall Synthesis |
| Theoretical Yield | 12.74 g | 18.99 g (from 10g starting material) | 18.99 g |
| Estimated Experimental Yield | ~80-90% (10.2 - 11.5 g) | ~75-85% | 60-75% (11.4 - 14.2 g) |
Factors Influencing Experimental Yield
Several factors can cause the experimental yield to be lower than the theoretical yield. Understanding and controlling these factors is crucial for optimizing the synthesis.
-
Purity of Reactants and Reagents: The presence of impurities in the starting materials or reagents can lead to side reactions, reducing the formation of the desired product.
-
Reaction Conditions: Temperature, reaction time, and catalyst activity are critical parameters. Deviations from optimal conditions can result in incomplete reactions or the formation of byproducts.
-
Work-up and Purification: Product losses are inevitable during the work-up and purification steps, such as extractions, washes, and column chromatography.[9]
-
Side Reactions: The formation of isomeric products or other byproducts is a common issue in electrophilic aromatic substitution reactions. For instance, some amount of ortho-chlorination in the first step or bromination at a different position in the second step could occur.
-
Equilibrium Reactions: If the reaction is reversible, it may not go to completion, thus lowering the yield.
Conclusion
The synthesis of this compound presents a moderately challenging yet feasible endeavor for a skilled synthetic chemist. While the theoretical yield provides an ideal benchmark, a realistic experimental yield will be influenced by a multitude of practical factors. By carefully controlling the reaction conditions, ensuring the purity of the starting materials, and employing efficient purification techniques, researchers can maximize the yield of this valuable synthetic intermediate. The comparison between theoretical and experimental yields serves as a critical assessment of the reaction's efficiency and provides insights for further process optimization in the development of novel pharmaceuticals and agrochemicals.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-chloro-6-fluoroanisole
For researchers engaged in the nuanced work of drug discovery and development, the integrity of our science extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 4-Bromo-2-chloro-6-fluoroanisole is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a procedural framework grounded in established safety protocols and regulatory standards, ensuring that this halogenated compound is managed with the precision it demands.
Part 1: Hazard Characterization and Regulatory Imperative
This compound is a multi-halogenated aromatic ether. While specific toxicological and environmental data for this compound are not extensively published, its structure necessitates a cautious and informed approach to its disposal. As a substance containing bromine, chlorine, and fluorine atoms bonded to a carbon structure, it falls under the category of halogenated organic compounds.
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Due to its chemical class, any waste containing this compound must be presumed to be a hazardous waste.[4][5] This "cradle-to-grave" approach mandates that the generator of the waste is responsible for its safe management from generation to final disposal.[1]
The EPA defines total halogens to include fluorine, chlorine, bromine, and iodine.[6] Waste streams containing halogenated organic compounds are subject to specific land disposal restrictions, making proper identification and segregation critical.[7][8]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the pure compound or its waste, ensuring adequate personal protection is paramount. The selection of PPE is based on a risk assessment of the potential hazards, which include skin/eye irritation and potential toxicity through inhalation or absorption.[9][10]
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles or a Full-Face Shield | Protects against splashes of the chemical or its solutions. A face shield offers broader protection and should be used with goggles when handling larger quantities.[11][12] |
| Skin Protection | Chemically Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against direct skin contact. Nitrile gloves offer good resistance to a range of chemicals, but gloves should be inspected before use and changed immediately if contaminated.[11][13] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Prevents contamination of personal clothing and skin. A lab coat should be fully buttoned.[13] |
| Respiratory Protection | Not typically required with adequate engineering controls | All handling and waste segregation should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[14] |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to never dispose of it down the drain or in regular trash.[5] The required method is chemical incineration via a licensed hazardous waste disposal contractor.
Step 1: Waste Segregation
-
Action: Immediately upon generation, segregate all waste contaminated with this compound. This includes unreacted material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Causality: Halogenated organic waste must be kept separate from non-halogenated waste.[4][5] Co-mingling can complicate the disposal process and significantly increase costs, as the entire volume must be treated as the more hazardous category.
Step 2: Waste Containerization
-
Action: Collect all this compound waste in a designated, leak-proof container with a secure, vapor-tight lid. The container must be chemically compatible with the waste.
-
Causality: Proper containment prevents the release of vapors into the laboratory environment and minimizes the risk of spills.[5] The container must remain closed except when actively adding waste.
Step 3: Comprehensive Labeling
-
Action: Clearly label the waste container with the words "Hazardous Waste." The label must also include the full chemical name: "this compound" and list any other chemical constituents in the container. Do not use abbreviations or chemical formulas.[5]
-
Causality: Accurate labeling is a legal requirement and is critical for the safety of all personnel who may handle the container, from lab staff to the final disposal technicians. It ensures the waste is handled and treated appropriately.
Step 4: Arrange for Professional Disposal
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Causality: Disposal of hazardous waste is a highly regulated process that can only be performed by certified entities with the proper permits and equipment, typically a high-temperature incinerator equipped with scrubbers to neutralize acidic gases produced during combustion.[3][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures - Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as outlined in the table above.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit) to absorb the spilled liquid.[9][15]
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Disposal: Seal and label the container with all contents and manage it as hazardous waste according to the protocol above.[15]
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.
By adhering to this comprehensive disposal guide, you uphold the highest standards of safety and environmental compliance, ensuring that your vital research does not come at the cost of personal or ecological well-being.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Vertex AI Search.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone.
- Hazardous Waste Management. (n.d.).
- SAFETY DATA SHEET - 4-Bromo-2,6-difluoroaniline. (2023). Ossila.
- SAFETY DATA SHEET - 4-Bromo-2-fluoroanisole. (2024). Fisher Scientific.
- MSDS of 4-Bromo-2-fluoro-6-nitroanisole. (2008). BOC Sciences.
- SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. (2025). TCI Chemicals.
- SAFETY DATA SHEET - 2-Bromo-4-fluoroanisole. (2025). Thermo Fisher Scientific.
- 4-Bromo-2-chloroanisole | C7H6BrClO. (n.d.).
- Personal protective equipment for handling trans-Anol. (n.d.). Benchchem.
- Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
- Halogenated Waste. (n.d.). University of Louisville.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide. (n.d.). Benchchem.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
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Essential Safety and Operational Guide for 4-Bromo-2-chloro-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-Bromo-2-chloro-6-fluoroanisole. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity. The following guidance is compiled from safety data for structurally similar halogenated aromatic compounds in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following equipment must be worn:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] A face shield should be used for additional splash protection.[1][2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required to prevent skin contact.[3] Based on handling similar halogenated aromatic compounds, Viton™ or Norfoil™ gloves are recommended for extended contact.[4][5] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]
-
Protective Clothing: A laboratory coat is mandatory.[3] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[3]
-
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[6][7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and related compounds. This data is essential for safe handling and experimental planning.
| Property | 4-Bromo-2-fluoroanisole | 4-Bromo-2-chloroanisole | General Halogenated Anisoles |
| Molecular Formula | C₇H₆BrFO[8] | C₇H₆BrClO[9] | - |
| Molecular Weight | 205.02 g/mol [8] | 221.48 g/mol [9] | - |
| Appearance | Light yellow liquid[10] | - | Often liquids or low-melting solids |
| Boiling Point | 84 °C @ 7 mmHg | - | - |
| Melting Point | 16 °C[11] | - | - |
| Density | 1.59 g/mL at 25 °C | - | - |
| Flash Point | 98 °C (208.4 °F) - closed cup | - | Generally combustible |
Operational Plan: Step-by-Step Handling Procedure
A. Pre-Operational Checks:
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and operational.[12]
-
Prepare Work Area: Work should be performed in a designated area, preferably within a chemical fume hood, to control vapor exposure.[6][7] Ensure the work surface is clean and uncluttered.
-
Assemble Materials: Have all necessary equipment and reagents, including waste containers, ready before starting work.
B. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as detailed above.
-
Chemical Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or aerosol generation.
-
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and any potential sources of ignition are removed.
-
Post-Handling: After use, tightly seal the container and return it to a designated storage area.[12][13]
C. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek medical attention.[13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention if irritation develops.[13]
-
Inhalation: Move the affected person to fresh air.[12][13] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[10][13] Rinse mouth with water.[12] Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13][14] For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
A. Waste Collection:
-
Segregation: Collect all waste contaminated with this compound in a dedicated, properly labeled, and sealed container.[1] Do not mix with other waste streams.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
B. Disposal Method:
-
Licensed Disposal Service: Dispose of chemical waste through a licensed professional waste disposal service.[6]
-
Incineration: A common disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][6]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general methodology for the safe use of this compound in a laboratory setting.
General Procedure for a Suzuki Coupling Reaction:
-
Inert Atmosphere: Purge a round-bottom flask equipped with a magnetic stir bar and condenser with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Under the inert atmosphere, add the aryl boronic acid, palladium catalyst, and a suitable base to the flask.
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane) via syringe.
-
Substrate Addition: Add this compound to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Visual Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling halogenated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. sjsu.edu [sjsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 4-Bromo-2-fluoroanisole [webbook.nist.gov]
- 9. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. aablocks.com [aablocks.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
